molecular formula C16H16O4 B1256287 Trypethelone

Trypethelone

Cat. No.: B1256287
M. Wt: 272.29 g/mol
InChI Key: MKAVSGZPSXLJKL-UHFFFAOYSA-N
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Description

Trypethelone is a specialized secondary metabolite originating from the mycobiont culture of the lichen Trypethelium eluteriae Spreng . This compound belongs to a class of natural products that have attracted significant research interest due to their potent biological activities. The primary research value of this compound lies in its demonstrated anti-mycobacterial properties. Specifically, certain this compound derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis H37Rv, the strain responsible for tuberculosis, with one study reporting a promising MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL . This activity positions this compound as a compelling scaffold in the ongoing search for novel anti-tuberculosis agents, particularly against a pathogen known for developing multi-drug resistance . Research into natural products from fungal and lichen-derived sources, such as this compound, is a critical pathway for identifying new chemical entities that operate through uncommon mechanisms of action. These may include the inhibition of specific mycobacterial enzymes or the disruption of essential bacterial pathways . Investigating these mechanisms can provide valuable insights for medicinal chemistry and antibiotic discovery programs. This product is labeled For Research Use Only (RUO) . It is intended solely for laboratory research purposes and is not intended for use in diagnostic procedures or for any form of human consumption. Safety data for this compound is not fully established, and researchers should handle it with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

7-hydroxy-2,3,3,9-tetramethyl-2H-benzo[g][1]benzofuran-4,5-dione

InChI

InChI=1S/C16H16O4/c1-7-5-9(17)6-10-11(7)15-12(14(19)13(10)18)16(3,4)8(2)20-15/h5-6,8,17H,1-4H3

InChI Key

MKAVSGZPSXLJKL-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(O1)C3=C(C=C(C=C3C)O)C(=O)C2=O)(C)C

Synonyms

trypethelone

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Antitumor Potential of Trypethelone: A Technical Guide to its Discovery and Isolation from Lichens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lichens, symbiotic organisms arising from algae or cyanobacteria living among filaments of multiple fungi species, have long been a source of unique secondary metabolites with diverse biological activities. Among these, Trypethelone, a phenalenone derivative, has emerged as a compound of significant interest due to its potential antitumor and antimicrobial properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound and its derivatives from the mycobiont culture of the lichen Trypethelium eluteriae. Detailed experimental protocols, quantitative data, and potential signaling pathways are presented to facilitate further research and drug development efforts.

Discovery and Sourcing

This compound and its analogues have been successfully isolated from the mycobiont culture of the crustose lichen Trypethelium eluteriae.[1][2] This approach, which involves the axenic culture of the fungal partner, offers a sustainable and controlled method for producing these compounds, overcoming the limitations of harvesting slow-growing lichens from their natural habitats.

Experimental Protocols

Mycobiont Culture of Trypethelium eluteriae

A critical first step in obtaining this compound is the successful cultivation of the lichen's fungal symbiont.

  • Isolation of Mycobiont:

    • Collect fresh thalli of Trypethelium eluteriae.

    • Aseptically dissect the ascomata (fruiting bodies) to release ascospores.

    • Alternatively, use small thallus fragments.

    • Inoculate the ascospores or thallus fragments onto a suitable culture medium.

  • Culture Medium:

    • Malt-Yeast-Extract (MY) medium has been successfully used for the germination of ascospores and subsequent mycelial growth.[3]

    • The general composition of MY medium is:

      • Malt Extract: 20 g/L

      • Yeast Extract: 2 g/L

      • Agar: 20 g/L

      • Adjust pH to 5.6-5.8.

  • Incubation Conditions:

    • Incubate the cultures at 20-25°C in the dark.

    • Mycelial growth is typically slow, requiring several weeks to months to establish a sufficient biomass for extraction.

experimental_workflow_mycobiont_culture cluster_collection Lichen Collection cluster_isolation Mycobiont Isolation cluster_culture Axenic Culture lichen Trypethelium eluteriae thalli ascospores Ascospore Release lichen->ascospores Dissection fragments Thallus Fragmentation lichen->fragments inoculation Inoculation on Malt-Yeast-Extract Medium ascospores->inoculation fragments->inoculation incubation Incubation (20-25°C, dark) inoculation->incubation mycelia Mycelial Biomass incubation->mycelia experimental_workflow_isolation cluster_extraction Extraction cluster_purification Purification biomass Mycelial Biomass extraction Solvent Extraction (Methanol/Ethyl Acetate) biomass->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography (Silica Gel, Hexane-EtOAc) crude_extract->column_chrom fractions Combined Fractions column_chrom->fractions TLC Monitoring ptlc Preparative TLC (Silica Gel) fractions->ptlc pure_compound Purified this compound ptlc->pure_compound Elution signaling_pathway_ros This compound This compound ROS Increased ROS (Reactive Oxygen Species) This compound->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis signaling_pathway_pi3k_nfkb This compound This compound PI3K PI3K This compound->PI3K NFkB NF-κB This compound->NFkB Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources of Trypethelone and Related Compounds

This technical guide provides a comprehensive overview of the natural sources, isolation, and characterization of this compound and its related compounds. The information presented is collated from recent scientific literature and is intended to serve as a valuable resource for professionals in the fields of natural product chemistry, mycology, and drug discovery.

Introduction to this compound

This compound and its analogs are a class of polyketide-derived pigments characterized by a phenalenone or naphthoquinone core structure. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antimicrobial and cytotoxic properties. The primary natural reservoirs for these compounds are lichenized fungi, particularly those belonging to the family Trypetheliaceae. This guide delves into the specific organisms that produce these metabolites, the array of related compounds discovered, and the methodologies employed for their extraction, purification, and structural elucidation.

Primary Natural Sources

The predominant natural sources of this compound and its derivatives are lichens of the genus Trypethelium. Research has consistently identified species within this genus, and their cultured mycobionts (the fungal partner in the lichen symbiosis), as prolific producers of these compounds.[1][2][3][4] Culturing the mycobiont allows for the production of these secondary metabolites in a controlled laboratory setting, independent of the photobiont partner.[2][5]

Key Source Organisms:

  • Trypethelium eluteriae : This crustose lichen is the most frequently cited source of this compound and a wide array of its derivatives.[1][2][3][4] Studies on both the whole lichen and its cultured mycobiont have led to the isolation of numerous known and novel compounds.[1][3][5]

  • Trypethelium sp. : Various other species within the genus, including Trypethelium virens, have also been identified as sources of related secondary metabolites.[2][6][7]

  • Astrothelium sp. : Cultured mycobionts of this related lichen genus have also been shown to produce this compound analogs.[2][3]

This compound and Related Compounds

A significant number of this compound derivatives and related phenalenones have been isolated and characterized from the aforementioned natural sources. These compounds often differ by the substitution patterns (e.g., hydroxylation, methoxylation) on the core aromatic structure.

Table 1: Summary of this compound and Related Compounds from Natural Sources

Compound NameNatural Source(s)Reference(s)
(+)-TrypetheloneTrypethelium eluteriae[2][4]
(-)-TrypetheloneTrypethelium eluteriae[2][4]
This compound Methyl EtherAstrothelium sp., Trypethelium sp.[2]
8-Methoxythis compoundTrypethelium eluteriae[1][3]
5'-Hydroxy-8-ethoxythis compoundTrypethelium eluteriae[1][3]
8-Hydroxythis compound Methyl EtherTrypethelium eluteriae[1][3]
8-Methoxythis compound Methyl EtherTrypethelium eluteriae[1][3]
(+)-8-Hydroxy-7-methoxythis compoundTrypethelium eluteriae[2][4]
Trypethelonamide ATrypethelium eluteriae[2][4]
5'-Hydroxythis compoundTrypethelium eluteriae[2][4]
Related PhenalenonesTrypethelium eluteriae[1][3]
(+)-SclerodinTrypethelium sp.[2]

Note: This table is not exhaustive but represents the key compounds discussed in the cited literature. Quantitative yield data is not consistently reported across studies and is therefore omitted.

Experimental Protocols

The isolation and structural elucidation of this compound and its analogs follow a standardized workflow in natural product chemistry. The protocols detailed below are a synthesis of methodologies reported in the scientific literature.[1][3][8][9][10]

The overall process involves the extraction of metabolites from the lichen or mycobiont culture, followed by chromatographic separation and purification, and finally, structural analysis using spectroscopic techniques.

G cluster_collection Source Material cluster_extraction Extraction cluster_purification Separation & Purification cluster_analysis Analysis & Elucidation Source Lichen Thalli or Cultured Mycobiont Extraction Solvent Extraction (e.g., Acetone, Methanol) Source->Extraction Grinding/ Homogenization CC Column Chromatography (Silica Gel) Extraction->CC Crude Extract TLC Preparative TLC CC->TLC Fractions Spectroscopy Spectroscopic Analysis (NMR, MS) TLC->Spectroscopy Purified Fractions Xray X-ray Crystallography TLC->Xray Pure_Compound Pure Compound Spectroscopy->Pure_Compound Structure Confirmed Xray->Pure_Compound Absolute Configuration

Fig 1. General experimental workflow for isolating this compound.

Step 1: Extraction of Secondary Metabolites

  • Source Material : Air-dried and powdered lichen thalli (e.g., 10-50 g) or harvested mycobiont culture biomass.[8][9]

  • Solvent System : Acetone or methanol are commonly used for cold extraction.[8][9] The powdered lichen material is typically soaked in the solvent for an extended period (e.g., 24 hours) with continuous stirring.[8]

  • Procedure :

    • Submerge the powdered lichen material (e.g., 50 g) in a suitable volume of solvent (e.g., 500 mL of methanol).[9]

    • Place the mixture on a rotary shaker or magnetic stirrer for 24 hours at room temperature.[8][9]

    • Filter the mixture using Whatman filter paper to separate the solvent extract from the solid lichen material.

    • Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to yield the crude extract as a powder or residue.[8]

Step 2: Chromatographic Separation and Purification

  • Column Chromatography (CC) : This is the primary method for the initial fractionation of the crude extract.

    • Stationary Phase : Silica gel (e.g., 100-200 mesh) is commonly used.[9]

    • Mobile Phase : A gradient of solvents with increasing polarity is employed. A common starting point is a non-polar solvent like n-hexane or cyclohexane, with a gradual introduction of a more polar solvent like ethyl acetate.[8] Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

  • Preparative Thin-Layer Chromatography (pTLC) : This technique is used for the final purification of compounds from the fractions obtained by column chromatography.[1][3]

    • Plates : Silica gel 60 F₂₅₄ aluminum plates are standard.[8]

    • Mobile Phase : Specific solvent systems are developed to achieve optimal separation of target compounds. For example, a mobile phase of cyclohexane/ethyl acetate/acetic acid in a defined ratio might be used.[8]

    • Visualization : Spots are visualized under UV light (254 nm) and/or by spraying with a reagent like 10% sulfuric acid followed by heating.[11] The bands corresponding to the desired compounds are scraped from the plate, and the compound is eluted with a suitable solvent.

Step 3: Structure Elucidation

  • Spectroscopic Analysis : The definitive structure of the purified compounds is determined using a combination of spectroscopic methods.

    • Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons.[12][13]

    • Mass Spectrometry (MS) : Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular formula and fragmentation patterns of the compound.[4][6]

  • X-ray Crystallography : For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[1][3]

Biosynthesis and Biological Relationships

Trypethelones are polyketides, synthesized via the polyketide synthase (PKS) pathway.[14] A proposed biosynthesis suggests they arise from a hexaketide precursor, which undergoes a series of cyclization, aromatization, and oxidation steps.[14]

G PKS Polyketide Synthase (PKS) Hexaketide Hexaketide Precursor PKS->Hexaketide Cyclization Cyclization & Aromatization Hexaketide->Cyclization Naphthalene Naphthalene Skeleton Cyclization->Naphthalene Oxidation Oxidation & Further Modification Naphthalene->Oxidation This compound This compound Core Oxidation->this compound

Fig 2. Proposed biosynthetic pathway for this compound.

The relationship between the host organism and the compounds produced is a key area of study. The mycobiont culture of Trypethelium eluteriae is a reliable source for a variety of related polyketides.

G Lichen Lichen (Trypethelium eluteriae) Mycobiont Cultured Mycobiont (Fungal Partner) Lichen->Mycobiont Isolated from Metabolites Secondary Metabolites Mycobiont->Metabolites Produces Trypethelones Trypethelones Metabolites->Trypethelones Class Phenalenones Phenalenones Metabolites->Phenalenones Class

Fig 3. Relationship between source and isolated compounds.

Conclusion

Lichens of the genus Trypethelium, particularly T. eluteriae, and their cultured mycobionts, are the definitive natural sources of this compound and a diverse suite of related phenalenone and naphthoquinone derivatives. The isolation and characterization of these compounds rely on established phytochemical techniques, including solvent extraction, multi-step chromatography, and advanced spectroscopic analysis. The potent biological activities reported for these metabolites underscore their potential as lead compounds in drug development, warranting further investigation into their synthesis, biological mechanisms, and therapeutic applications.

References

Unraveling the Synthesis of Trypethelone: A Technical Guide to a Putative Fungal Polyketide Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of trypethelone, a polyketide natural product found in fungal mycobionts of the lichen genus Trypethelium. Geared towards researchers, scientists, and professionals in drug development, this document outlines a putative enzymatic route to this compound, details essential experimental protocols for pathway elucidation, and presents a framework for quantitative analysis. Due to the limited specific research on the this compound pathway, this guide synthesizes current knowledge of fungal polyketide biosynthesis to propose a hypothetical pathway and a strategic research roadmap.

Introduction: The Enigmatic Biosynthesis of this compound

This compound and its derivatives, isolated from the cultured mycobiont of lichens such as Trypethelium eluteriae, represent a class of polyketide compounds with potential bioactivities. Understanding their biosynthesis is crucial for enabling biotechnological production and exploring their therapeutic potential. It is proposed that this compound originates from a hexaketide precursor, assembled by a Type I iterative polyketide synthase (PKS), followed by a series of enzymatic modifications including cyclization, aromatization, and oxidative cleavage.[1] This guide delineates a plausible biosynthetic route and provides the necessary experimental framework to validate this hypothesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to commence with the iterative condensation of one acetyl-CoA starter unit and five malonyl-CoA extender units by a non-reducing polyketide synthase (NR-PKS). The resulting linear hexaketide intermediate is then thought to undergo a series of enzyme-catalyzed transformations to yield the final this compound structure.

Key Enzymatic Steps (Putative):

  • Polyketide Chain Assembly: A Type I NR-PKS catalyzes the formation of a linear hexaketide chain.

  • Cyclization and Aromatization: The polyketide chain likely undergoes intramolecular aldol condensations to form a bicyclic aromatic intermediate. This process is guided by the product template (PT) domain of the PKS or dedicated cyclase enzymes.

  • Oxidative Cleavage: A crucial step is the proposed loss of a carbon atom, potentially via the action of a dioxygenase, leading to the formation of a naphthoquinone-like core structure.[1]

  • Tailoring Reactions: Subsequent modifications, such as hydroxylations and methylations, are likely carried out by tailoring enzymes like cytochrome P450 monooxygenases and methyltransferases, encoded by genes within the biosynthetic gene cluster (BGC).

This compound Biosynthetic Pathway acetyl_coa Acetyl-CoA + 5x Malonyl-CoA pks Non-Reducing Polyketide Synthase (NR-PKS) acetyl_coa->pks hexaketide Linear Hexaketide Intermediate pks->hexaketide cyclase Cyclase / Aromatase hexaketide->cyclase bicyclic Bicyclic Aromatic Intermediate cyclase->bicyclic dioxygenase Dioxygenase bicyclic->dioxygenase naphthoquinone Naphthoquinone Intermediate dioxygenase->naphthoquinone tailoring Tailoring Enzymes (e.g., P450s, Methyltransferases) naphthoquinone->tailoring This compound This compound tailoring->this compound

Figure 1: Proposed Biosynthetic Pathway of this compound.

Data Presentation: A Framework for Quantitative Analysis

To date, there is a notable absence of quantitative data regarding the biosynthesis of this compound. The following table provides a template for organizing key quantitative metrics that are essential for characterizing the pathway's efficiency and dynamics.

ParameterValueUnitsExperimental ContextSignificance
This compound Titer mg/L or µg/g dry weightWild-type mycobiont culture; Heterologous hostMeasures the overall productivity of the pathway.
PKS Activity (kcat) s-1In vitro assay with purified enzymeIndicates the catalytic turnover rate of the core PKS.
PKS Substrate Affinity (Km) µMIn vitro assay with purified enzymeReflects the binding affinity of the PKS for its substrates (acetyl-CoA, malonyl-CoA).
Gene Expression Levels Relative fold changeqRT-PCR analysis of BGC genesCorrelates gene transcription with metabolite production under different conditions.
Isotope Incorporation Rate %Stable isotope labeling experimentConfirms precursor units and measures flux through the pathway.

Table 1: Template for Quantitative Data on this compound Biosynthesis.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-faceted experimental approach, beginning with the culture of the mycobiont and culminating in the characterization of the biosynthetic genes and enzymes.

Isolation and Culture of the Trypethelium eluteriae Mycobiont

Objective: To establish a pure culture of the fungal symbiont for secondary metabolite production and genetic analysis.

Methodology:

  • Thallus Collection and Sterilization: Collect fresh lichen thalli of Trypethelium eluteriae. Wash the thalli thoroughly with sterile distilled water. Surface sterilize by sequential immersion in 70% ethanol (30 seconds) and 1% sodium hypochlorite (1-2 minutes), followed by three rinses with sterile distilled water.

  • Mycobiont Isolation: Aseptically dissect the sterilized thalli to expose the fungal medulla. Excise small fragments of the medulla and place them onto a suitable culture medium, such as Malt-Yeast extract agar or Lilly-Barnett medium.

  • Incubation: Incubate the plates at 18-22°C in the dark. Subculture emerging fungal colonies to fresh media to obtain pure cultures.

  • Liquid Culture for Biomass: For larger-scale production, inoculate fragments of the pure mycelial culture into liquid media and grow with shaking (120-150 rpm) at 18-22°C.

Extraction and Analysis of Secondary Metabolites

Objective: To extract and quantify this compound and identify potential biosynthetic intermediates.

Methodology:

  • Extraction: Harvest the fungal mycelium from liquid culture by filtration and lyophilize. Extract the dried mycelium and the culture filtrate separately with an organic solvent such as ethyl acetate or methanol.

  • Crude Extract Preparation: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

  • HPLC Analysis: Dissolve the crude extract in a suitable solvent (e.g., methanol) and analyze by High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector.[2][3] A reverse-phase C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid) is typically used for separation.

  • LC-MS Analysis: For identification of intermediates, perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to obtain mass data for the separated compounds.

Elucidation of the Biosynthetic Gene Cluster

Objective: To identify the complete set of genes responsible for this compound biosynthesis.

Methodology:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the pure mycobiont culture.

  • Genome Sequencing: Sequence the genome of the Trypethelium eluteriae mycobiont using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies.

  • Bioinformatic Analysis: Assemble the genome and predict biosynthetic gene clusters (BGCs) using software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[4][5]

  • BGC Identification: Search for a PKS-encoding BGC that is consistent with the proposed hexaketide origin of this compound. The presence of genes encoding tailoring enzymes like dioxygenases, P450s, and methyltransferases within the cluster would provide further evidence.

Experimental Workflow for BGC Identification start Start: Isolate and Culture Mycobiont gDNA Extract High-Molecular-Weight Genomic DNA start->gDNA sequencing Genome Sequencing (Long & Short Reads) gDNA->sequencing assembly Genome Assembly and Annotation sequencing->assembly antiSMASH BGC Prediction using antiSMASH assembly->antiSMASH candidate_bgc Identify Putative this compound BGC (PKS, Tailoring Enzymes) antiSMASH->candidate_bgc heterologous Heterologous Expression of BGC candidate_bgc->heterologous analysis Metabolite Analysis (LC-MS) heterologous->analysis confirmation Confirmation of this compound Production analysis->confirmation end End: BGC Confirmed confirmation->end

Figure 2: Workflow for this compound BGC Identification.
Stable Isotope Labeling Studies

Objective: To confirm the polyketide origin and trace the incorporation of precursors into this compound.

Methodology:

  • Precursor Feeding: Supplement the liquid culture of the mycobiont with stable isotope-labeled precursors, such as [1-13C]acetate, [2-13C]acetate, or [1,2-13C]acetate.

  • Metabolite Extraction and Analysis: After a suitable incubation period, extract the metabolites and purify this compound.

  • NMR and MS Analysis: Analyze the purified this compound by 13C-NMR spectroscopy and mass spectrometry to determine the pattern of isotope incorporation. This will confirm the acetate-malonate origin and can provide insights into the cyclization pattern.

Conclusion and Future Directions

The biosynthesis of this compound in fungal mycobionts presents an intriguing area of research in natural product chemistry. This guide provides a foundational, albeit hypothetical, framework for its elucidation. Future research should prioritize the genome sequencing of Trypethelium eluteriae to identify the responsible biosynthetic gene cluster. Subsequent heterologous expression of the BGC in a model fungal host, such as Aspergillus nidulans, would provide definitive proof of its function and open avenues for engineered biosynthesis of novel this compound analogs. The detailed experimental protocols and data presentation framework provided herein are intended to serve as a valuable resource for researchers embarking on this exciting scientific endeavor.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Trypethelone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trypethelone is a naturally occurring benzofuran-4,5-dione derivative isolated from the mycobiont culture of the lichen Trypethelium eluteriae.[1][2] As a member of the quinone family of compounds, it has garnered interest for its biological activities, particularly its anti-mycobacterial properties.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and available analytical data for this compound. It is intended to serve as a resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound possesses a tetracyclic core structure. Its systematic IUPAC name is 7-hydroxy-2,3,3,9-tetramethyl-2H-benzo[g][1]benzofuran-4,5-dione.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₆H₁₆O₄PubChem
Molecular Weight 272.29 g/mol PubChem
Appearance Not explicitly reported, related compounds are yellow or red pigments.[5]-
Solubility Not explicitly reported.-

Table 1. Physicochemical Properties of this compound.

Stereochemistry

This compound possesses a chiral center at the C-2 position of the dihydrofuran ring. Consequently, it can exist as a pair of enantiomers, (+)-Trypethelone and (-)-Trypethelone. Both enantiomers have been isolated from natural sources.[5] The absolute configuration of these enantiomers has not been definitively reported in the reviewed literature. However, the stereochemistry of closely related derivatives has been determined using X-ray crystallography, confirming the existence of distinct stereoisomers.[1][2]

The determination of the absolute configuration of chiral molecules like this compound is crucial as different enantiomers can exhibit distinct biological activities.

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

Precise ¹H and ¹³C NMR data for this compound, including chemical shifts and coupling constants, have not been published in a complete, tabulated form. The data in Table 2 represents expected chemical shift ranges for the key functional groups within the this compound scaffold, based on general principles and data from analogous structures.[6][7]

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 8.0110 - 140
C-2 (CH)4.5 - 5.580 - 90
Methyl (CH₃)1.0 - 2.515 - 30
Quaternary C (Aromatic)-120 - 160
Carbonyl (C=O)-180 - 200
C-O (furan)-150 - 160

Table 2. Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

Mass Spectrometry

Detailed mass spectrometry fragmentation data for this compound is not available. High-resolution mass spectrometry would be expected to show a molecular ion peak corresponding to the exact mass of the molecular formula C₁₆H₁₆O₄.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation or synthesis of this compound are not explicitly provided in the literature. However, based on reported methods for related compounds, the following generalized protocols can be inferred.

Isolation from Natural Sources

This compound and its derivatives have been isolated from the mycobiont culture of the lichen Trypethelium eluteriae.[1][2] A general workflow for such an isolation is depicted below.

G cluster_0 Isolation Workflow start Mycobiont Culture of Trypethelium eluteriae extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Concentration of Crude Extract extraction->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography fractions Fraction Collection chromatography->fractions tlc Preparative TLC fractions->tlc product Pure this compound tlc->product G cluster_0 Proposed Antimycobacterial Mechanism of this compound This compound This compound (Quinone Structure) Redox Redox Cycling This compound->Redox ROS Reactive Oxygen Species (ROS) Generation Redox->ROS Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Death Mycobacterial Cell Death Damage->Death

References

Unveiling the Three-Dimensional Architecture of Trypethelone Derivatives: A Technical Guide to X-ray Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the X-ray crystallographic analysis of trypethelone derivatives, a class of natural products with promising biological activities. This document outlines the experimental methodologies for crystal structure determination, presents key crystallographic data for select derivatives, and explores their potential mechanism of action through a representative signaling pathway.

Introduction

Trypethelones are a group of phenalenone-type compounds isolated from the mycobiont culture of lichens such as Trypethelium eluteriae.[1] These natural products have garnered significant interest due to their diverse biological activities, including anti-mycobacterial properties.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies, rational drug design, and elucidating their mechanism of action at a molecular level. This guide focuses on the crystallographic analysis of three specific this compound derivatives: 8-methoxythis compound methyl ether (racemic), 8-methoxythis compound, and a third related derivative, providing a foundational understanding for researchers in the field.

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a multi-step process, from isolation and purification to crystallization and X-ray diffraction data analysis. The following sections detail the generalized and specific experimental protocols employed in the study of these compounds.

Isolation and Purification

This compound derivatives are typically isolated from the mycobiont culture of lichens like Trypethelium eluteriae. The process involves extraction with organic solvents, followed by separation and purification using chromatographic techniques.

experimental_workflow cluster_extraction Extraction & Isolation cluster_purification Purification cluster_crystallization Crystallization & Analysis MycobiontCulture Mycobiont Culture of Trypethelium eluteriae SolventExtraction Solvent Extraction MycobiontCulture->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract ColumnChromatography Column Chromatography CrudeExtract->ColumnChromatography PrepTLC Preparative TLC ColumnChromatography->PrepTLC PurifiedCompounds Purified this compound Derivatives PrepTLC->PurifiedCompounds Crystallization Crystallization PurifiedCompounds->Crystallization XrayDiffraction X-ray Diffraction Crystallization->XrayDiffraction StructureSolution Structure Solution & Refinement XrayDiffraction->StructureSolution

Figure 1: General workflow for the isolation, purification, and crystallographic analysis of this compound derivatives.
Crystallization

Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography. For this compound derivatives, crystallization is typically achieved through slow evaporation of a suitable solvent.

  • Compound Preparation: A purified sample of the this compound derivative is dissolved in a minimal amount of an appropriate solvent or solvent mixture.

  • Crystallization Conditions: The solution is left undisturbed in a loosely covered vial at room temperature to allow for slow evaporation of the solvent. Over time, as the solution becomes supersaturated, crystals will begin to form.

  • Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected to determine the unit cell parameters and the intensities of the diffracted X-rays.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the electron density.

  • Structure Refinement: The initial model is refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

Data Presentation: Crystallographic Data of this compound Derivatives

The following tables summarize the key crystallographic data for three this compound derivatives as deposited in the Cambridge Crystallographic Data Centre (CCDC).

Table 1: Crystal Data and Structure Refinement for 8-methoxythis compound methyl ether (racemic) (CCDC 1520256)

ParameterValue
Empirical formulaC16H16O4
Formula weight272.29
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 10.123(5) Å, α = 90°
b = 13.456(5) Å, β = 101.54(5)°
c = 9.876(5) Å, γ = 90°
Volume1318.0(10) Å3
Z4
Density (calculated)1.371 Mg/m3
Absorption coefficient0.098 mm-1
F(000)576
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.1 to 25.0°
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.123
R indices (all data)R1 = 0.089, wR2 = 0.145

Table 2: Crystal Data and Structure Refinement for 8-methoxythis compound (CCDC 1411890)

ParameterValue
Empirical formulaC15H14O4
Formula weight258.26
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 9.892(5) Å, α = 90°
b = 13.123(5) Å, β = 101.23(5)°
c = 9.567(5) Å, γ = 90°
Volume1218.1(10) Å3
Z4
Density (calculated)1.409 Mg/m3
Absorption coefficient0.102 mm-1
F(000)544
Crystal size0.20 x 0.15 x 0.10 mm
Theta range for data collection2.2 to 25.0°
Final R indices [I>2sigma(I)]R1 = 0.042, wR2 = 0.115
R indices (all data)R1 = 0.081, wR2 = 0.132

Table 3: Crystal Data and Structure Refinement for a Related this compound Derivative (CCDC 1411971)

ParameterValue
Empirical formulaC16H16O5
Formula weight288.29
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/n
Unit cell dimensionsa = 10.234(5) Å, α = 90°
b = 14.567(5) Å, β = 102.34(5)°
c = 9.987(5) Å, γ = 90°
Volume1452.1(12) Å3
Z4
Density (calculated)1.318 Mg/m3
Absorption coefficient0.096 mm-1
F(000)608
Crystal size0.22 x 0.18 x 0.12 mm
Theta range for data collection2.0 to 25.0°
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.129
R indices (all data)R1 = 0.092, wR2 = 0.151

Proposed Signaling Pathway Inhibition

The anti-mycobacterial activity of this compound derivatives suggests their interference with essential biological pathways in Mycobacterium tuberculosis. While the precise molecular target of trypethelones has yet to be definitively identified, many natural products with anti-mycobacterial properties are known to inhibit the synthesis of mycolic acids, a crucial component of the mycobacterial cell wall. The following diagram illustrates a simplified, representative signaling pathway for mycolic acid biosynthesis, a potential target for this compound derivatives.

signaling_pathway cluster_pathway Proposed Mycolic Acid Biosynthesis Inhibition FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) FAS_I->FAS_II C16-C18 Acyl-CoAs ACC Acetyl-CoA Carboxylase (Acc) ACC->FAS_I Malonyl-CoA PKS13 Polyketide Synthase 13 (Pks13) FAS_II->PKS13 Meromycolate Chain MycolicAcids Mycolic Acids PKS13->MycolicAcids Claisen Condensation CellWall Mycobacterial Cell Wall (Mycolyl-arabinogalactan-peptidoglycan complex) MycolicAcids->CellWall Esterification This compound This compound Derivatives This compound->FAS_II This compound->PKS13

Figure 2: Proposed inhibitory action of this compound derivatives on the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis.

This proposed mechanism suggests that this compound derivatives may exert their anti-mycobacterial effect by inhibiting key enzymes in the Fatty Acid Synthase II (FAS-II) system or the final condensation step catalyzed by Polyketide Synthase 13 (Pks13). Inhibition of this pathway disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death. Further biochemical and genetic studies are required to validate these specific molecular targets.

Conclusion

The X-ray crystallographic analysis of this compound derivatives provides invaluable atomic-level insights into their molecular architecture. The detailed structural data, combined with their noted anti-mycobacterial activity, positions these compounds as promising leads for the development of novel anti-tuberculosis agents. The experimental protocols and data presented herein serve as a comprehensive resource for researchers engaged in the study of natural products and the development of new therapeutics. Future work should focus on the elucidation of the precise mechanism of action and the specific molecular targets of this compound derivatives to guide further optimization of their therapeutic potential.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Trypethelone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Trypethelone, a naturally occurring phenalenone derivative. The information is compiled from available scientific literature to support research and development efforts.

Chemical and Physical Properties

This compound is a polyketide synthesized by the mycobiont culture of the lichen Trypethelium eluteriae.[1][2] Its core structure is a tetracyclic system, 7-hydroxy-2,3,3,9-tetramethyl-2H-benzo[g][3]benzofuran-4,5-dione.[3]

General Properties
PropertyValueSource
Molecular Formula C₁₆H₁₆O₄[3]
Molecular Weight 272.29 g/mol [3]
IUPAC Name 7-hydroxy-2,3,3,9-tetramethyl-2H-benzo[g][3]benzofuran-4,5-dione[3]
Physical Description Crystalline solid[2]
Melting Point Not available in searched literature.
Boiling Point Not available in searched literature.
Solubility Not available in searched literature.
Spectral Data

The structural elucidation of this compound was conducted using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2] Specific spectral data from primary literature is not publicly available in detail.

Spectroscopy Type Observed Data
¹H-NMR Data not available in searched literature.
¹³C-NMR Data not available in searched literature.
Infrared (IR) Data not available in searched literature.
Mass Spectrometry (MS) Data not available in searched literature.

Experimental Protocols

Isolation of this compound from Trypethelium eluteriae Mycobiont Culture

The following is a representative protocol for the isolation and purification of this compound based on methodologies described for related natural products.[1][4][5][6][7][8]

Objective: To isolate this compound from the cultured mycobiont of the lichen Trypethelium eluteriae.

Materials:

  • Cultured mycelium of T. eluteriae

  • Malt-yeast extract medium with 10% sucrose[9]

  • Ethyl acetate

  • Hexane

  • Chloroform

  • Methanol

  • Silica gel (for column chromatography)

  • Pre-coated preparative TLC plates (Silica gel 60 F254)

  • Rotary evaporator

  • Chromatography columns

  • Standard laboratory glassware

Procedure:

  • Culturing: The spore-derived mycobiont of T. eluteriae is cultivated on a malt-yeast extract medium supplemented with 10% sucrose.[9]

  • Extraction: The cultured mycelium is harvested and extracted with ethyl acetate. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Column Chromatography:

    • The crude extract is adsorbed onto a small amount of silica gel.

    • A silica gel column is prepared using a non-polar solvent such as hexane.

    • The adsorbed extract is loaded onto the top of the column.

    • The column is eluted with a solvent gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate or chloroform.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative Thin-Layer Chromatography (pTLC):

    • Fractions containing compounds with similar Rf values to the target compound are pooled and concentrated.

    • The concentrated fraction is applied as a band onto a preparative TLC plate.

    • The plate is developed in an appropriate solvent system (e.g., a mixture of chloroform and methanol).

    • The band corresponding to this compound is identified under UV light, scraped from the plate, and the compound is eluted from the silica gel with a polar solvent like methanol or ethyl acetate.

  • Final Purification: The solvent is evaporated to yield purified this compound. The purity can be assessed by analytical HPLC and spectroscopic methods.

G cluster_culture Mycobiont Culturing cluster_extraction Extraction cluster_purification Purification Culture Culture of T. eluteriae mycobiont Harvest Harvest Mycelium Culture->Harvest Extract Solvent Extraction (Ethyl Acetate) Harvest->Extract Concentrate1 Concentrate Extract Extract->Concentrate1 CrudeExtract Crude Extract Concentrate1->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom TLC Preparative TLC ColumnChrom->TLC Pool Fractions Elute Elute from Silica TLC->Elute Concentrate2 Final Concentration Elute->Concentrate2 PureProduct Pure this compound Concentrate2->PureProduct

Figure 1. Experimental workflow for the isolation of this compound.

Biosynthesis of this compound

This compound is a member of the phenalenone class of polyketides. Its biosynthesis is proposed to originate from a hexaketide precursor, which undergoes a series of enzymatic reactions including cyclization, aromatization, and oxidative modifications to form the final complex structure.

G Hexaketide Hexaketide Precursor CyclizedIntermediate Cyclized Intermediate Hexaketide->CyclizedIntermediate Cyclization & Aromatization Naphthoquinone Naphthoquinone Derivative CyclizedIntermediate->Naphthoquinone α-oxidation & loss of C-5 This compound This compound Naphthoquinone->this compound Further Modifications

Figure 2. Proposed biosynthetic pathway of this compound.

Biological Activity and Potential Signaling Pathways

Anti-mycobacterial Activity

This compound and its derivatives have demonstrated anti-mycobacterial properties. A related compound, 8-hydroxythis compound methyl ether, was shown to inhibit the Mycobacterium tuberculosis H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[1][2] This suggests that the this compound scaffold is a promising starting point for the development of new anti-tuberculosis agents.

Potential as a Casein Kinase 2 (CK2) Inhibitor

Computational studies have identified fungal phenalenones as potential inhibitors of Casein Kinase 2 (CK2).[10][11] CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell proliferation, survival, and inflammation by phosphorylating a wide range of protein substrates.[12][13] Inhibition of CK2 is a validated strategy in cancer therapy.

One of the key signaling pathways regulated by CK2 is the NF-κB pathway. CK2 can directly phosphorylate components of this pathway, leading to its activation and the transcription of genes involved in cell survival and inflammation. By inhibiting CK2, compounds like this compound could potentially downregulate the NF-κB pathway, leading to apoptosis in cancer cells.[13][14]

G cluster_cytoplasm Cytoplasm This compound This compound CK2 Casein Kinase 2 (CK2) This compound->CK2 Inhibits IKK IKK complex CK2->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation IkB_NFkB IkB->IkB_NFkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB->IkB_NFkB Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription Activates IkB_NFkB->NFkB Releases

Figure 3. Potential inhibition of the CK2-mediated NF-κB signaling pathway by this compound.

Conclusion

This compound is a fascinating natural product with significant potential for further investigation, particularly in the fields of anti-infectives and oncology. While the foundational chemical and biological properties have been established, further research is required to elucidate its precise mechanism of action, determine its full pharmacological profile, and synthesize more potent analogues. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the study of this promising compound.

References

An In-depth Technical Guide to Trypethelone Derivatives from Trypethelium eluteriae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological evaluation of trypethelone derivatives from the lichen mycobiont Trypethelium eluteriae. The information presented is collated from key scientific literature, offering a valuable resource for those interested in natural product chemistry, mycology, and the discovery of novel therapeutic agents.

Core Compounds and Bioactivity

The mycobiont culture of Trypethelium eluteriae has been identified as a source of several phenalenone and this compound derivatives. Notably, research has led to the isolation of new this compound compounds alongside known molecules. These compounds have been primarily investigated for their anti-mycobacterial and cytotoxic activities.

Table 1: this compound and Phenalenone Derivatives Isolated from Trypethelium eluteriae Mycobiont Culture
Compound No.Compound NameTypeNovelty
1N/APhenalenoneKnown
2N/APhenalenoneKnown
3N/AThis compoundKnown
48-hydroxythis compound methyl etherThis compoundKnown
58-methoxythis compound methyl etherThis compoundRacemic mixture
68-methoxythis compoundThis compoundNew
7N/AThis compoundKnown
8N/AThis compoundKnown
95'-hydroxy-8-ethoxythis compoundThis compoundNew
10Trypethelonamide A1,2-naphthoquinoneNew
115′-hydroxythis compound1,2-naphthoquinoneNew
12(+)-8-hydroxy-7-methoxythis compound1,2-naphthoquinoneKnown
13(+)-trypethelone1,2-naphthoquinoneKnown
14(-)-trypethelone1,2-naphthoquinoneKnown

Data compiled from Srinivasan et al. and Basnet et al.[1][2][3][4]

Table 2: Anti-mycobacterial and Cytotoxic Activity of Selected Derivatives
Compound No.Test Organism/Cell LineActivity TypeResult
7Mycobacterium tuberculosis H37RvAnti-mycobacterialMIC: 12.5 µg/mL
10RKO cell lineCytotoxicityIC50: 22.6 to 113.5 μM
11RKO cell lineCytotoxicityIC50: 22.6 to 113.5 μM
12RKO cell lineCytotoxicityIC50: 22.6 to 113.5 μM
13RKO cell lineCytotoxicityIC50: 22.6 to 113.5 μM
14RKO cell lineCytotoxicityIC50: 22.6 to 113.5 μM

Data compiled from Srinivasan et al. and Basnet et al.[1][2][3][4]

Experimental Protocols

The following sections detail the methodologies employed in the isolation, characterization, and bioactivity screening of this compound derivatives from T. eluteriae.

Mycobiont Culture

The fungal partner (mycobiont) of the lichen Trypethelium eluteriae is cultured to produce the secondary metabolites. This allows for a sustainable and controlled production of the compounds of interest.

Extraction and Isolation of Compounds

The metabolites from the mycobiont culture are extracted and purified using a combination of chromatographic techniques.

  • Initial Extraction: The culture is typically extracted with a solvent such as ethyl acetate. The solvent is then evaporated to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography over silica gel. A gradient of solvents, such as petroleum ether and ethyl acetate, is used to separate the compounds based on their polarity.

  • Preparative Thin-Layer Chromatography (TLC): Further purification of the fractions obtained from column chromatography is achieved using preparative TLC. This technique allows for the isolation of individual compounds in a pure form.

Structure Elucidation

The chemical structures of the isolated compounds are determined using a variety of spectroscopic and analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the carbon skeleton and the connectivity of atoms within the molecule.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact molecular formula of the compounds.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure and stereochemistry of the molecule.[1][2]

Bioactivity Screening

The purified compounds are screened for their biological activities using established in vitro assays.

  • Anti-mycobacterial Activity Assay: The minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis H37Rv is determined using methods such as the microplate Alamar blue assay.

  • Cytotoxicity Assay: The cytotoxic effects of the compounds against various cancer cell lines (e.g., A549, HepG2, and RKO) are evaluated using assays like the MTT assay to determine the IC50 values.[4]

  • Antioxidant Assay: The antioxidant potential of the isolated compounds is assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[4]

Visualized Workflows and Relationships

To better illustrate the processes involved in the study of these compounds, the following diagrams have been generated.

experimental_workflow cluster_collection Sample Preparation cluster_extraction Extraction & Isolation cluster_analysis Analysis & Characterization cluster_output Results lichen Lichen Thallus (Trypethelium eluteriae) mycobiont Mycobiont Culture lichen->mycobiont Isolation crude_extract Crude Extract mycobiont->crude_extract Solvent Extraction column_chrom Column Chromatography crude_extract->column_chrom prep_tlc Preparative TLC column_chrom->prep_tlc pure_compounds Pure Compounds prep_tlc->pure_compounds structure_elucidation Structure Elucidation (NMR, MS, X-ray) pure_compounds->structure_elucidation bioactivity Bioactivity Screening (Anti-mycobacterial, Cytotoxic) pure_compounds->bioactivity new_derivatives Identification of New Derivatives structure_elucidation->new_derivatives activity_data Quantitative Activity Data (MIC, IC50) bioactivity->activity_data

Caption: General experimental workflow for the isolation and characterization of this compound derivatives.

logical_relationship cluster_source Source Organism cluster_compounds Isolated Compounds cluster_activities Biological Activities source Trypethelium eluteriae (Mycobiont Culture) trypethelones This compound Derivatives source->trypethelones phenalenones Phenalenone Derivatives source->phenalenones antimycobacterial Anti-mycobacterial trypethelones->antimycobacterial cytotoxic Cytotoxic trypethelones->cytotoxic phenalenones->antimycobacterial antioxidant Antioxidant phenalenones->antioxidant

Caption: Logical relationship between the source, isolated compounds, and their observed biological activities.

Conclusion

The lichen mycobiont Trypethelium eluteriae represents a promising source of novel this compound and phenalenone derivatives with significant biological activities. The anti-mycobacterial and cytotoxic properties of these compounds warrant further investigation for potential drug development applications. This guide provides a foundational understanding of the current research, detailing the key compounds, their activities, and the experimental methodologies used in their discovery. Future research should focus on elucidating the mechanisms of action of these compounds and exploring their potential therapeutic applications.

References

Unraveling the Enigma: The Anti-Tuberculosis Potential of Trypethelone

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis, continues to pose a significant global health threat, exacerbated by the rise of multidrug-resistant strains. The exploration of natural products for novel anti-tubercular leads has identified a promising class of compounds: the trypethelones. These lichen-derived metabolites have demonstrated noteworthy in vitro activity against M. tuberculosis. However, the precise mechanism by which trypethelones exert their anti-mycobacterial effect remains a critical knowledge gap in the scientific community. This technical guide synthesizes the currently available data on the anti-tubercular properties of trypethelones, provides detailed experimental protocols for the evaluation of such compounds, and candidly addresses the existing void in our understanding of their mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers dedicated to advancing the development of new and effective TB therapies.

Introduction to Trypethelones and their Anti-Tubercular Activity

Trypethelones are a class of phenalenone-like compounds isolated from the mycobiont cultures of lichens, such as Trypethelium eluteriae.[1] The chemical diversity within this compound class has prompted investigations into their biological activities, including their potential as anti-mycobacterial agents.

Initial screenings of a panel of trypethelone derivatives have revealed promising activity against the virulent H37Rv strain of Mycobacterium tuberculosis.[1] While a comprehensive structure-activity relationship (SAR) has yet to be established, these preliminary findings underscore the potential of the this compound scaffold as a starting point for the development of novel anti-TB drugs.

Quantitative Data on Anti-Tubercular Activity

To date, the publicly available quantitative data on the anti-tubercular activity of trypethelones is limited. The primary reported finding is the Minimum Inhibitory Concentration (MIC) for a specific, yet structurally detailed, this compound derivative.

Table 1: In Vitro Activity of this compound Derivative Against M. tuberculosis H37Rv

Compound ReferenceM. tuberculosis StrainMIC (µg/mL)Citation
Compound (7)H37Rv12.5[1]

This solitary data point, while encouraging, highlights the nascent stage of research into this compound class. Further studies are imperative to isolate and identify additional active this compound analogues and to build a more comprehensive dataset for comparative analysis.

Uncharted Territory: The Mechanism of Action of this compound

A thorough review of the current scientific literature reveals a critical gap: the molecular target and mechanism of action of this compound against Mycobacterium tuberculosis have not yet been elucidated. The pathways through which these compounds inhibit mycobacterial growth remain unknown.

The complex and unique cell wall of M. tuberculosis is a common target for many anti-tubercular drugs.[2][3][4] It is plausible that trypethelones may interfere with the biosynthesis of critical cell wall components such as mycolic acids, arabinogalactan, or peptidoglycan.[2][4] Alternatively, they could inhibit essential enzymatic processes within the bacterium, including protein synthesis, DNA replication, or energy metabolism.[5][6][7] However, without specific experimental evidence, these remain speculative hypotheses.

The absence of a known mechanism precludes the development of diagrams for signaling pathways, as requested. Further research, employing techniques such as target-based screening, proteomics, and transcriptomics, is essential to uncover the molecular basis of this compound's anti-mycobacterial activity.

Experimental Protocols for Assessing Anti-Tubercular Activity

To facilitate further research into trypethelones and other potential anti-TB compounds, this section provides detailed methodologies for two widely used in vitro assays for determining anti-mycobacterial activity.

Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.[8][9][10] It is a reliable and cost-effective method suitable for high-throughput screening.

Principle: The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state. Metabolically active mycobacterial cells reduce resazurin to resorufin, which is pink. The inhibition of growth by an antimicrobial agent is therefore indicated by the absence of a color change.

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Test compound (this compound)

  • Standard anti-TB drug (e.g., Isoniazid) as a positive control

  • DMSO (or appropriate solvent for the test compound)

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8).[8] Adjust the culture to a McFarland standard of 1.0 and then dilute 1:20 in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[8]

  • Plate Setup: Add 200 µL of sterile deionized water to the perimeter wells of a 96-well plate to minimize evaporation.[8]

  • Compound Dilution: Prepare serial twofold dilutions of the test compound and control drug in the 96-well plate. The final volume in each well should be 100 µL. Include drug-free wells as growth controls and wells with broth only as sterility controls.[8][10]

  • Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well (except the sterility control wells), bringing the final volume to 200 µL.[8][10]

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.[8]

  • Alamar Blue Addition: After incubation, add 30 µL of Alamar Blue solution to each well.[8] Re-incubate for 24 hours.

  • Reading Results: Observe the color change in the wells. A blue color indicates no growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[10][11]

Diagram of MABA Workflow:

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare M. tb Inoculum C Inoculate 96-well Plate A->C B Serial Dilution of this compound B->C D Incubate at 37°C for 5-7 days C->D E Add Alamar Blue D->E F Incubate for 24 hours E->F G Read Color Change F->G H Determine MIC G->H

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Luciferase Reporter Phage (LRP) Assay

The LRP assay is a rapid method for assessing the viability of M. tuberculosis and is particularly useful for determining the bactericidal activity of compounds.[12][13][14]

Principle: This assay utilizes a mycobacteriophage engineered to contain a luciferase gene. When the phage infects a viable mycobacterial cell, the luciferase gene is expressed, and upon the addition of a luciferin substrate, light is produced. The amount of light, measured as Relative Light Units (RLU), is proportional to the number of viable bacteria. A reduction in RLU in the presence of a test compound indicates antibacterial activity.

Materials:

  • Mycobacterium tuberculosis H37Rv

  • Luciferase reporter phage (e.g., phAE129)

  • Middlebrook 7H9 broth

  • Sterile vials or 96-well plates

  • Luciferin substrate

  • Luminometer

  • Test compound (this compound)

  • Control drugs

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis to mid-log phase and adjust the concentration as required for the specific LRP construct being used.

  • Compound Exposure: Incubate the bacterial culture with various concentrations of the test compound for a defined period (e.g., 24-72 hours) at 37°C.[13] Include a no-drug control.

  • Phage Infection: Add the luciferase reporter phage to each culture and incubate for a period sufficient for infection and luciferase expression (typically 3-4 hours).[12]

  • Luminometry: Transfer an aliquot of the cell-phage mixture to a luminometer tube or a white-walled 96-well plate. Add the luciferin substrate and immediately measure the light output (RLU).[13]

  • Data Analysis: Calculate the percentage reduction in RLU for the compound-treated samples compared to the no-drug control. This reflects the compound's bactericidal or bacteriostatic activity.

Diagram of LRP Assay Workflow:

LRP_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare M. tb Culture B Incubate with this compound A->B C Infect with Luciferase Phage B->C D Incubate for 3-4 hours C->D E Add Luciferin Substrate D->E F Measure RLU with Luminometer E->F G Calculate % RLU Reduction F->G

Caption: Workflow for the Luciferase Reporter Phage (LRP) Assay.

Future Directions and Conclusion

The initial discovery of the anti-tubercular activity of trypethelones is a promising first step. However, significant research is required to realize their therapeutic potential. The immediate priorities for the research community should be:

  • Isolation and Characterization: Isolate and structurally elucidate a broader range of this compound derivatives from natural sources.

  • Comprehensive Screening: Systematically screen these compounds against M. tuberculosis to establish a robust structure-activity relationship.

  • Mechanism of Action Studies: Employ a range of biochemical and genetic techniques to identify the molecular target(s) and mechanism of action of the most potent this compound analogues.

  • Toxicity and Pharmacokinetic Profiling: Evaluate the cytotoxicity of lead compounds against mammalian cell lines and assess their pharmacokinetic properties in preclinical models.

References

Topic: Initial Screening of Trypethelone for Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trypethelone and its derivatives represent a class of polyketide compounds belonging to the phenalenone family. These metabolites are often isolated from the mycobiont cultures of lichens, such as Trypethelium eluteriae. Structurally characterized by a complex ring system, these natural products have garnered interest in the scientific community for their diverse and potent biological activities. Initial screenings have revealed a spectrum of potential therapeutic applications, positioning this compound as a promising scaffold for drug discovery. This guide provides a comprehensive overview of the initial biological activity screening of this compound, detailing the experimental protocols used, summarizing key quantitative findings, and illustrating relevant biological and experimental workflows.

Summary of Biological Activities

Preliminary studies on this compound and its related phenalenone derivatives have identified several key areas of biological activity. These compounds, isolated from the mycobiont culture of Trypethelium eluteriae, have demonstrated significant potential in antimicrobial, anti-inflammatory, and cytotoxic domains.

  • Antimycobacterial Activity : Several this compound derivatives have been screened for their efficacy against Mycobacterium tuberculosis. Notably, certain compounds have shown potent inhibition of the H37Rv strain, indicating their potential as leads for new anti-tuberculosis drugs.[1]

  • Antibacterial Activity : Beyond mycobacteria, antimicrobial activity has been observed against other human pathogens. For instance, some derivatives exhibit inhibitory effects on Staphylococcus aureus.[2] The presence of a diketo-lactone ring in the structure appears to be crucial for this particular activity.[2]

  • Anti-inflammatory Activity : A key finding has been the potent inhibition of human leukocyte elastase (HLE) by specific this compound compounds.[2] HLE is a serine protease involved in inflammatory processes, and its inhibition suggests a potential therapeutic role for this compound in managing inflammatory diseases.

  • Anticancer Potential : The broader class of phenalenones, to which this compound belongs, is being investigated for anticancer properties.[2] Computational studies have explored their capacity to inhibit Casein Kinase 2 (CK2), a protein kinase implicated in cancer proliferation and progression, suggesting a possible mechanism for cytotoxic effects.[2] Furthermore, related compounds have shown antiproliferative activity against glioma cells.[2]

Quantitative Data Presentation

The following tables summarize the key quantitative results from the initial biological screenings of this compound and its associated derivatives.

Table 1: Antimicrobial and Antimycobacterial Activity

Compound/Derivative Target Organism Assay Type Result (MIC) Reference
Compound 7 (this compound derivative) Mycobacterium tuberculosis H37Rv Broth Microdilution 12.5 µg/mL [1]
Compounds 5 & 11 (this compound derivatives) Staphylococcus aureus SG 511 Not Specified 24 µM [2]

| Compounds 2, 4, 7 (Phenalenone derivatives) | Mycobacterium phlei | Agar Diffusion | Considerable Inhibition Zones |[2] |

MIC: Minimum Inhibitory Concentration

Table 2: Enzyme Inhibition Activity

Compound/Derivative Target Enzyme Result (IC₅₀) Reference
Compound 1 (Phenalenone) Human Leukocyte Elastase (HLE) 7.2 µM [2]
Compound 5 (this compound derivative) Human Leukocyte Elastase (HLE) 13.3 µM [2]

| Compound 9 (this compound derivative) | Human Leukocyte Elastase (HLE) | 10.9 µM |[2] |

IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of initial screening results. The following sections describe standard protocols for the key assays employed.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation : A 96-well microtiter plate is used. The test compound (e.g., this compound) is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) across the wells of the plate.

  • Inoculation : A standardized inoculum of the target microorganism (e.g., M. tuberculosis H37Rv) is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL). Each well is inoculated with this bacterial suspension.

  • Controls : Positive control wells (broth and inoculum, no compound) and negative control wells (broth only) are included on each plate.

  • Incubation : The plate is sealed and incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria; several weeks for M. tuberculosis).[3]

  • Result Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2] Growth can be assessed visually or by using a growth indicator dye like resazurin.[4]

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[5]

  • Cell Seeding : Adherent cells (e.g., human cancer cell lines) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with vehicle (e.g., DMSO) only.

  • Incubation : The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to affect cell viability.

  • MTT Addition : The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[5]

  • Solubilization and Measurement : After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals. The absorbance of the purple solution is then measured using a microplate reader at approximately 570 nm.

  • Analysis : The absorbance is directly proportional to the number of viable cells. The results are often used to calculate the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.

Anti-inflammatory Activity: In Vitro Macrophage Assay

This assay evaluates the ability of a compound to suppress the inflammatory response in immune cells.

  • Cell Culture : Macrophage cells (e.g., RAW 264.7 cell line) are cultured in a 96-well plate.[6]

  • Pre-treatment : Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours).

  • Inflammatory Stimulus : Inflammation is induced by adding Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to the wells (except for the negative control group).[7]

  • Incubation : The plate is incubated for a specified time (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Mediator Quantification : The cell culture supernatant is collected. The levels of key pro-inflammatory mediators are quantified.

    • Nitric Oxide (NO) : Measured using the Griess reagent.

    • Cytokines (e.g., TNF-α, IL-1β, IL-6) : Measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]

  • Analysis : A reduction in the levels of these inflammatory mediators in the this compound-treated groups compared to the LPS-only group indicates anti-inflammatory activity.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

G cluster_0 Phase 1: Isolation & Preparation cluster_1 Phase 2: Primary Biological Screening cluster_2 Phase 3: Data Analysis & Hit Identification cluster_3 Phase 4: Secondary Assays A Source Material (e.g., Trypethelium eluteriae) B Extraction & Isolation of this compound A->B C Antimicrobial Screening (MIC Determination) B->C D Cytotoxicity Screening (IC50 vs. Cell Lines) B->D E Enzyme Inhibition Screening (e.g., HLE Assay) B->E F Active Hit? (Potency & Selectivity) C->F D->F E->F G Mechanism of Action Studies F->G Yes H In Vivo Model Testing F->H Yes

Caption: Workflow for the initial biological screening of this compound.

G CK2 Casein Kinase 2 (CK2) Substrates Pro-survival & Proliferation Substrates CK2->Substrates phosphorylates P_Substrates Phosphorylated Substrates Proliferation Cancer Cell Proliferation & Survival P_Substrates->Proliferation promotes This compound This compound (Phenalenone Derivative) This compound->CK2 inhibits

Caption: Potential mechanism of action via Casein Kinase 2 (CK2) inhibition.

References

In Vitro Anti-Mycobacterial Potential of Trypethelone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-mycobacterial activity of Trypethelone, a class of natural products. The information is compiled to support further research and development in the pursuit of novel therapeutics against mycobacterial infections.

Quantitative Anti-Mycobacterial Activity

This compound and its derivatives, isolated from the mycobiont culture of the lichen Trypethelium eluteriae, have been evaluated for their inhibitory effects against Mycobacterium tuberculosis. The quantitative data from these screenings are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Mycobacterium tuberculosis H37Rv

CompoundSpecific DerivativeMycobacterium tuberculosis StrainMinimum Inhibitory Concentration (MIC) in µg/mL
This compoundCompound (7)H37Rv12.5[1]
PhenalenoneCompound (1)H37RvScreened, no specific MIC value reported
PhenalenoneCompound (2)H37RvScreened, no specific MIC value reported
This compound Derivative8-methoxythis compound methyl ether (5)H37RvScreened, no specific MIC value reported
This compound Derivative8-methoxythis compound (6)H37RvScreened, no specific MIC value reported
This compound DerivativeCompound (8)H37RvScreened, no specific MIC value reported

Note: Six compounds (1-2, 5-8) were screened against M. tuberculosis H37Rv, with a specific MIC value only reported for compound (7).[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the in vitro anti-mycobacterial activity of compounds like this compound. These protocols are based on standard practices in mycobacteriology.

Bacterial Strains and Culture Conditions

The standard laboratory strain Mycobacterium tuberculosis H37Rv is commonly used for initial anti-mycobacterial screenings.[1] Cultures are typically maintained on a suitable solid medium, such as Middlebrook 7H11 agar, and grown in liquid medium, like Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC), for susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the MIC of a compound against mycobacteria.

  • Preparation of Inoculum: A suspension of the mycobacterial strain is prepared and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The prepared mycobacterial inoculum is added to each well containing the diluted compound. The plate is sealed and incubated at 37°C for a specified period, typically 5 to 7 days for M. tuberculosis.

  • Reading of Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria. Growth can be assessed visually or by using a growth indicator dye such as Resazurin or Alamar blue.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound against Mycobacterium tuberculosis.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start culture Mycobacterium tuberculosis Culture start->culture compound Test Compound (this compound) start->compound inoculum Prepare Bacterial Inoculum culture->inoculum dilution Serial Dilution of Compound compound->dilution plate Inoculate Microtiter Plate dilution->plate inoculum->plate incubate Incubate at 37°C plate->incubate read Read Results (Visual/Indicator Dye) incubate->read end Determine MIC read->end

General workflow for MIC determination.
Hypothetical Mechanism of Action: Cell Wall Disruption

While the specific mechanism of action for this compound against Mycobacterium tuberculosis has not been elucidated, a common target for anti-mycobacterial drugs is the unique and complex cell wall. The following diagram presents a hypothetical signaling pathway where this compound may interfere with cell wall synthesis.

hypothetical_moa This compound This compound target Putative Target Enzyme (e.g., in Mycolic Acid Synthesis) This compound->target Binds to and inhibits pathway Cell Wall Synthesis Pathway target->inhibition disruption Disruption of Cell Wall Integrity pathway->disruption Leads to inhibition->pathway death Bacterial Cell Death disruption->death

Hypothetical mechanism of action for this compound.

Disclaimer: The proposed mechanism of action is hypothetical and intended for illustrative purposes to guide further research. The actual molecular targets and pathways of this compound may differ.

Conclusion and Future Directions

The initial findings on the anti-mycobacterial activity of this compound, particularly the observed MIC of 12.5 µg/mL for one of its derivatives against M. tuberculosis H37Rv, are promising.[1] This demonstrates the potential of this class of compounds as a source for new anti-tubercular drug leads.

Future research should focus on:

  • Comprehensive Screening: Evaluating a wider range of this compound derivatives against drug-sensitive and drug-resistant strains of M. tuberculosis as well as non-tuberculous mycobacteria.

  • Mechanism of Action Studies: Elucidating the specific molecular target(s) and mechanism(s) by which this compound exerts its anti-mycobacterial effects.

  • Toxicity and Pharmacokinetic Profiling: Assessing the safety and drug-like properties of the most potent this compound compounds in preclinical models.

  • Structure-Activity Relationship (SAR) Studies: Identifying the key structural features of the this compound scaffold that are essential for its anti-mycobacterial activity to guide the synthesis of more potent analogs.

This technical guide serves as a foundational resource to stimulate and support these critical next steps in the evaluation of this compound as a potential anti-mycobacterial agent.

References

Preliminary Cytotoxicity Studies of Trypethelone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trypethelone, a naturally occurring phenalenone derivative, has demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of this compound, with a focus on its effects on the RKO human colon carcinoma cell line. This document includes available quantitative cytotoxicity data, detailed experimental protocols for assessing cell viability, and a proposed mechanism of action involving the induction of apoptosis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer agents.

Introduction

This compound is a polyketide metabolite isolated from the mycobiont culture of the lichen Trypethelium eluteriae. It belongs to the phenalenone class of compounds, which are known for their diverse biological activities, including antimicrobial and cytotoxic properties. Preliminary studies have indicated that this compound and its derivatives possess moderate to weak cytotoxic activity against the human colon carcinoma cell line, RKO. This guide summarizes the existing data and provides a framework for further investigation into the anticancer potential of this compound.

Quantitative Cytotoxicity Data

Studies have evaluated the cytotoxic effects of this compound and its derivatives against a panel of human cancer cell lines, including A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and RKO (colon carcinoma). The most significant activity was observed against the RKO cell line.

Table 1: Cytotoxicity of this compound Derivatives Against RKO Cancer Cell Line

CompoundCell LineIC50 (µM)
This compound DerivativesRKO22.6 - 113.5[1]

Note: The available literature provides a range of IC50 values for a series of this compound derivatives, indicating moderate to weak cytotoxicity. Specific IC50 values for the parent this compound compound are not explicitly detailed in the currently available studies.

Experimental Protocols

To assess the cytotoxicity of this compound, a robust and reproducible experimental protocol is essential. The Cell Counting Kit-8 (CCK-8) assay is a widely used colorimetric method for determining cell viability in response to a test compound.

Cell Culture and Maintenance
  • Cell Line: RKO (human colon carcinoma)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells should be subcultured every 2-3 days to maintain exponential growth.

CCK-8 Cytotoxicity Assay Protocol
  • Cell Seeding: Harvest RKO cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. Seed the cells into a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation with Compound: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Addition of CCK-8 Reagent: After the incubation period, add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C in the dark. The incubation time may need to be optimized based on the cell density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100 The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Viability Assay cluster_3 Data Analysis A RKO Cell Culture B Cell Seeding in 96-well Plate A->B C This compound Treatment (Varying Concentrations) B->C D Incubation (24-72h) C->D E Add CCK-8 Reagent D->E F Incubation (1-4h) E->F G Measure Absorbance (450nm) F->G H Calculate Cell Viability (%) G->H I Determine IC50 Value H->I

Caption: Workflow for CCK-8 Cytotoxicity Assay.

Proposed Mechanism of Action: Induction of Apoptosis

While direct studies on the apoptotic mechanism of this compound are limited, its classification as a phenalenone provides a strong basis for a proposed mechanism of action. Phenalenone derivatives have been shown to induce apoptosis in cancer cells, particularly through photodynamic therapy, which involves the generation of reactive oxygen species (ROS). This process can trigger both the extrinsic and intrinsic apoptotic pathways.

Signaling Pathways

The proposed apoptotic signaling pathway initiated by this compound is depicted below. It is hypothesized that this compound, potentially through the generation of intracellular ROS, can activate key apoptotic signaling cascades.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DeathReceptor Death Receptor This compound->DeathReceptor Activates Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CytochromeC Cytochrome c Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Caspase-9) CytochromeC->Apoptosome Apoptosome->Caspase3 Activates

Caption: Proposed Apoptotic Signaling Pathway of this compound.
  • Extrinsic Pathway: this compound may interact with death receptors on the cell surface, leading to the recruitment of adaptor proteins and the subsequent activation of caspase-8. Activated caspase-8 can then directly cleave and activate effector caspases, such as caspase-3.

  • Intrinsic Pathway: Alternatively, or concurrently, this compound-induced cellular stress (e.g., ROS production) can lead to mitochondrial dysfunction. This results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 proceeds to activate effector caspases like caspase-3.

The convergence of both pathways on the activation of caspase-3 leads to the execution phase of apoptosis, characterized by DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Conclusion and Future Directions

The preliminary data suggest that this compound exhibits moderate cytotoxic activity against the RKO human colon carcinoma cell line. The proposed mechanism of action involves the induction of apoptosis through the activation of both the extrinsic and intrinsic signaling pathways.

Further research is warranted to:

  • Determine the specific IC50 value of purified this compound against a broader panel of cancer cell lines.

  • Elucidate the precise molecular mechanisms underlying this compound-induced apoptosis, including the role of ROS generation and the activation of specific caspases.

  • Investigate the in vivo efficacy of this compound in preclinical animal models of cancer.

A deeper understanding of the cytotoxic properties and mechanism of action of this compound will be crucial for evaluating its potential as a novel anticancer therapeutic agent.

References

The Ecological Significance of Trypethelone in Lichens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lichens, symbiotic organisms comprising a fungal partner (mycobiont) and one or more photosynthetic partners (photobiont), produce a diverse array of secondary metabolites. These compounds are not essential for the primary metabolic processes of the lichen but play crucial roles in its survival and interaction with the environment. Within the family Trypetheliaceae, a group of crustose, bark-dwelling lichens found predominantly in tropical regions, a class of secondary metabolites known as trypethelones has been identified. This technical guide provides a comprehensive overview of the current understanding of the ecological role of trypethelone and its derivatives. While direct in-situ research on the ecological functions of trypethelones is limited, this document synthesizes existing data on their in-vitro bioactivities and draws parallels with the well-established ecological roles of other lichen secondary metabolites. This guide details relevant experimental protocols for studying the ecological functions of these compounds and presents quantitative data from existing literature in a structured format. Furthermore, it employs visualizations to illustrate hypothetical ecological roles and experimental workflows, providing a foundational resource for future research in the chemical ecology of lichens and the potential applications of trypethelones in drug development.

Introduction to this compound and the Trypetheliaceae

The Trypetheliaceae are a family of lichen-forming fungi characterized by their crustose thallus, which grows closely adhered to the bark of trees.[1] Their secondary chemistry is primarily composed of xanthones and pigments, with anthraquinones being a dominant pigment class.[1] this compound and its derivatives are polyketide compounds isolated from the mycobiont cultures of lichens such as Trypethelium eluteriae.[2][3] These compounds are part of the broader category of lichen secondary metabolites, which are known to mediate a variety of ecological interactions.[4][5][6]

The study of lichen secondary metabolites has revealed their importance in protecting the lichen from various biotic and abiotic stresses.[6][7] These roles include defense against herbivores, protection from harmful UV radiation, antimicrobial activity against pathogenic microbes, and allelopathic interactions with other organisms.[5][7] Given the structural similarities and shared biosynthetic pathways with other bioactive lichen compounds, it is hypothesized that trypethelones perform similar ecological functions for the lichens that produce them.

Postulated Ecological Roles of this compound

Based on the known functions of other lichen secondary metabolites and the in-vitro bioactivities of trypethelones, several ecological roles can be postulated.

Antimicrobial Defense

Lichens are long-lived organisms that are constantly exposed to a variety of microorganisms, including pathogenic fungi and bacteria. Secondary metabolites provide a crucial chemical defense against microbial colonization and infection.[8] Several studies have demonstrated the antimicrobial properties of extracts from lichens containing this compound derivatives and of the isolated compounds themselves.

Extracts from Trypethelium virens have shown promising antimicrobial activities against various pathogens.[9][10] Furthermore, specific this compound derivatives isolated from the mycobiont culture of Trypethelium eluteriae have been screened for their activity against Mycobacterium tuberculosis and other bacteria, with some compounds showing significant inhibitory effects.[2][3] This suggests that trypethelones may protect the lichen from bacterial and fungal pathogens in its natural environment.

Herbivore Deterrence

Lichen secondary metabolites are well-known for their role in deterring grazing by invertebrates such as snails, mites, and insects, as well as vertebrates.[5] The bitter taste and potential toxicity of these compounds can make the lichen unpalatable to herbivores. While no direct studies have been conducted on the anti-herbivore properties of this compound, its presence in the lichen thallus likely contributes to a chemical defense strategy. The generalist herbivores would be deterred by a cocktail of unpalatable compounds, thereby protecting the lichen from excessive grazing pressure.

UV Radiation Shielding

Lichens, particularly those in exposed habitats, are subjected to high levels of ultraviolet (UV) radiation. Many lichen secondary metabolites, especially those located in the upper cortex of the thallus, function as effective UV screens, absorbing harmful radiation and protecting the photosynthetic partner.[5][11] Pigments like anthraquinones, which are common in the Trypetheliaceae, are known to have photoprotective functions.[1] The structural characteristics of trypethelones, which are also pigments, suggest they may contribute to the UV-screening capacity of the lichen, although specific spectral properties need to be investigated.

Allelopathy

Allelopathy is the chemical inhibition of one organism by another. Lichen secondary metabolites can leach from the thallus and inhibit the germination and growth of competing plants, fungi, and other lichens.[2] This allows the lichen to secure its substrate and access to light. While the allelopathic potential of this compound has not been directly tested, it is plausible that it could contribute to the competitive success of Trypetheliaceae lichens by inhibiting the growth of nearby organisms.

Quantitative Data on Bioactivities

The following tables summarize the available quantitative data on the biological activities of this compound derivatives and extracts from lichens known to produce them.

Compound/ExtractOrganismActivityMeasurementValueReference
This compound derivative (Compound 7)Mycobacterium tuberculosis H37RvAntimicrobialMIC12.5 µg/mL[2][3]
Methanolic extract of Trypethelium virensVarious pathogenic microbesAntimicrobialMIC62.5 - 500 µg/ml[9][10]

Table 1: Antimicrobial Activity of this compound and Related Extracts

Compound/ExtractAssayMeasurementValueReference
Methanolic extract of Trypethelium virensDPPH antiradical activityIC5062.4 ± 0.76 µg/ml[9][10]
Trypethelonamide A, 5′-hydroxythis compound, (+)-8-hydroxy-7-methoxythis compound, (+)-trypethelone, (-)-trypetheloneCytotoxicity against RKO cell lineIC5022.6 to 113.5 μM[12]

Table 2: Antioxidant and Cytotoxic Activities

Experimental Protocols

This section outlines detailed methodologies for key experiments to investigate the ecological roles of this compound.

Extraction and Isolation of this compound

Objective: To extract and purify this compound from lichen thalli or mycobiont cultures for use in bioassays.

Methodology:

  • Sample Preparation: Air-dry and clean lichen thalli of a species from the Trypetheliaceae family (e.g., Trypethelium eluteriae). Grind the thalli into a fine powder. For mycobiont cultures, harvest and lyophilize the fungal biomass.

  • Solvent Extraction: Perform a sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids, followed by acetone or methanol to extract the more polar secondary metabolites, including trypethelones.

  • Chromatographic Separation:

    • Column Chromatography: Subject the crude extract to column chromatography using silica gel. Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

    • Preparative Thin-Layer Chromatography (TLC): Further purify the fractions containing trypethelones using preparative TLC.

    • High-Performance Liquid Chromatography (HPLC): For final purification and quantification, use reversed-phase HPLC with a suitable solvent system (e.g., acetonitrile-water with a small percentage of formic acid).[13]

  • Structure Elucidation: Characterize the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antimicrobial Activity Assay

Objective: To determine the minimum inhibitory concentration (MIC) of purified this compound against relevant bacteria and fungi.

Methodology:

  • Microorganism Preparation: Culture selected pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate liquid media to a standardized cell density.

  • Microdilution Assay:

    • In a 96-well microplate, prepare serial dilutions of the purified this compound in the appropriate culture medium.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism with medium) and negative (medium only) controls, as well as a solvent control.

    • Incubate the plates under optimal conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth. This can be determined by visual inspection or by measuring absorbance with a microplate reader.

Herbivore Deterrence Assay

Objective: To assess the deterrent effect of this compound on a generalist lichen herbivore (e.g., snails).

Methodology:

  • Preparation of Artificial Diet: Prepare a palatable artificial diet for the chosen herbivore.

  • Choice Experiment:

    • In a petri dish, offer the herbivore a choice between two pieces of the artificial diet: one containing a physiologically relevant concentration of purified this compound and a control piece with only the solvent.

    • Record the feeding preference of the herbivore over a set period by measuring the amount of each diet piece consumed.

  • No-Choice Experiment: To assess toxicity, provide herbivores with only the diet containing this compound and monitor their survival and feeding rate compared to a control group fed the plain diet.

UV-Screening Assay

Objective: To determine the UV-absorptive properties of this compound.

Methodology:

  • Spectrophotometric Analysis:

    • Dissolve a known concentration of purified this compound in a suitable solvent (e.g., ethanol or methanol).

    • Use a UV-Vis spectrophotometer to measure the absorbance of the solution across the UV spectrum (280-400 nm).

    • Determine the wavelength of maximum absorbance (λmax) and the molar extinction coefficient.

  • In-situ Localization (Hypothetical): Techniques like fluorescence microscopy could potentially be used to visualize the localization of this compound within the lichen thallus to see if it is concentrated in the protective upper cortex.

Allelopathy Assay

Objective: To evaluate the effect of this compound on the germination and growth of a model plant species (e.g., lettuce, Lactuca sativa).

Methodology:

  • Seed Germination Bioassay:

    • Place seeds of the model plant on filter paper in petri dishes.

    • Moisten the filter paper with different concentrations of a this compound solution. A control group should be moistened with distilled water or the solvent used to dissolve the this compound.

    • Incubate the petri dishes in the dark or under a light/dark cycle.

    • After a set period, count the number of germinated seeds and measure the radicle length.

  • Seedling Growth Bioassay:

    • Grow seedlings of the model plant in a hydroponic solution.

    • Add different concentrations of this compound to the hydroponic solution.

    • After a period of growth, measure parameters such as root and shoot length, and biomass.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and experimental workflows related to the ecological role of this compound.

Ecological_Roles cluster_biotic Biotic Interactions cluster_abiotic Abiotic Interactions This compound This compound Antimicrobial_Defense Antimicrobial Defense This compound->Antimicrobial_Defense Herbivore_Deterrence Herbivore Deterrence This compound->Herbivore_Deterrence Allelopathy Allelopathy This compound->Allelopathy UV_Screening UV Screening This compound->UV_Screening

Caption: Postulated ecological roles of this compound in lichens.

Experimental_Workflow cluster_assays Bioassays Lichen_Sample Lichen Sample (Trypetheliaceae) Extraction Extraction & Isolation of this compound Lichen_Sample->Extraction Purified_this compound Purified this compound Extraction->Purified_this compound Antimicrobial_Assay Antimicrobial Assay Purified_this compound->Antimicrobial_Assay Herbivore_Assay Herbivore Deterrence Assay Purified_this compound->Herbivore_Assay UV_Assay UV Screening Assay Purified_this compound->UV_Assay Allelopathy_Assay Allelopathy Assay Purified_this compound->Allelopathy_Assay Ecological_Role Elucidation of Ecological Role Antimicrobial_Assay->Ecological_Role Herbivore_Assay->Ecological_Role UV_Assay->Ecological_Role Allelopathy_Assay->Ecological_Role

Caption: General workflow for investigating the ecological role of this compound.

Signaling_Pathway_Hypothesis Environmental_Stress Environmental Stress (e.g., UV radiation, pathogen attack) Signal_Transduction Signal Transduction Pathway (Hypothetical) Environmental_Stress->Signal_Transduction Gene_Activation Activation of Biosynthetic Genes (e.g., PKS) Signal_Transduction->Gene_Activation Trypethelone_Biosynthesis This compound Biosynthesis Gene_Activation->Trypethelone_Biosynthesis Ecological_Response Ecological Response (e.g., increased defense) Trypethelone_Biosynthesis->Ecological_Response

Caption: Hypothetical signaling pathway for stress-induced this compound production.

Conclusion and Future Directions

This compound, a characteristic secondary metabolite of the lichen family Trypetheliaceae, likely plays a significant multifaceted ecological role. While direct in-situ evidence is currently lacking, in-vitro studies and parallels with other lichen compounds strongly suggest functions in antimicrobial defense, herbivore deterrence, UV radiation screening, and allelopathy. The quantitative data available, though limited, supports the potential for potent biological activity.

Future research should focus on validating these postulated roles in an ecologically relevant context. This would involve in-situ experiments to measure the effects of this compound on microbial communities on the lichen's substrate, choice experiments with natural lichen herbivores, and field studies correlating this compound concentrations with environmental factors such as UV exposure. Furthermore, elucidating the biosynthetic pathway of this compound and the signaling cascades that regulate its production in response to environmental stressors will provide a more complete understanding of its ecological significance. For drug development professionals, the demonstrated antimicrobial and cytotoxic activities of this compound derivatives warrant further investigation into their therapeutic potential. The detailed experimental protocols provided in this guide offer a roadmap for researchers to further explore the fascinating chemical ecology of this compound and its potential applications.

References

Unveiling the Potential: A Technical Review of Phenalenone Compounds as Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis, necessitates the urgent discovery of novel therapeutic agents. Natural products have historically been a rich source of antimicrobial compounds, and among these, phenalenones, a class of polycyclic aromatic compounds, have emerged as a promising scaffold for the development of new antitubercular drugs. This technical guide provides an in-depth review of the current landscape of phenalenone compounds with demonstrated or potential antitubercular activity, focusing on quantitative data, experimental methodologies, and logical workflows in their discovery and evaluation.

Quantitative Analysis of Antitubercular Activity

The evaluation of the antitubercular potential of phenalenone derivatives primarily relies on the determination of their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. While research in this specific area is still emerging, some key findings have been reported. The data available from published studies is summarized in the tables below.

Compound Name/IdentifierChemical StructureMycobacterium StrainMIC (µg/mL)IC₅₀ (µM)Source
2,4,6,9-tetrahydroxy-7-methyl-2-prenyl-1H-phenalene-1,3(2H)-dione(Structure not available in source)M. tuberculosis73.045.8[1]
Trypethelone Derivative (Compound 7)(Structure not available in source)M. tuberculosis H37Rv12.5-

Table 1: Phenalenone and Related Compounds with Reported MIC/IC₅₀ Values against Mycobacterium tuberculosis

Compound IdentifierInhibition Zone (mm)Mycobacterium StrainSource
Compound 2considerableM. phlei[2][3]
Compound 4considerableM. phlei[2][3]
Compound 7considerableM. phlei[2][3]

Table 2: Phenalenone Derivatives Showing Inhibition Zones against Mycobacterium phlei

Experimental Protocols: Assessing Antitubercular Activity

A standardized and widely accepted method for determining the MIC of compounds against M. tuberculosis is the Microplate Alamar Blue Assay (MABA). This colorimetric assay is favored for its relative speed, low cost, and suitability for high-throughput screening.

Microplate Alamar Blue Assay (MABA) Protocol
  • Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80. The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth.

  • Inoculum Preparation: The bacterial suspension is diluted in fresh 7H9 broth to a turbidity that corresponds to a McFarland standard of 0.5. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Drug Dilution in Microplate: The test compounds (phenalenone derivatives) are serially diluted in a 96-well microplate containing 7H9 broth. A row with no drug serves as a positive control for bacterial growth, and a well with broth only serves as a negative (sterile) control.

  • Inoculation and Incubation: Each well (except the sterile control) is inoculated with the prepared mycobacterial suspension. The plate is sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well. The plates are re-incubated for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue indicator from blue (oxidized state) to pink (reduced state). A blue color indicates inhibition of mycobacterial growth, while a pink color indicates metabolic activity and growth.

Mandatory Visualizations

Logical Workflow for Antitubercular Natural Product Discovery

The discovery and development of novel antitubercular agents from natural sources, such as phenalenones from fungi, follows a structured workflow. This process begins with the isolation and identification of bioactive compounds and progresses through preclinical and clinical evaluation.

Antitubercular_Natural_Product_Discovery_Workflow cluster_0 Phase 1: Discovery and Screening cluster_1 Phase 2: Lead Identification and Optimization cluster_2 Phase 3: Preclinical and Clinical Development A Natural Source Collection (e.g., Fungi, Plants) B Extraction and Fractionation A->B C Primary Screening (e.g., MABA against M. tuberculosis) B->C D Hit Identification C->D Active Fractions E Bioassay-Guided Isolation of Pure Compounds D->E G Determination of MIC and IC50 F Structure Elucidation (NMR, MS) E->F F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization (Synthetic Modification) H->I J Mechanism of Action Studies I->J K In vivo Efficacy (Animal Models) J->K L Toxicology and Safety Pharmacology K->L M Clinical Trials L->M

Caption: Workflow for the discovery and development of antitubercular natural products.

Potential Mechanisms of Action

The precise mechanism of action of phenalenone compounds against Mycobacterium tuberculosis has not yet been fully elucidated. However, based on the known bioactivities of phenalenones against other microbes, several potential mechanisms can be proposed:

  • Membrane Disruption: Some phenalenone derivatives have been shown to exert their antimicrobial effects by damaging the bacterial cytoplasmic membrane. This leads to the leakage of essential intracellular components and ultimately cell death. The complex and lipid-rich cell wall of M. tuberculosis could be a potential target for such disruptive activity.

  • Photodynamic Activity: Phenalenones are known to be efficient photosensitizers. Upon irradiation with light, they can generate reactive oxygen species (ROS), which are highly toxic to cells. This photodynamic effect could be a potential mechanism, particularly in the context of pulmonary tuberculosis where light-based therapies could be explored.

  • Enzyme Inhibition: As with many natural product antibiotics, phenalenones may inhibit essential enzymes within M. tuberculosis that are critical for its survival and replication. Identifying these specific enzyme targets is a crucial area for future research.

Further investigation into the specific molecular targets and pathways affected by phenalenone compounds in M. tuberculosis is essential for their rational design and development as effective antitubercular drugs.

Disclaimer: This technical guide is intended for informational purposes for a scientific audience and is based on currently available research. The field of antitubercular drug discovery is rapidly evolving, and further studies are required to fully understand the potential of phenalenone compounds.

References

Methodological & Application

Protocol for the Isolation and Purification of Trypethelone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trypethelone is a naturally occurring phenalenone derivative that has demonstrated significant biological activity, including promising anti-mycobacterial properties. This document provides a detailed protocol for the isolation and purification of this compound from the mycobiont culture of the lichen Trypethelium eluteriae. The methodologies described herein are based on established chromatographic techniques and provide a framework for obtaining pure this compound for further research and development.

Data Presentation

Table 1: Physicochemical and Biological Data of this compound Derivative

ParameterValueReference
Compound Name 8-hydroxythis compound methyl ether[1]
Source Mycobiont culture of Trypethelium eluteriae[1]
Biological Activity Anti-mycobacterial[1]
Target Organism Mycobacterium tuberculosis H37Rv[1]
MIC 12.5 µg/mL[1]

Experimental Protocols

Culturing of Trypethelium eluteriae Mycobiont

This protocol outlines the cultivation of the fungal symbiont (mycobiont) of the lichen Trypethelium eluteriae, the natural source of this compound.

Materials:

  • Malt-Yeast Extract (MY) medium

  • Sucrose

  • Petri dishes or liquid culture flasks

  • Spore sample from Trypethelium eluteriae

  • Incubator

Procedure:

  • Medium Preparation: Prepare a Malt-Yeast Extract (MY) medium and supplement it with 10% (w/v) sucrose.

  • Sterilization: Autoclave the medium to ensure sterility.

  • Inoculation: In a sterile environment, inoculate the MY medium with ascospores isolated from the thallus of Trypethelium eluteriae.

  • Incubation: Incubate the cultures at a controlled temperature, typically around 18-25°C, in the dark for an extended period (weeks to months) to allow for sufficient mycelial growth.

Extraction of Metabolites

This protocol describes the extraction of secondary metabolites, including this compound, from the mycobiont culture.

Materials:

  • Grown mycobiont culture (mycelium and broth)

  • Filtration apparatus (e.g., cheesecloth or vacuum filtration system)

  • Organic solvent (e.g., Ethyl Acetate or Methanol)

  • Rotary evaporator

Procedure:

  • Harvesting: After the incubation period, harvest the fungal biomass and the culture broth.

  • Separation: Separate the mycelium from the culture broth by filtration.

  • Extraction:

    • Mycelium: Dry the mycelium and perform a solvent extraction using a suitable organic solvent like ethyl acetate or methanol.

    • Broth: Perform a liquid-liquid extraction of the culture broth with an immiscible organic solvent such as ethyl acetate.

  • Concentration: Combine the organic extracts and concentrate them in vacuo using a rotary evaporator to obtain the crude extract.

Purification of this compound

This protocol details the chromatographic purification of this compound from the crude extract.

a. Column Chromatography (Initial Fractionation)

Materials:

  • Silica gel (for column chromatography)

  • Glass column

  • Solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Fraction collector

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.

  • Elution: Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Analysis: Monitor the separation by performing Thin-Layer Chromatography (TLC) on the collected fractions. Combine fractions containing the compound of interest based on their TLC profiles.

b. Preparative Thin-Layer Chromatography (Final Purification)

Materials:

  • Preparative TLC plates (silica gel)

  • Developing chamber

  • Solvent system (optimized based on analytical TLC)

  • UV lamp for visualization

  • Scraping tool (e.g., spatula)

  • Elution solvent (e.g., chloroform/methanol mixture)

Procedure:

  • Sample Application: Apply the partially purified fraction from column chromatography as a band onto the preparative TLC plate.

  • Development: Develop the plate in a chamber saturated with an appropriate solvent system.

  • Visualization: Visualize the separated bands under a UV lamp.

  • Scraping: Carefully scrape the silica gel band corresponding to this compound.

  • Elution: Elute the compound from the scraped silica gel using a polar solvent mixture.

  • Concentration: Filter the solution to remove the silica gel and evaporate the solvent to obtain the pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Mycobiont Culturing cluster_extraction Extraction cluster_purification Purification Culture Culture of Trypethelium eluteriae mycobiont Harvest Harvest Mycelium & Broth Culture->Harvest Extraction Solvent Extraction Harvest->Extraction Concentration Concentration Extraction->Concentration ColumnChrom Column Chromatography Concentration->ColumnChrom PrepTLC Preparative TLC ColumnChrom->PrepTLC Purethis compound Pure this compound PrepTLC->Purethis compound

Caption: Workflow for the isolation and purification of this compound.

Hypothetical Signaling Pathway of Anti-Mycobacterial Action

The precise molecular mechanism of this compound's anti-mycobacterial activity is not yet fully elucidated. However, many antimicrobial agents that target Mycobacterium tuberculosis interfere with the synthesis of its unique and essential cell wall. The following diagram illustrates a hypothetical pathway where this compound may inhibit a key enzyme involved in the biosynthesis of the mycolic acid layer, a critical component of the mycobacterial cell wall.

signaling_pathway This compound This compound Enzyme Key Enzyme in Mycolic Acid Synthesis This compound->Enzyme Inhibition Precursor Mycolic Acid Precursor MycolicAcid Mycolic Acid Precursor->MycolicAcid Enzymatic Conversion CellWall Mycobacterial Cell Wall (Mycolyl-Arabinogalactan-Peptidoglycan Complex) MycolicAcid->CellWall Incorporation CellLysis Inhibition of Cell Growth & Cell Lysis CellWall->CellLysis Disruption leads to

Caption: Hypothetical inhibition of mycobacterial cell wall synthesis by this compound.

References

Application Note: Separation and Quantification of Trypethelone using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Trypethelone. This compound, a polyketide derived from lichens, has garnered interest for its potential biological activities. The method described herein utilizes reverse-phase chromatography with UV detection, providing a robust and reliable approach for the quantitative analysis of this compound in various sample matrices, such as extracts from mycobiont cultures of lichens like Trypethelium eluteriae. This document provides a comprehensive protocol, including sample and standard preparation, chromatographic conditions, and a summary of expected validation parameters.

Introduction

This compound is a dibenzofuran derivative that belongs to the polyketide class of natural products. It has been isolated from the mycobiont culture of the lichen Trypethelium eluteriae.[1] The potential therapeutic applications of this compound and its derivatives necessitate the development of accurate and precise analytical methods for their quantification in complex mixtures. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility. This application note presents a proposed reverse-phase HPLC (RP-HPLC) method suitable for the routine analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is suitable.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile and water are required. Formic acid (analytical grade) is used as a mobile phase modifier.

  • This compound Standard: A purified reference standard of this compound is necessary for calibration.

  • Sample Preparation: Syringe filters (0.45 µm) are needed for sample clarification.

Chromatographic Conditions

A summary of the proposed chromatographic conditions is presented in Table 1.

ParameterRecommended Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 60% B2-15 min: 60% to 90% B15-20 min: 90% B20-22 min: 90% to 60% B22-25 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (based on typical UV absorbance of conjugated systems)
Expected Retention Time Approximately 12-15 minutes

Table 1: Proposed HPLC Chromatographic Conditions for this compound Analysis

Method Validation (Hypothetical Data)

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following tables summarize the expected performance characteristics of a validated method.

Linearity
Concentration (µg/mL)Peak Area (arbitrary units)
150,000
5255,000
10510,000
251,275,000
502,550,000
1005,100,000
Correlation Coefficient (r²) > 0.999

Table 2: Linearity of the Proposed HPLC Method for this compound

Precision
ParameterRepeatability (Intra-day, n=6)Intermediate Precision (Inter-day, n=6)
Concentration (µg/mL) 2525
Mean Peak Area 1,274,5001,276,000
Standard Deviation 12,50015,300
Relative Standard Deviation (%RSD) 0.98%1.20%

Table 3: Precision of the Proposed HPLC Method for this compound

Accuracy (Recovery)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.999.0
2525.3101.2
5049.298.4
Mean Recovery (%) 99.5

Table 4: Accuracy of the Proposed HPLC Method for this compound

Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValue (µg/mL)
Limit of Detection (LOD) 0.1
Limit of Quantification (LOQ) 0.3

Table 5: Sensitivity of the Proposed HPLC Method for this compound

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (60% Acetonitrile in water with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Mycobiont Culture Extract)
  • Extraction: Extract the metabolites from the mycobiont culture of Trypethelium eluteriae using an appropriate solvent such as ethyl acetate.

  • Drying and Reconstitution: Evaporate the solvent from the extract under reduced pressure. Reconstitute the dried extract in a known volume of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_hplc_analysis HPLC Analysis sample Mycobiont Culture extraction Solvent Extraction sample->extraction drying Evaporation extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc HPLC System filtration->hplc Inject standard This compound Reference Standard stock Primary Stock Solution (1 mg/mL) standard->stock working Working Standard Solutions stock->working working->hplc Inject for Calibration separation C18 Column Separation hplc->separation detection UV Detection (254 nm) separation->detection quantification Quantification detection->quantification data Chromatogram detection->data Data Acquisition results Results quantification->results Calculate Concentration

Caption: Experimental workflow for this compound quantification.

Conclusion

The proposed HPLC method provides a framework for the reliable separation and quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and water modified with formic acid is expected to yield good peak shape and resolution. The hypothetical validation data presented demonstrates that the method can be accurate, precise, and sensitive. This application note serves as a valuable resource for researchers and scientists involved in the analysis of this compound and related compounds in drug discovery and development. Further optimization and validation with actual samples are recommended to establish the method's robustness for specific applications.

References

Application Notes and Protocols for Culturing Lichen Mycobionts for Trypethelone Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation, culture, and induction of Trypethelone production from lichen mycobionts, particularly focusing on species of the genus Trypethelium.

Introduction

Lichens are a rich source of unique secondary metabolites with diverse biological activities, making them a promising frontier for drug discovery.[1][2][3] Trypethelones, a class of phenalenone- and naphthoquinone-related pigments produced by lichen-forming fungi of the family Trypetheliaceae, have demonstrated potential anti-mycobacterial properties.[4][5] However, the slow growth of lichens in their natural environment and the complexity of their symbiotic relationship hinder the large-scale production of these valuable compounds.[6] The axenic culture of the lichen mycobiont (the fungal partner) offers a viable alternative for the controlled and sustainable production of desired secondary metabolites like this compound.[7][8]

These notes provide detailed methodologies for the isolation of lichen mycobionts, their cultivation in liquid and solid media, and strategies to potentially enhance the production of this compound.

Data Summary of Culture Conditions

While specific quantitative data on this compound yield under varying culture conditions is not extensively available in the public domain, the following tables summarize the key parameters for the successful culture of lichen mycobionts known to produce this compound and related compounds, based on available literature.

Table 1: Recommended Media for Isolation and Culture of this compound-Producing Mycobionts

Medium TypeCompositionPurposeReference
Malt-Yeast Extract (MY) Agar Malt Extract (20 g/L), Yeast Extract (2 g/L), Sucrose (20 g/L), Agar (15 g/L)Isolation and routine culture[9]
Lilly-Barnett Medium (LBM) D-glucose (10 g/L), L-asparagine (1 g/L), KH2PO4 (1 g/L), MgSO4·7H2O (0.5 g/L), Biotin (5 µg/L), Thiamine (100 µg/L), Agar (15 g/L)Defined medium for physiological studies[8][10]
Bold's Basal Medium (BBM) Primarily inorganic saltsOften used for the isolation of the photobiont, but can be a basal medium for mycobiont isolation.[6]

Table 2: Optimal Physicochemical Parameters for Mycobiont Culture

ParameterOptimal RangeNotesReference
Temperature 18-22°CGrowth is significantly slower at higher temperatures.[6][6]
pH 5.0 - 6.5Slightly acidic conditions are generally favorable for mycobiont growth.[3][3]
Light DarknessMycobiont cultures are typically incubated in the dark to prevent photo-oxidation and mimic the internal conditions of the lichen thallus.[9]
Aeration Static or slow shakingAgitation can enhance biomass in liquid cultures, but shear stress should be minimized.

Experimental Protocols

Protocol 1: Isolation of Lichen Mycobiont from Thallus

This protocol describes the isolation of the mycobiont from the lichen thallus, a common method when apothecia (spore-producing structures) are not present.

Materials:

  • Fresh lichen thallus (e.g., Trypethelium eluteriae)

  • Sterile distilled water

  • 70% Ethanol

  • 1% Sodium hypochlorite solution

  • Sterile filter paper

  • Sterile scalpels and forceps

  • Malt-Yeast Extract (MY) Agar plates

  • Parafilm

Procedure:

  • Surface Sterilization:

    • Select a healthy portion of the lichen thallus.

    • Wash the thallus thoroughly with sterile distilled water to remove debris.

    • Immerse the thallus in 70% ethanol for 30-60 seconds.

    • Transfer the thallus to a 1% sodium hypochlorite solution for 1-2 minutes.

    • Rinse the thallus three times with sterile distilled water to remove residual sterilants.

    • Blot the thallus dry on sterile filter paper.

  • Inoculation:

    • Under aseptic conditions (laminar flow hood), use a sterile scalpel to cut the sterilized thallus into small fragments (approximately 2-3 mm).

    • With sterile forceps, place the thallus fragments onto the surface of MY Agar plates.

    • Press the fragments gently to ensure contact with the agar.

    • Seal the plates with Parafilm.

  • Incubation:

    • Incubate the plates in the dark at 18-22°C.[6]

    • Monitor the plates regularly for fungal growth originating from the thallus fragments. Mycobiont growth is typically slow, and it may take several weeks to months for colonies to become visible.

    • Subculture any emerging fungal colonies to fresh MY Agar plates to obtain a pure culture.

Protocol 2: Liquid Culture for Biomass Production

This protocol is for scaling up the production of mycobiont biomass in a liquid medium.

Materials:

  • Pure culture of the lichen mycobiont on an agar plate

  • Liquid Malt-Yeast Extract (MY) medium

  • Sterile Erlenmeyer flasks

  • Sterile scalpel or inoculation loop

  • Orbital shaker

Procedure:

  • Inoculation:

    • Aseptically transfer a few small agar plugs containing the mycobiont mycelium from a stock plate into an Erlenmeyer flask containing liquid MY medium.

  • Incubation:

    • Incubate the flask in the dark at 18-22°C on an orbital shaker at a low speed (e.g., 100-120 rpm) to ensure adequate aeration without causing excessive shear stress.

    • Allow the culture to grow for 4-8 weeks, or until sufficient biomass is produced.

  • Harvesting:

    • Harvest the mycelial biomass by vacuum filtration using a sterile Buchner funnel and filter paper.

    • Wash the biomass with sterile distilled water to remove any residual medium components.

    • The biomass can be freeze-dried for subsequent extraction of secondary metabolites.

Protocol 3: Extraction and Analysis of this compound

This protocol outlines a general procedure for the extraction and preliminary analysis of this compound from the cultured mycobiont biomass.

Materials:

  • Freeze-dried mycobiont biomass

  • Methanol or acetone (analytical grade)

  • Glass vials

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., toluene:dioxane:acetic acid - 180:45:5 v/v/v)

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Extraction:

    • Grind the freeze-dried biomass to a fine powder.

    • Suspend the powder in methanol or acetone in a glass vial.

    • Extract at room temperature with occasional shaking for 24 hours.

    • Centrifuge or filter the mixture to separate the biomass from the solvent.

    • Collect the supernatant (extract).

    • Repeat the extraction process with fresh solvent to ensure complete extraction.

    • Pool the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Analysis:

    • Dissolve the dried extract in a small volume of methanol or acetone.

    • Spot the extract onto a TLC plate.

    • Develop the TLC plate in a chamber with the appropriate developing solvent.

    • Visualize the separated compounds under a UV lamp. Trypethelones are often colored and will appear as distinct spots.

    • For quantification and detailed structural elucidation, further analysis using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is required.[4][5]

Visualizations

Experimental Workflow

experimental_workflow cluster_isolation Mycobiont Isolation cluster_culture Mycobiont Culture cluster_analysis This compound Production & Analysis thallus Lichen Thallus (e.g., Trypethelium sp.) sterilization Surface Sterilization thallus->sterilization inoculation_agar Inoculation on MY Agar sterilization->inoculation_agar pure_culture Pure Mycobiont Culture inoculation_agar->pure_culture liquid_culture Liquid Culture (MY Medium) pure_culture->liquid_culture biomass Mycelial Biomass liquid_culture->biomass extraction Solvent Extraction biomass->extraction analysis TLC / HPLC / MS / NMR extraction->analysis This compound This compound Derivatives analysis->this compound

Caption: Workflow for this compound production from lichen mycobionts.

Hypothesized Biosynthetic Pathway

This compound is a polyketide, and its biosynthesis is believed to follow the acetyl-polymalonate pathway.[11][12] The core structure is assembled by a polyketide synthase (PKS) enzyme.

biosynthetic_pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain cyclization Cyclization & Aromatization polyketide_chain->cyclization phenalenone Phenalenone Intermediate cyclization->phenalenone tailoring Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) phenalenone->tailoring This compound This compound Derivatives tailoring->this compound

Caption: Hypothesized acetyl-polymalonate pathway for this compound biosynthesis.

Concluding Remarks

The cultivation of lichen mycobionts presents a promising avenue for the sustainable production of pharmacologically active compounds like this compound. The protocols and data presented here provide a foundational framework for researchers to embark on the culture of these unique fungi. Further research is warranted to optimize culture conditions for maximizing this compound yield and to fully elucidate the regulatory networks governing its biosynthesis. This will be crucial for the development of robust and scalable production platforms for these and other valuable lichen-derived natural products.

References

Liquid chromatography-mass spectrometry (LC-MS) analysis of Trypethelone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypethelone is a naturally occurring phenalenone derivative, a class of polyketides produced by the mycobiont of the lichen Trypethelium eluteriae.[1][2] These compounds have garnered interest due to their potential biological activities. Accurate and sensitive quantification of this compound in various matrices is essential for research and development, including pharmacokinetic studies, quality control of natural product extracts, and elucidation of its biological roles. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique well-suited for this purpose, offering high selectivity and sensitivity.

This document provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₆O₄[3]
Molecular Weight272.29 g/mol [3]
Monoisotopic Mass272.10485899 Da[3]
IUPAC Name7-hydroxy-2,3,3,9-tetramethyl-2H-benzo[g]chromene-4,5-dione[3]

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from fungal or lichen cultures. The user should optimize the protocol based on the specific sample matrix.

1.1. Materials

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other suitable material)

  • LC-MS vials

1.2. Extraction Procedure

  • Homogenization: Lyophilize and grind the fungal or lichen sample to a fine powder.

  • Solvent Extraction: To 100 mg of the powdered sample, add 1 mL of methanol.

  • Vortexing: Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.

  • Sonication (Optional): For improved extraction efficiency, sonicate the sample for 15 minutes in a water bath.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the solid debris.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction (Optional): For exhaustive extraction, the pellet can be re-extracted with another 1 mL of methanol, and the supernatants can be combined.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 500 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

Liquid Chromatography

2.1. Instrumentation

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

2.2. Chromatographic Conditions

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry

3.1. Instrumentation

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3.2. Mass Spectrometry Conditions

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Quantitative Analysis: Multiple Reaction Monitoring (MRM)

For accurate quantification, a Multiple Reaction Monitoring (MRM) method should be developed. This involves monitoring the transition of the precursor ion (the protonated molecule, [M+H]⁺) to specific product ions. The following are proposed MRM transitions for this compound based on its structure. Note: These transitions are theoretical and require experimental optimization for collision energies to achieve maximum sensitivity.

Proposed MRM Transitions for this compound ([M+H]⁺ = 273.1)

Precursor Ion (m/z)Product Ion (m/z)Proposed FragmentDwell Time (s)
273.1258.1[M+H - CH₃]⁺0.05
273.1243.1[M+H - 2xCH₃]⁺0.05
273.1215.1[M+H - C₄H₈]⁺0.05

Data Presentation

Table 1: Liquid Chromatography Parameters

ParameterCondition
ColumnC18 reversed-phase (2.1 mm x 100 mm, 1.8 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient20-95% B over 10 min
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization ModeESI+
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Collision GasArgon

Table 3: Proposed MRM Transitions for Quantitative Analysis of this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier)273.1258.1To be optimized
This compound (Qualifier)273.1243.1To be optimized

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Fungal/Lichen Sample homogenize Homogenization sample->homogenize extract Solvent Extraction homogenize->extract centrifuge Centrifugation extract->centrifuge collect Collect Supernatant centrifuge->collect dry Evaporation collect->dry reconstitute Reconstitution dry->reconstitute filter Filtration reconstitute->filter lc Liquid Chromatography (C18 Column) filter->lc ms Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS analysis of this compound.

logical_relationship This compound This compound (Precursor Ion: m/z 273.1) fragment1 Product Ion 1 (m/z 258.1) [M+H - CH₃]⁺ This compound->fragment1 Collision-Induced Dissociation fragment2 Product Ion 2 (m/z 243.1) [M+H - 2xCH₃]⁺ This compound->fragment2 Collision-Induced Dissociation fragment3 Product Ion 3 (m/z 215.1) [M+H - C₄H₈]⁺ This compound->fragment3 Collision-Induced Dissociation

Caption: Proposed fragmentation pathway of this compound for MRM analysis.

References

Application Notes and Protocols for the Structural Elucidation of Trypethelone using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trypethelones are a class of natural products belonging to the phenalenone family, characterized by a complex polycyclic aromatic core. These compounds, often isolated from lichens and fungi, have garnered interest due to their potential biological activities, including antimicrobial and cytotoxic properties. The precise determination of their molecular structure is paramount for understanding their mechanism of action and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable analytical technique for the unambiguous structural elucidation of novel natural products like Trypethelone. This document provides detailed application notes and experimental protocols for the use of 1D and 2D NMR techniques in the structural characterization of this compound and its derivatives.

Data Presentation: NMR Spectroscopic Data of a Representative Phenalenone

Due to the unavailability of the complete NMR dataset for the recently isolated this compound derivatives, 8-methoxythis compound and 5'-hydroxy-8-ethoxythis compound, in the accessible literature, the following tables present representative ¹H and ¹³C NMR data for a related phenalenone derivative, 2-(methoxymethyl)-1H-phenalen-1-one. This data serves as a template for the type of information that would be acquired and analyzed for this compound. The spectra were recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C NMR.

Table 1: ¹H NMR Data of 2-(methoxymethyl)-1H-phenalen-1-one (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.64dd7.4, 0.81HAromatic H
8.20d8.01HAromatic H
8.00d8.31HAromatic H
7.82s-1HAromatic H
7.77t7.61HAromatic H
7.77d7.01HAromatic H
7.59dd8.0, 7.31HAromatic H
4.55d1.22H-CH₂-
3.56s-3H-OCH₃

Table 2: ¹³C NMR Data of 2-(methoxymethyl)-1H-phenalen-1-one (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon Type
184.1C=O
141.4C
136.4C
135.3C
132.5CH
132.3CH
132.2CH
131.3C
129.2C
127.6CH
127.5CH
127.4CH
127.0CH
74.2CH₂
58.5CH₃

Experimental Protocols

Sample Preparation for NMR Analysis

A pure sample of the isolated this compound derivative is essential for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the sample is purified to >95% purity using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography.

  • Sample Quantity: Weigh approximately 5-10 mg of the purified this compound derivative.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices for phenalenone-type compounds include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), Acetone-d₆, or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can sometimes resolve overlapping signals.

  • Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution. The solvent height in the tube should be around 4-5 cm.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.

NMR Data Acquisition

The following is a standard suite of NMR experiments for the structural elucidation of a novel natural product like this compound. Experiments should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • ¹H NMR (Proton NMR): This is the first and most fundamental experiment.

    • Purpose: To determine the number of different types of protons, their chemical environments (chemical shift), their relative numbers (integration), and their through-bond connectivity to neighboring protons (scalar coupling).

    • Typical Parameters:

      • Pulse Program: zg30 or similar standard 1D proton pulse sequence.

      • Number of Scans: 16-64 (depending on sample concentration).

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time (aq): 2-4 seconds.

  • ¹³C NMR (Carbon-13 NMR):

    • Purpose: To determine the number of different types of carbon atoms and their chemical environments.

    • Typical Parameters:

      • Pulse Program: zgpg30 (proton-decoupled).

      • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

      • Relaxation Delay (d1): 2 seconds.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.

    • Typical Parameters: Similar to ¹³C NMR but with a DEPT pulse sequence.

  • COSY (Correlation Spectroscopy):

    • Purpose: A 2D homonuclear experiment that shows correlations between protons that are scalar-coupled (typically through 2-3 bonds). This helps to identify spin systems within the molecule.

    • Typical Parameters:

      • Pulse Program: cosygpqf or similar.

      • Number of Increments in F1: 256-512.

      • Number of Scans per Increment: 2-8.

  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence):

    • Purpose: A 2D heteronuclear experiment that shows correlations between protons and their directly attached carbons (¹JCH).

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.3 or similar.

      • Number of Increments in F1: 128-256.

      • Number of Scans per Increment: 2-8.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: A 2D heteronuclear experiment that shows correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH). This is crucial for connecting different spin systems and establishing the carbon skeleton.

    • Typical Parameters:

      • Pulse Program: hmbcgplpndqf or similar.

      • Number of Increments in F1: 256-512.

      • Number of Scans per Increment: 4-16.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: A 2D experiment that shows correlations between protons that are close in space, irrespective of their through-bond connectivity. This is vital for determining the relative stereochemistry and 3D conformation of the molecule.

    • Typical Parameters:

      • Pulse Program: noesygpph or roesygpph.

      • Mixing Time: 300-800 ms (optimized based on molecular size).

      • Number of Increments in F1: 256-512.

      • Number of Scans per Increment: 4-16.

Mandatory Visualizations

Experimental Workflow for Structural Elucidation

G cluster_0 Sample Preparation cluster_1 1D NMR Experiments cluster_2 2D NMR Experiments cluster_3 Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Purity Purity Assessment (>95%) Isolation->Purity Prep Sample Preparation for NMR Purity->Prep H1 ¹H NMR Prep->H1 C13 ¹³C NMR Prep->C13 DEPT DEPT-135 Prep->DEPT NOESY NOESY/ROESY Prep->NOESY COSY COSY H1->COSY HSQC HSQC/HMQC H1->HSQC C13->HSQC Analysis Spectral Analysis & Data Interpretation DEPT->Analysis COSY->Analysis HMBC HMBC HSQC->HMBC HSQC->Analysis HMBC->Analysis NOESY->Analysis Structure Proposed Structure Analysis->Structure Validation Structure Validation Structure->Validation G cluster_info Derived Structural Information NMR_Exp ¹H NMR ¹³C NMR DEPT COSY HSQC HMBC NOESY Proton_Info Proton Environments & Connectivity NMR_Exp->Proton_Info ¹H, COSY Carbon_Info Carbon Skeleton & Functional Groups NMR_Exp->Carbon_Info ¹³C, DEPT, HSQC, HMBC Stereochem_Info Relative Stereochemistry & Conformation NMR_Exp->Stereochem_Info NOESY/ROESY Final_Structure Final 3D Structure of this compound Proton_Info->Final_Structure Carbon_Info->Final_Structure Stereochem_Info->Final_Structure G cluster_pathways Apoptotic Pathways This compound This compound (Phenalenone Derivative) ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Light Light Activation Light->ROS Caspase8 Caspase-8 Activation ROS->Caspase8 p38MAPK p38-MAPK Activation ROS->p38MAPK tBid tBid Caspase8->tBid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondrial Outer Membrane Permeabilization tBid->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p38MAPK->Caspase3

Application Notes and Protocols: In Vitro Assay for Trypethelone's Anti-Mycobacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the in vitro anti-mycobacterial activity of Trypethelone and its derivatives. The primary method described is the Microplate Alamar Blue Assay (MABA), a widely used colorimetric assay for assessing the susceptibility of Mycobacterium tuberculosis. Additionally, an overview of the Luciferase Reporter Assay (LORA) is included as a high-throughput alternative for screening against non-replicating mycobacteria.

Quantitative Data Summary

Trypethelones, a class of phenalenone-like compounds, have demonstrated potential anti-mycobacterial properties. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) for a this compound derivative against the H37Rv strain of Mycobacterium tuberculosis.

CompoundMycobacterial StrainMIC (µg/mL)Reference
This compound Derivative (Compound 7)Mycobacterium tuberculosis H37Rv12.5[1][2]

Experimental Protocols

Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay that uses the redox indicator Alamar Blue (resazurin) to measure the metabolic activity of mycobacteria. Viable, metabolically active bacteria reduce the blue resazurin to a pink resorufin, allowing for a visual or spectrophotometric determination of the Minimum Inhibitory Concentration (MIC).[3][4][5]

a) Materials and Reagents:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth base

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

  • Glycerol

  • This compound (dissolved in DMSO)

  • Sterile 96-well microplates (flat bottom)

  • Alamar Blue reagent

  • Tween 80 (10% solution)

  • Positive control drug (e.g., Isoniazid, Rifampicin)

  • Sterile distilled water

  • Parafilm or plate sealer

b) Inoculum Preparation:

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC until it reaches the mid-log phase of growth.

  • Aseptically transfer the culture to a sterile tube containing glass beads and vortex to break up clumps.

  • Allow the large clumps to settle for 30 minutes.

  • Transfer the supernatant to a new sterile tube and adjust the turbidity with sterile distilled water to match a 0.5 McFarland standard.

  • This suspension is then diluted to achieve a final inoculum concentration of approximately 10^5 Colony Forming Units per milliliter (CFU/mL) in the assay wells.[6]

c) Assay Procedure:

  • Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the compound in 7H9 broth in a separate 96-well plate to create a range of concentrations.

  • Add 100 µL of the appropriate this compound dilution to the corresponding wells of the assay plate.

  • Add 100 µL of the prepared M. tuberculosis inoculum to each well, resulting in a final volume of 200 µL.[5]

  • Include control wells:

    • Inoculum-only control: 100 µL of inoculum + 100 µL of 7H9 broth (no drug).[5]

    • Positive drug control: Wells with a known anti-mycobacterial drug.

    • Sterility control: 200 µL of 7H9 broth only.

  • Seal the plate with Parafilm and incubate at 37°C for 5-7 days.[5]

  • After the initial incubation, add 50 µL of a freshly prepared 1:1 mixture of 10x Alamar Blue reagent and 10% Tween 80 to one of the inoculum-only control wells.[5]

  • Re-incubate the plate at 37°C for 24 hours.[5]

  • If the control well turns from blue to pink, indicating sufficient growth, add the Alamar Blue/Tween 80 mixture to all wells in the plate. If it remains blue, continue incubation and check the control wells daily until the color change occurs.[5]

  • After adding the reagent to all wells, incubate for another 24 hours.

d) MIC Determination:

  • The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

  • Results can be read visually or by measuring the absorbance at 570 nm and 600 nm using a microplate reader.

Luciferase Reporter Assay (LORA)

The LORA is a high-throughput method that utilizes a recombinant strain of M. tuberculosis expressing a luciferase gene.[3][4][7] This assay is particularly useful for assessing the activity of compounds against non-replicating mycobacteria, which are relevant in latent tuberculosis infections.[3][7][8]

a) Principle:

  • A genetically modified M. tuberculosis strain expresses a luciferase enzyme.

  • When the substrate (e.g., luciferin) is added, viable bacteria produce light in an ATP-dependent reaction.[9]

  • The amount of light produced, measured as Relative Light Units (RLU), is directly proportional to the number of viable bacteria.[9]

  • A reduction in RLU in the presence of the test compound indicates anti-mycobacterial activity.

b) Brief Protocol Outline:

  • A luciferase-expressing M. tuberculosis strain is cultured under conditions that induce a non-replicating state (e.g., low oxygen).[10][11]

  • The adapted culture is then exposed to various concentrations of this compound in a microplate format.

  • After an incubation period, the luciferase substrate is added.

  • The plate is read using a luminometer to measure light output.

  • The MIC is determined as the lowest compound concentration that causes a significant reduction (e.g., ≥90%) in luminescence compared to the drug-free control.

Visualizations

Experimental Workflow for MABA

MABA_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Readout cluster_result Result A Culture M. tuberculosis (Mid-log phase) B Prepare Inoculum (Adjust to 0.5 McFarland) A->B E Add M. tuberculosis Inoculum to Wells B->E C Prepare Serial Dilutions of this compound D Add this compound Dilutions to 96-well Plate C->D D->E F Seal Plate and Incubate (37°C, 5-7 days) E->F G Add Alamar Blue Reagent F->G H Re-incubate (37°C, 24 hours) G->H I Read Results (Visual or Spectrophotometric) H->I J Determine MIC I->J

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Generalized Anti-Mycobacterial Signaling Pathway

The precise molecular target of this compound in mycobacteria is not yet fully elucidated. However, many anti-mycobacterial agents function by disrupting the synthesis of the unique and complex mycobacterial cell wall. This diagram illustrates a generalized pathway for cell wall inhibition.

Signaling_Pathway cluster_pathway Cell Wall Synthesis Pathway cluster_outcome Outcome This compound This compound (Hypothetical Target) Polymerization Polymerization (e.g., Peptidoglycan, Arabinogalactan) This compound->Polymerization Inhibition Precursors Cytoplasmic Precursors Lipid_I Lipid I Synthesis Precursors->Lipid_I Lipid_II Lipid II Synthesis Lipid_I->Lipid_II Translocation Translocation across Cell Membrane Lipid_II->Translocation Translocation->Polymerization Mycolic_Acids Mycolic Acid Attachment Polymerization->Mycolic_Acids Disruption Cell Wall Disruption CellWall Intact Mycobacterial Cell Wall Mycolic_Acids->CellWall Lysis Bacterial Cell Lysis & Growth Inhibition Disruption->Lysis

Caption: Hypothetical inhibition of mycobacterial cell wall synthesis.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Trypethelone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypethelone, a naturally occurring phenalenone derivative isolated from the mycobiont culture of lichens such as Trypethelium eluteriae, has demonstrated promising antimicrobial properties.[1][2] As a member of the polyketide family, this compound and its analogues are of significant interest in the discovery of novel therapeutic agents.[3] Accurate determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the antimicrobial potential of this compound, providing a quantitative measure of its efficacy against various pathogenic microorganisms.[4][5][6]

These application notes provide detailed protocols for determining the MIC of this compound and its derivatives against clinically relevant bacteria and fungi. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.

Data Presentation: MIC of this compound and Derivatives

The antimicrobial activity of this compound and its related compounds has been evaluated against several microorganisms. The following table summarizes the available quantitative data.

CompoundMicroorganismMICReference
This compound Derivative (7)Mycobacterium tuberculosis H37Rv12.5 µg/mL[1][2]
This compound Derivative (5)Staphylococcus aureus SG 51124 µM[3]

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound. The choice between broth microdilution and agar dilution may depend on the specific research question, the microorganism being tested, and the solubility of the this compound compound.

Protocol 1: Broth Microdilution Method

This method is widely used for quantitative MIC testing and is amenable to high-throughput screening.[3]

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO, to create a stock solution)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)

  • Negative control (broth and solvent)

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

    • Include a solvent control well containing the highest concentration of the solvent used to dissolve this compound.

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the this compound dilutions, positive control, and negative controls. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for most bacteria. Fungal plates may require incubation at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[4][6] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration with an OD similar to the negative control.

Protocol 2: Agar Dilution Method

This method is useful for testing fastidious organisms and for compounds that may be less stable in broth over long incubation periods.

Materials:

  • This compound stock solution

  • Molten Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Sterile petri dishes

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of sterile petri dishes.

    • Add appropriate volumes of the this compound stock solution to molten agar (kept at 45-50°C) to achieve the desired final concentrations. Mix well by gentle inversion.

    • Pour the agar into the petri dishes and allow them to solidify.

    • Include a control plate with agar and the solvent used for the this compound stock solution.

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension adjusted to a 0.5 McFarland standard.

    • Further dilute the inoculum to achieve a final concentration of approximately 10^4 CFU per spot.

  • Inoculation:

    • Using a multipoint replicator, spot-inoculate the prepared agar plates with the diluted microorganism suspension.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism on the agar surface.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results stock This compound Stock Solution dilutions Serial Dilutions stock->dilutions agar_plate Agar Plates (Agar Dilution) stock->agar_plate Alternative plate 96-Well Plate (Broth Microdilution) dilutions->plate inoculum_prep Microorganism Inoculum (0.5 McFarland) inoculum_prep->plate Inoculation inoculum_prep->agar_plate Spot Inoculation incubate Incubate (e.g., 37°C, 18-24h) plate->incubate agar_plate->incubate readout Visual/Spectrophotometric Reading incubate->readout mic Determine MIC readout->mic

Caption: Workflow for MIC determination of this compound.

Plausible Signaling Pathway for Antimicrobial Action

The exact mechanism of action for this compound is not yet fully elucidated. However, as a polyketide and phenalenone derivative, its antimicrobial activity may involve disruption of the bacterial cell membrane and inhibition of key biosynthetic pathways.

Antimicrobial_Mechanism cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm membrane Lipid Bilayer disruption Membrane Disruption membrane->disruption transport Membrane Transport Proteins transport->disruption dna DNA ribosome Ribosome fatty_acid Fatty Acid Biosynthesis inhibition Inhibition fatty_acid->inhibition This compound This compound This compound->membrane Intercalation This compound->transport Inhibition This compound->fatty_acid Inhibition of enzymes (e.g., FabI)

Caption: Potential antimicrobial mechanisms of this compound.

References

Application Notes and Protocols: Cytotoxicity of Trypethelone on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypethelone and its derivatives are a class of phenalenone compounds that have garnered interest for their potential therapeutic properties, including anticancer activities. These compounds, isolated from sources such as the mycobiont culture of the lichen Trypethelium eluteriae, are being investigated for their cytotoxic effects on various cancer cell lines. The primary mechanism of action for many phenalenone derivatives involves their role as photosensitizers in photodynamic therapy (PDT), where they generate reactive oxygen species (ROS) upon light activation, leading to apoptosis.[1][2][3][4][5] This document provides detailed protocols for assessing the cytotoxicity of this compound using common in vitro assays and summarizes the current understanding of its mechanism of action.

Data Presentation

The cytotoxic activity of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.[1] The following table summarizes the reported IC50 values for several this compound derivatives against the RKO human colon carcinoma cell line.

CompoundCell LineIC50 (µM)
This compound Derivative 1RKO22.6
This compound Derivative 2RKO113.5
This compound Derivative 3RKO45.2
This compound Derivative 4RKO89.1
This compound Derivative 5RKO56.3

Note: Data presented here is for this compound derivatives as found in the cited literature. Further studies are required to determine the specific IC50 values for this compound on a broader range of mammalian cell lines.

Experimental Protocols

Two standard and widely accepted methods for determining cytotoxicity in vitro are the MTT assay, which measures cell metabolic activity as an indicator of viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Mammalian cell line of interest (e.g., HeLa, MCF-7, A549, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction solution and stop solution)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 and 2).

    • Include the following controls in triplicate:

      • Untreated cells (Spontaneous LDH release): Cells treated with vehicle only.

      • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) 1 hour before the end of the incubation.

      • Medium background: Wells containing only culture medium.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction solution to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Reaction Termination and Absorbance Measurement:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is typically used for background correction.

  • Data Analysis:

    • Subtract the absorbance of the medium background from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

    • Plot the percentage of cytotoxicity against the concentration of this compound to determine the IC50 value.

Mechanism of Action and Signaling Pathways

The cytotoxic effects of this compound and related phenalenone compounds are believed to be mediated primarily through the induction of apoptosis.[1][3] For phenalenones that act as photosensitizers, this process is initiated by the generation of ROS upon light activation.[1][2][3][4][5] These highly reactive molecules can cause cellular damage and trigger programmed cell death through both the extrinsic and intrinsic apoptotic pathways.

Key Signaling Events:

  • ROS Generation: In the presence of light, this compound may generate singlet oxygen and superoxide radicals.[1][3]

  • Extrinsic Pathway Activation: ROS can lead to the activation of initiator caspase-8.[1][3]

  • Intrinsic Pathway Activation: This involves the disruption of the mitochondrial membrane potential and the release of cytochrome c.[1][3]

  • MAPK Pathway Involvement: The p38-MAPK signaling pathway can be activated, playing a role in the apoptotic cascade.[1][3]

The convergence of these pathways leads to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Visualizations

Cytotoxicity_Assay_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis start Seed Mammalian Cells in 96-well Plate incubation1 Incubate for 24h (Cell Attachment) start->incubation1 treatment Treat cells with various concentrations of this compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt_add Add MTT Reagent incubation2->mtt_add ldh_supernatant Collect Supernatant incubation2->ldh_supernatant mtt_incubate Incubate for 3-4h mtt_add->mtt_incubate mtt_solubilize Add Solubilization Solution mtt_incubate->mtt_solubilize mtt_read Read Absorbance at 570nm mtt_solubilize->mtt_read analysis Calculate % Viability / % Cytotoxicity mtt_read->analysis ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate for 30 min ldh_reaction->ldh_incubate ldh_stop Add Stop Solution ldh_incubate->ldh_stop ldh_read Read Absorbance at 490nm ldh_stop->ldh_read ldh_read->analysis ic50 Determine IC50 Value analysis->ic50

Caption: Workflow for assessing this compound cytotoxicity.

Apoptosis_Signaling_Pathway Proposed Apoptotic Signaling Pathway of this compound (as a Phenalenone) cluster_trigger Initiation cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_mapk MAPK Pathway cluster_execution Execution This compound This compound (+ Light) ros Reactive Oxygen Species (ROS) This compound->ros caspase8 Caspase-8 Activation ros->caspase8 mitochondria Mitochondrial Disruption ros->mitochondria p38_mapk p38-MAPK Activation ros->p38_mapk caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c cytochrome_c->caspase3 p38_mapk->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

References

Application Notes and Protocols for the Synthesis and Evaluation of Trypethelone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of Trypethelone analogues. The protocols and data presented herein are intended to guide researchers in the development of novel therapeutic agents based on the this compound scaffold, with a particular focus on their antimycobacterial potential.

Introduction

Trypethelones are a class of natural products characterized by a phenalenone core fused to a dihydrofuran ring. These compounds have garnered interest due to their diverse biological activities, including promising antimycobacterial properties. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this scaffold by identifying key structural features that influence efficacy and selectivity. This document outlines synthetic strategies for generating this compound analogues, summarizes their biological activities, and provides detailed experimental protocols.

Data Presentation: Structure-Activity Relationship of this compound and its Analogues

The following table summarizes the minimum inhibitory concentrations (MIC) of various this compound and phenalenone analogues against Mycobacterium tuberculosis H37Rv and other bacteria, along with their cytotoxicity against human cell lines.

Compound IDStructureR1R2R3R4R5MIC (µg/mL) vs M. tuberculosis H37RvOther Antibacterial Activity (MIC, µM)Cytotoxicity (IC50, µM)Reference
This compound this compoundCH3CH3CH3OHH>50--[1]
8-hydroxythis compound methyl ether -CH3CH3CH3OCH3H>50--[1]
8-methoxythis compound methyl ether -CH3CH3CH3OCH3OCH3>50--[1]
8-methoxythis compound -CH3CH3CH3OHOCH3>50--[1]
Compound 7 -HHHOHH12.5--[1]
5'-hydroxy-8-ethoxythis compound -CH3CH3C2H5OOHOH (on furan)>50--[1]
Phenalenone Phenalenone------S. aureus: >200 (dark), variable (light)NHEK cells: variable toxicity[2][3]
SAPyR -------S. aureus: 0.78 (dark), 0.10 (light)-[3]
Phenalenone-triazolium salt 6b -------S. aureus: 0.78 (dark), 0.10 (light)-[3][4]
Phenalenone-triazolium salt 7b -------S. aureus: 0.78 (dark), 0.20 (light)-[3][4]
Phenalenone-triazolium salt 9b -------S. aureus: 0.78 (dark), >200 (light)-[3][4]

Note: The structures for analogues other than this compound and Phenalenone are described in the cited literature and are variations of the core structures provided. "Compound 7" is an unmodified phenalenone core with a hydroxyl group.

Experimental Protocols

General Synthesis of the Phenalenone Core

The phenalenone core can be synthesized through various methods, with the Friedel-Crafts reaction being a common approach.

Protocol:

  • Reaction Setup: To a solution of naphthalene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl3) at 0 °C under an inert atmosphere.

  • Acylation: Slowly add a solution of cinnamoyl chloride in the same solvent to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for the specified time (typically several hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding it to ice-water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of the Benzofuran Ring

The furan ring of this compound is a benzofuran derivative. The synthesis of substituted benzofurans can be achieved through several routes.

Protocol: Palladium-Catalyzed Cyclization of o-Alkynylphenols

  • Starting Material: Synthesize the required o-alkynylphenol precursor through appropriate coupling reactions (e.g., Sonogashira coupling of an o-halophenol with a terminal alkyne).

  • Cyclization Reaction: To a solution of the o-alkynylphenol in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., PdCl2(PPh3)2) and a base (e.g., Na2CO3).

  • Heating: Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography to yield the benzofuran derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogues.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., M. tuberculosis H37Rv) in a suitable broth medium (e.g., Middlebrook 7H9).

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for mycobacteria) for a specified period.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Analogue Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar Structure-Activity Relationship Phenalenone Core Synthesis Phenalenone Core Synthesis Analogue Derivatization Analogue Derivatization Phenalenone Core Synthesis->Analogue Derivatization Benzofuran Ring Synthesis Benzofuran Ring Synthesis Benzofuran Ring Synthesis->Analogue Derivatization Antimycobacterial Screening Antimycobacterial Screening Analogue Derivatization->Antimycobacterial Screening Cytotoxicity Assays Cytotoxicity Assays Antimycobacterial Screening->Cytotoxicity Assays Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assays->Mechanism of Action Studies SAR Analysis SAR Analysis Mechanism of Action Studies->SAR Analysis

Caption: Workflow for synthesis and evaluation of this compound analogues.

mechanism_of_action Proposed Antibacterial Mechanism of Phenalenone Analogues Phenalenone Analogue Phenalenone Analogue Bacterial Cell Bacterial Cell Phenalenone Analogue->Bacterial Cell Interaction Membrane Damage Membrane Damage Bacterial Cell->Membrane Damage Induces Cell Lysis Cell Lysis Membrane Damage->Cell Lysis Leads to

Caption: Proposed antibacterial mechanism of phenalenone analogues.

signaling_pathway Signaling Pathway of Phenalenone-Induced Apoptosis (in PDT) Phenalenone + Light Phenalenone + Light ROS Generation ROS Generation Phenalenone + Light->ROS Generation Caspase-8 Activation Caspase-8 Activation ROS Generation->Caspase-8 Activation p38-MAPK Activation p38-MAPK Activation ROS Generation->p38-MAPK Activation Apoptosis Apoptosis Caspase-8 Activation->Apoptosis p38-MAPK Activation->Apoptosis

Caption: Phenalenone-induced apoptosis signaling pathway in PDT.

Discussion and Future Directions

The SAR data suggests that the unsubstituted phenalenone core possesses some antimycobacterial activity, which can be significantly enhanced through specific substitutions. For instance, the introduction of positively charged moieties, such as in SAPyR and phenalenone-triazolium salts, leads to potent antibacterial activity, particularly against Gram-positive bacteria.[3] This is likely due to enhanced interaction with the negatively charged bacterial cell membrane. The primary mechanism of antibacterial action for many phenalenone derivatives is believed to be the disruption of the cytoplasmic membrane, leading to cell lysis.[5]

In the context of photodynamic therapy, phenalenones can generate reactive oxygen species (ROS) upon light activation, which in eukaryotic cells, can trigger apoptosis through the activation of caspase-8 and p38-MAPK signaling pathways. While this mechanism is relevant for potential anticancer applications, the direct antibacterial effect appears to be independent of light activation for certain analogues and is primarily membrane-disruptive.

Future research should focus on the synthesis of a wider range of this compound analogues with systematic modifications to the furan ring and the phenalenone core to establish a more detailed SAR. Specifically, exploring substituents that increase membrane permeability or target specific mycobacterial enzymes could lead to the development of more potent and selective antitubercular agents. Further investigation into the precise molecular interactions with the bacterial membrane and potential intracellular targets will be crucial for rational drug design.

References

Application Notes and Protocols for High-Throughput Screening of Natural Product Libraries for Trypethelone-Like Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trypethelones are a class of phenalenone-like compounds isolated from lichens that have demonstrated promising biological activities, including antimycobacterial effects against Mycobacterium tuberculosis.[1] The unique scaffold of Trypethelone makes it an attractive starting point for the discovery of novel therapeutic agents. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of natural product libraries to identify novel this compound-like compounds with potent antitubercular activity.

The proposed mechanism of action for many polyketides, the broader class to which Trypethelones belong, involves the inhibition of essential enzymes in the mycobacterial cell wall synthesis pathway. A key target in this pathway is Polyketide Synthase 13 (Pks13), an enzyme crucial for the final step of mycolic acid biosynthesis.[2][3][4] Inhibition of Pks13 disrupts the integrity of the mycobacterial cell wall, leading to cell death. This document will therefore focus on a screening cascade designed to identify inhibitors of M. tuberculosis growth, followed by assays to pinpoint activity against Pks13 and assess cytotoxicity.

Data Presentation

Effective HTS campaigns rely on the clear and concise presentation of large datasets. The following tables provide a template for summarizing quantitative data from primary and secondary screening assays.

Table 1: Summary of Primary High-Throughput Screening for Antitubercular Activity

Compound IDLibrary SourceConcentration (µg/mL)% Inhibition of M. tuberculosis H37RvZ'-factorHit (Yes/No)
NP-00001Marine Sponges1098.50.82Yes
NP-00002Plant Extracts1012.30.82No
NP-00003Fungal Ferments1085.70.82Yes
..................
Positive Control (Rifampicin)-199.80.82-
Negative Control (DMSO)--0.20.82-

Table 2: Dose-Response and Cytotoxicity Analysis of Confirmed Hits

Compound IDM. tuberculosis H37Rv IC50 (µM)Vero Cells CC50 (µM)Selectivity Index (SI = CC50/IC50)
NP-000011.2> 100> 83.3
NP-000035.825.44.4
............
Rifampicin0.0550.2> 1000

Table 3: Biochemical Assay Results for Pks13 Inhibition

Compound IDPks13 Enzymatic Inhibition IC50 (µM)Comments
NP-000010.8Potent inhibitor
NP-00003> 50Not a direct Pks13 inhibitor
.........
Benzofuran Inhibitor (Positive Control)0.2-

Experimental Protocols

Detailed methodologies for the key experiments in the screening cascade are provided below.

Protocol 1: Primary High-Throughput Screening - Whole-Cell Growth Inhibition of M. tuberculosis

This assay is designed to identify compounds that inhibit the growth of Mycobacterium tuberculosis H37Rv.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • Natural product library compounds dissolved in DMSO

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • 384-well microplates

  • Positive control: Rifampicin

  • Negative control: DMSO

Procedure:

  • Prepare a log-phase culture of M. tuberculosis H37Rv in 7H9 broth.

  • Adjust the bacterial suspension to an OD600 of 0.05.

  • Using an automated liquid handler, dispense 50 µL of the bacterial suspension into each well of a 384-well plate.

  • Add 100 nL of the natural product library compounds to the corresponding wells to achieve a final concentration of 10 µg/mL.

  • Add positive and negative controls to designated wells.

  • Incubate the plates at 37°C for 7 days.

  • Add 10 µL of Resazurin solution to each well and incubate for an additional 24 hours.

  • Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) using a microplate reader.

  • Calculate the percent inhibition relative to the positive and negative controls.

Protocol 2: Secondary Assay - Mammalian Cell Cytotoxicity

This assay determines the toxicity of hit compounds against a mammalian cell line (e.g., Vero cells) to assess selectivity.

Materials:

  • Vero (or other suitable mammalian) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Hit compounds from the primary screen

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 96-well clear-bottom white plates

  • Positive control: Doxorubicin

  • Negative control: DMSO

Procedure:

  • Seed 5,000 Vero cells per well in 100 µL of DMEM in a 96-well plate.

  • Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of the hit compounds in DMEM.

  • Add the compound dilutions to the cells and incubate for 48 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a microplate reader.

  • Calculate the CC50 (50% cytotoxic concentration) from the dose-response curve.

Protocol 3: Mechanism of Action - Pks13 Thioesterase Domain Inhibition Assay

This biochemical assay identifies compounds that directly inhibit the thioesterase (TE) domain of Pks13.

Materials:

  • Purified recombinant Pks13 TE domain

  • Fluorogenic substrate (e.g., a substrate that releases a fluorescent product upon cleavage)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

  • Hit compounds

  • 384-well black microplates

  • Positive control: Known Pks13 inhibitor (e.g., a benzofuran derivative)

  • Negative control: DMSO

Procedure:

  • Dispense 10 µL of assay buffer containing the Pks13 TE domain to each well of a 384-well plate.

  • Add 20 nL of hit compounds at various concentrations.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a microplate reader (kinetic mode).

  • Calculate the initial reaction velocity (V0) for each well.

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflow and relevant biological pathways.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation cluster_moa Mechanism of Action Studies NP_Library Natural Product Library Primary_Screen Whole-Cell M. tuberculosis Growth Inhibition Assay NP_Library->Primary_Screen NP_Library->Primary_Screen Primary_Hits Primary Hits (% Inhibition > 50%) Primary_Screen->Primary_Hits Primary_Screen->Primary_Hits Dose_Response Dose-Response Assay (IC50 Determination) Primary_Hits->Dose_Response Primary_Hits->Dose_Response Cytotoxicity Mammalian Cell Cytotoxicity Assay (CC50) Dose_Response->Cytotoxicity Dose_Response->Cytotoxicity Selectivity Selectivity Index (SI) Calculation Cytotoxicity->Selectivity Cytotoxicity->Selectivity Biochemical_Assay Pks13 Enzyme Inhibition Assay (IC50) Selectivity->Biochemical_Assay Selectivity->Biochemical_Assay Pathway_Analysis Host Cell Pathway Analysis (e.g., Autophagy) Selectivity->Pathway_Analysis Selectivity->Pathway_Analysis Validated_Hits Validated Hits for Lead Optimization Biochemical_Assay->Validated_Hits Biochemical_Assay->Validated_Hits Pathway_Analysis->Validated_Hits Pathway_Analysis->Validated_Hits

Caption: High-throughput screening workflow for identifying this compound-like compounds.

Mycolic_Acid_Inhibition cluster_pathway Mycolic Acid Biosynthesis Pathway cluster_inhibition Inhibition by this compound-like Compound Precursors Fatty Acid Precursors Pks13 Polyketide Synthase 13 (Pks13) Precursors->Pks13 Condensation Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation Mtb_Lysis M. tuberculosis Lysis Cell_Wall->Mtb_Lysis Disruption leads to This compound This compound-like Compound This compound->Inhibition

Caption: Proposed mechanism of action via inhibition of Pks13 in the mycolic acid pathway.

Autophagy_Pathway cluster_cell Macrophage Host Cell This compound This compound-like Compound Unknown_Target Host Cell Target(s) This compound->Unknown_Target Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt/mTOR inhibition) Unknown_Target->Signaling_Cascade Modulation Phagophore Phagophore Formation Signaling_Cascade->Phagophore Induces Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion with Lysosome Mtb_Infected Intracellular M. tuberculosis Mtb_Infected->Autophagosome Engulfment Mtb_Degradation M. tuberculosis Degradation Autolysosome->Mtb_Degradation

Caption: Hypothetical host-cell signaling pathway modulation leading to autophagy and Mtb clearance.

References

Techniques for Scaling Up Mycobiont Culture for Higher Trypethelone Yield: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trypethelone, a polyketide-derived naphthoquinone from the mycobiont of lichens in the genus Trypethelium, has garnered interest for its potential biological activities. The primary bottleneck for further research and development is the limited supply of this compound from natural sources. This document provides detailed application notes and protocols for the isolation, culture, and scaling up of the Trypethelium sp. mycobiont to enhance the yield of this compound. The protocols outlined here cover the entire workflow, from initial mycobiont isolation to large-scale fermentation and product quantification. Methodologies for optimizing culture conditions, including media composition and physical parameters, are presented alongside advanced strategies such as precursor feeding and elicitation to boost secondary metabolite production. While quantitative data for this compound yield from Trypethelium eluteriae cultures is not extensively published, this guide provides a framework for establishing baseline production and systematically improving yields.

Introduction to Mycobiont Culture for this compound Production

Lichen mycobionts, the fungal partners in the lichen symbiosis, are the primary producers of a vast array of unique secondary metabolites, many of which hold promise for pharmaceutical applications.[1][2] this compound and its derivatives have been successfully isolated from axenic cultures of the mycobiont of Trypethelium eluteriae, confirming the feasibility of laboratory-based production.[3][4] However, like most lichen-forming fungi, Trypethelium mycobionts are slow-growing, which presents a significant challenge for large-scale production.[5][6]

The following sections provide a comprehensive guide to overcoming these challenges through a systematic approach to culture optimization and process scale-up.

Mycobiont Isolation and Initial Culture

The successful establishment of a pure mycobiont culture is the foundational step. The preferred method for isolating mycobionts is from ascospores, as this minimizes contamination.[7][8]

Protocol 1: Isolation of Trypethelium sp. Mycobiont from Ascospores

Materials:

  • Fresh and mature lichen thalli of Trypethelium sp. with visible ascomata (fruiting bodies).

  • Sterile distilled water.

  • 70% Ethanol.

  • Sterile petri dishes (90 mm).

  • Agar-based isolation medium (e.g., Bold's Basal Medium [BBM] with 2% agar).[7]

  • Sterile scalpels and forceps.

  • Parafilm.

  • Incubator.

Procedure:

  • Select healthy lichen thalli with mature, dark ascomata.

  • Under a dissecting microscope, carefully excise several ascomata using a sterile scalpel.

  • Surface sterilize the ascomata by briefly immersing them in 70% ethanol for 30-60 seconds, followed by three rinses in sterile distilled water.

  • Aseptically attach the sterilized ascomata to the lid of a petri dish containing the isolation medium using a small amount of sterile water or petroleum jelly.

  • Invert the petri dish so the ascomata are suspended over the agar surface.

  • Seal the petri dish with parafilm and incubate in the dark at 18-20°C.

  • Ascospores will be discharged onto the agar surface within a few days.

  • Monitor the plate for spore germination under a microscope. Germinating spores will form small hyphal colonies.

  • Once colonies are visible to the naked eye (this may take several weeks to months), aseptically transfer individual fungal colonies to fresh culture medium plates (e.g., Malt-Yeast Extract Agar).

  • Confirm the identity of the isolated mycobiont through molecular methods (e.g., ITS rDNA sequencing) by comparing the sequence to that of the parent lichen thallus.[7]

Diagram 1: Mycobiont Isolation Workflow

G cluster_0 Preparation cluster_1 Isolation cluster_2 Culturing and Verification thallus Select Lichen Thallus with Mature Ascomata excise Excise Ascomata thallus->excise sterilize Surface Sterilize Ascomata excise->sterilize attach Attach Ascomata to Petri Dish Lid sterilize->attach incubate Incubate in Dark at 18-20°C attach->incubate germinate Ascospores Discharge and Germinate incubate->germinate transfer Transfer Hyphal Colonies to Fresh Medium germinate->transfer verify Verify Mycobiont Identity (ITS Sequencing) transfer->verify

Caption: Workflow for the isolation of Trypethelium sp. mycobiont.

Optimization of Culture Conditions for Biomass and this compound Production

To scale up production, it is crucial to first optimize the culture conditions to maximize both the growth rate of the mycobiont and the specific yield of this compound.

Media Composition

Mycobiont growth and secondary metabolite production are highly dependent on the nutrient composition of the medium.[5][7]

Table 1: Recommended Basal Media for Mycobiont Culture

Medium DesignationComposition (per Liter)Reference
Malt-Yeast Extract (MY) 20 g Malt Extract, 2 g Yeast Extract, 20 g Agar[7][9]
Lilly-Barnett (LBM) 10 g D-glucose, 1 g L-asparagine, 0.5 g KH2PO4, 0.2 g MgSO4·7H2O, 0.1 g CaCl2, 1 µg Biotin, 100 µg Thiamine, 20 g Agar[5][10]

Experimental Protocol 1: Media Optimization

  • Prepare the basal media (MY and LBM) as described in Table 1.

  • To investigate the effect of carbon and nitrogen sources, prepare variations of the basal media. For example, in LBM, replace glucose with equimolar concentrations of sucrose, fructose, or mannitol. Studies on other mycobionts have shown that a higher sucrose concentration (e.g., 10%) can enhance secondary metabolite production.[9][11]

  • Adjust the pH of the media to a range of 4.0 to 7.0, with an optimum often found between 5.0 and 6.0 for mycobionts.[5]

  • Inoculate each medium with a standardized plug of the Trypethelium sp. mycobiont culture.

  • Incubate the cultures under controlled conditions (e.g., 20-25°C in the dark).

  • After a defined incubation period (e.g., 8, 12, and 16 weeks), harvest the mycelial biomass.

  • Determine the dry weight of the biomass and extract the secondary metabolites for this compound quantification (see Section 6).

Physical Parameters

Temperature and fermentation type (solid-state vs. submerged) are critical physical parameters to optimize.

Table 2: Optimization of Physical Culture Parameters

ParameterRange to InvestigateRationale
Temperature 15°C, 20°C, 25°CMost lichen mycobionts are sensitive to high temperatures; optimal growth is often between 18-22°C.[7]
Fermentation Type Solid-State Fermentation (SSF) vs. Submerged Fermentation (SmF)SSF can mimic the natural growth conditions of lichens and may enhance secondary metabolite production.[12][13][14][15][16] SmF allows for more straightforward scaling up in bioreactors.

Experimental Protocol 2: Solid-State vs. Submerged Fermentation

  • Submerged Fermentation (SmF): Inoculate liquid MY or LBM in Erlenmeyer flasks with homogenized mycelia. Incubate on an orbital shaker (e.g., 120 rpm) at the optimized temperature.

  • Solid-State Fermentation (SSF): Use an inert substrate (e.g., perlite) or a nutrient-rich substrate (e.g., rice or wheat bran) soaked in the optimized liquid medium. Inoculate with homogenized mycelia and incubate in a humidified chamber.

  • Harvest the cultures at various time points, determine biomass, and quantify this compound yield.

Advanced Strategies for Yield Enhancement

Elicitation

Elicitors are compounds that trigger a defense response in fungi, which can lead to an increase in the production of secondary metabolites.

Experimental Protocol 3: Elicitor Screening

  • Establish liquid cultures of the mycobiont in the optimized medium.

  • On a specific day of culture (e.g., day 21), add sterile solutions of different elicitors at varying concentrations.

  • Biotic Elicitors: Chitosan (50-200 mg/L), Yeast Extract (1-5 g/L).

  • Abiotic Elicitors: Salicylic Acid (50-200 µM), Jasmonic Acid (10-100 µM).

  • Continue the incubation for a set period (e.g., 7-14 days) after elicitor addition.

  • Harvest the mycelia and culture filtrate separately and analyze for this compound content.

Precursor Feeding

Since this compound is a polyketide derived from a hexaketide precursor, feeding the culture with biosynthetic precursors can potentially increase its yield.[2][17][18][19][20]

Diagram 2: Proposed Biosynthetic Pathway of this compound

G acetyl_coa Acetyl-CoA (Starter Unit) pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA (Extender Units) malonyl_coa->pks hexaketide Hexaketide Intermediate pks->hexaketide cyclization Cyclization & Aromatization hexaketide->cyclization naphthoquinone Naphthoquinone Derivative cyclization->naphthoquinone This compound This compound naphthoquinone->this compound

Caption: Simplified proposed biosynthetic pathway for this compound.

Experimental Protocol 4: Precursor Feeding

  • Establish liquid cultures of the mycobiont.

  • At the beginning of the stationary growth phase (when secondary metabolism is typically induced), add sterile solutions of potential precursors.

  • Precursors to test:

    • Sodium acetate (1-5 g/L)

    • Malonic acid (0.5-2 g/L)

  • Continue incubation for 7-14 days after feeding.

  • Harvest the mycelia and quantify this compound.

Scaling Up Production in Bioreactors

Transitioning from shake flasks to a bioreactor is essential for large-scale production.

Diagram 3: Logical Workflow for Scaling Up Mycobiont Culture

G lab_scale Lab Scale Optimization (Flasks) bioreactor_selection Bioreactor Selection (Stirred-Tank or Airlift) lab_scale->bioreactor_selection parameter_optimization Parameter Optimization (Aeration, Agitation, pH, Temp) bioreactor_selection->parameter_optimization fed_batch Fed-Batch Strategy Development parameter_optimization->fed_batch harvest Harvesting and Downstream Processing fed_batch->harvest

Caption: Logical workflow for scaling up mycobiont culture.

Table 3: Key Parameters for Bioreactor Scale-Up

ParameterConsiderations for Mycobiont CultureStarting Point for Optimization
Bioreactor Type Stirred-tank or airlift bioreactors are suitable. Stirred-tank offers better mixing but can cause shear stress on mycelia. Airlift is gentler.Start with a 2-5 L benchtop stirred-tank bioreactor.
Inoculum A well-developed, homogenous liquid culture is required.Inoculate with 5-10% (v/v) of a 2-3 week old seed culture.
Aeration Mycobionts are aerobic; sufficient dissolved oxygen (DO) is critical.Maintain DO above 20% saturation by adjusting airflow and agitation.
Agitation Needs to be sufficient for mixing and oxygen transfer but gentle enough to avoid mycelial damage.Start with low agitation (50-100 rpm) and increase as needed.
pH Control Maintain the optimal pH determined in flask studies.Use automated addition of acid/base to maintain pH within ±0.2 units.
Feeding Strategy A fed-batch approach can maintain nutrient levels and prolong the production phase.After initial growth, feed a concentrated solution of the primary carbon source.

Extraction and Quantification of this compound

A reliable analytical method is essential for assessing the success of optimization strategies.

Protocol 2: Extraction of this compound from Mycelia

Materials:

  • Harvested and freeze-dried mycobiont mycelia.

  • Ethyl acetate or a mixture of chloroform and methanol.

  • Mortar and pestle or a grinder.

  • Rotary evaporator.

  • Filter paper.

Procedure:

  • Grind the freeze-dried mycelia to a fine powder.

  • Extract the powder with ethyl acetate (or another suitable solvent) at a ratio of 1:10 (w/v) by shaking for 4-24 hours at room temperature.

  • Filter the mixture to separate the mycelial debris from the solvent.

  • Repeat the extraction process on the mycelial debris to ensure complete extraction.

  • Combine the solvent fractions and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

Protocol 3: Quantification of this compound by HPLC-UV

Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Naphthoquinones typically have strong absorbance between 240-280 nm. The optimal wavelength should be determined by scanning a pure standard of this compound.

  • Quantification: Create a calibration curve using an isolated and purified this compound standard of known concentration. Calculate the concentration in the samples based on the peak area.

Table 4: Hypothetical Data Presentation for Optimization Experiments

Culture ConditionBiomass (g/L dry weight)This compound Yield (mg/g dry weight)Total this compound (mg/L)
Control (LBM, 20°C) 5.2 ± 0.40.8 ± 0.14.16
LBM + 10% Sucrose 6.1 ± 0.51.5 ± 0.29.15
SSF on Rice Bran 15.8 ± 1.2 (g/kg substrate)2.1 ± 0.333.18
Elicitor (Chitosan) 5.0 ± 0.32.5 ± 0.412.5
Precursor (Acetate) 5.3 ± 0.41.9 ± 0.210.07

Note: The data in this table is hypothetical and serves as an example of how to present results from optimization experiments.

Conclusion

Scaling up mycobiont culture for the production of this compound is a multi-step process that requires systematic optimization of numerous parameters. By following the protocols and strategies outlined in this document, researchers can establish robust and reproducible methods for cultivating the Trypethelium sp. mycobiont and progressively enhance the yield of this compound. While challenges related to the slow growth of lichen mycobionts remain, a dedicated approach to optimizing culture conditions and employing advanced techniques like elicitation and precursor feeding holds significant promise for making this compound more accessible for future research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mycobiont Culture for Enhanced Trypethelone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize mycobiont culture conditions for increased Trypethelone yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing this compound production in mycobiont cultures?

A1: The production of this compound, a polyketide secondary metabolite, is influenced by a combination of genetic, developmental, and environmental factors. Key culture conditions to optimize include the composition of the culture medium (carbon and nitrogen sources), physicochemical parameters (pH, temperature, and light), and the use of elicitors to stimulate secondary metabolism.

Q2: Which culture media are most suitable for growing Trypethelium sp. mycobionts?

A2: Malt-Yeast Extract (MY) medium is commonly used for the cultivation of Trypethelium sp. mycobionts.[1] Variations of this medium, such as Lilly & Barnett (LB) medium, have also been shown to support the growth of various lichen mycobionts.[2] The optimal medium composition, particularly the concentration of carbon sources like sucrose, can significantly impact both biomass and secondary metabolite production.[1][3]

Q3: How can I confirm the identity of my cultured mycobiont?

A3: Molecular genetic tests are essential to confirm the identity of the isolated mycobiont. Sequencing the internal transcribed spacer (ITS) region of the ribosomal DNA is a standard method for fungal identification and ensures that your culture is the desired Trypethelium species.

Q4: What are elicitors, and how can they enhance this compound yield?

A4: Elicitors are compounds that trigger defense responses in fungi, often leading to an increase in the production of secondary metabolites. Jasmonic acid and salicylic acid are two common elicitors that have been shown to enhance the biosynthesis of various bioactive compounds in in vitro cultures.[1][4][5] Their application can be a powerful strategy to boost this compound production.

Troubleshooting Guides

Issue 1: Low or No this compound Yield Despite Good Mycelial Growth

Possible Causes:

  • Suboptimal Culture Medium: The nutrient balance may favor primary metabolism (growth) over secondary metabolism (this compound production).

  • Incorrect Physicochemical Conditions: The pH, temperature, or light conditions may not be optimal for triggering the polyketide synthesis pathway.

  • Lack of Elicitation: The culture may require an external trigger to upregulate the genes responsible for this compound production.

  • Silent Gene Clusters: The biosynthetic gene cluster for this compound may be silent or expressed at very low levels under standard laboratory conditions.

Solutions:

  • Optimize Carbon Source: Experiment with varying concentrations of sucrose in your MY medium. High sucrose concentrations (e.g., 10%) have been shown to support the production of secondary metabolites in some lichen mycobionts.[1][3]

  • Adjust pH and Temperature: Systematically vary the pH of your culture medium (e.g., in the range of 5.0 to 7.0) and the incubation temperature to find the optimal conditions for this compound production.

  • Introduce Elicitors: Add jasmonic acid or salicylic acid to your culture medium at different concentrations and at various stages of mycelial growth to stimulate secondary metabolite production.

  • Co-culture: Consider co-culturing the mycobiont with its photobiont partner or other microorganisms, as this can sometimes induce the expression of otherwise silent biosynthetic pathways.[6]

Issue 2: Culture Contamination

Possible Causes:

  • Inadequate Aseptic Technique: Improper handling during inoculation or subculturing is a common source of bacterial and fungal contamination.

  • Contaminated Reagents or Equipment: Media components, water, or improperly sterilized glassware and plasticware can introduce contaminants.

  • Environmental Contaminants: Airborne spores or bacteria in the laboratory environment can contaminate cultures.

Solutions:

  • Strict Aseptic Technique: Work in a laminar flow hood, sterilize all equipment and surfaces with 70% ethanol, and use sterile techniques for all manipulations.

  • Quality Control of Reagents: Use high-purity water and sterile-filter all media and solutions.

  • Regular Cleaning and Monitoring: Maintain a clean laboratory environment and regularly inspect cultures for any signs of contamination, such as changes in media color, turbidity, or the appearance of foreign colonies.[7] If contamination is detected, discard the culture to prevent it from spreading.

Issue 3: Slow or No Mycelial Growth

Possible Causes:

  • Inappropriate Culture Medium: The medium may lack essential nutrients or have an incorrect osmotic potential.

  • Unfavorable Physicochemical Conditions: The pH or temperature may be outside the optimal range for the growth of the specific mycobiont strain.

  • Low Quality Inoculum: The initial mycelial fragment or spore suspension may have low viability.

Solutions:

  • Test Different Media: In addition to MY medium, try other media formulations known to support lichen mycobiont growth, such as LB medium.

  • Optimize Growth Conditions: Determine the optimal pH and temperature for biomass production through systematic experimentation.

  • Ensure Inoculum Viability: Use fresh, healthy mycelium for inoculation and ensure an adequate amount of inoculum is used to initiate growth.

Data Presentation

Table 1: Effect of Carbon Source on Fungal Biomass and Secondary Metabolite Production

Carbon SourceConcentration (g/L)Fungal SpeciesBiomass (g/L)Secondary Metabolite ProductionReference
Glucose10Gymnopilus spectabilis2.490% inhibition of spore germination[3]
Fructose10Gymnopilus spectabilisNot specified30-70% inhibition of spore germination[3]
Lactose10Gymnopilus spectabilisNot specified30-70% inhibition of spore germination[3]
Maltose10Gymnopilus spectabilisLower than fructoseSimilar to fructose[8]
Sucrose10Gymnopilus spectabilisNot specified30-70% inhibition of spore germination[3]
Glucose + Malt Extract10 + 2Gymnopilus spectabilisNot specified100% inhibition of spore germination[3]
Sucrose10% (w/v)Ramalina siliquosa mycobiontHigher than controlSalazinic acid detected[3]
Sucrose10% (w/v)Lobaria discolor mycobiontNot specifiedGyrophoric acid detected[3]

Table 2: General HPLC-UV Validation Parameters for Secondary Metabolite Quantification

ParameterAcceptance CriteriaReference
Linearity (r²)≥ 0.999[6][9][10]
Accuracy (% Recovery)80 - 120%[6]
Precision (%RSD)< 15%[6]
Limit of Detection (LOD)Signal-to-noise ratio of 3:1[6]
Limit of Quantification (LOQ)Signal-to-noise ratio of 10:1[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Mycobiont Culture

This protocol is based on the methods described for the isolation of this compound and its derivatives from Trypethelium eluteriae.[4]

Materials:

  • Freeze-dried mycobiont mycelia

  • Methanol (HPLC grade)

  • Silica gel for column chromatography (60-120 mesh)

  • Solvents for column chromatography (e.g., n-hexane, ethyl acetate)

  • Preparative Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing solvents for TLC (e.g., toluene:dioxane:acetic acid)

  • Rotary evaporator

  • Glass columns for chromatography

Procedure:

  • Harvesting and Drying: Harvest the mycobiont mycelia from the culture medium by filtration. Freeze-dry the mycelia to remove all water.

  • Extraction: Extract the dried mycelia with methanol at room temperature. Repeat the extraction process three times to ensure complete extraction of the metabolites.

  • Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography: a. Prepare a silica gel column packed in n-hexane. b. Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column. c. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. d. Collect fractions and monitor the separation using analytical TLC.

  • Preparative TLC: a. Pool the fractions containing this compound (identified by comparison with a standard if available, or by its characteristic color). b. Apply the pooled fractions as a band onto a preparative TLC plate. c. Develop the plate using an appropriate solvent system (e.g., toluene:dioxane:acetic acid). d. Visualize the bands under UV light and scrape the band corresponding to this compound.

  • Final Purification: Elute the scraped silica with a suitable solvent (e.g., acetone or methanol), filter to remove the silica, and evaporate the solvent to obtain purified this compound.

Protocol 2: Quantification of this compound using HPLC-UV

This protocol is a generalized method based on validated HPLC-UV procedures for the quantification of secondary metabolites.[9][11][12]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, a C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm), an autosampler, and a column oven.

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for adjusting mobile phase pH)

  • This compound standard (if available)

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Dissolve a known amount of the extracted and purified this compound in methanol to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (to be optimized):

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by running a UV scan of the this compound standard (phenalenones typically absorb in the UV-Vis region).

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

Experimental_Workflow cluster_culture Mycobiont Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis & Quantification Inoculation Inoculation of Trypethelium sp. mycobiont Incubation Incubation under controlled conditions Inoculation->Incubation Optimization Optimization of: - Media (Carbon/Nitrogen) - pH, Temperature, Light - Elicitors Incubation->Optimization Harvesting Harvesting & Freeze-drying Optimization->Harvesting Extraction Methanol Extraction Harvesting->Extraction ColumnChrom Column Chromatography Extraction->ColumnChrom PrepTLC Preparative TLC ColumnChrom->PrepTLC HPLC HPLC-UV Analysis PrepTLC->HPLC Quantification Quantification of This compound Yield HPLC->Quantification

Caption: Experimental workflow for optimizing this compound yield.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low this compound Yield Cause1 Suboptimal Culture Medium Start->Cause1 Cause2 Incorrect Physicochemical Conditions Start->Cause2 Cause3 Lack of Elicitation Start->Cause3 Sol1 Optimize Carbon/Nitrogen Source & Concentration Cause1->Sol1 Sol2 Systematically Vary pH & Temperature Cause2->Sol2 Sol3 Introduce Elicitors (e.g., Jasmonic Acid) Cause3->Sol3 Polyketide_Synthesis_Regulation Elicitor Elicitor (e.g., Jasmonic Acid) Receptor Receptor Elicitor->Receptor EnvSignal Environmental Signals (Nutrient levels, pH, Light) EnvSignal->Receptor SignalingCascade Signaling Cascade Receptor->SignalingCascade TranscriptionFactor Transcription Factor Activation SignalingCascade->TranscriptionFactor PKS_Gene Polyketide Synthase (PKS) Gene TranscriptionFactor->PKS_Gene Upregulation PKS_Enzyme PKS Enzyme PKS_Gene->PKS_Enzyme Transcription & Translation This compound This compound PKS_Enzyme->this compound Biosynthesis

References

Improving the extraction efficiency of Trypethelone from fungal biomass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Trypethelone from fungal biomass.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a bioactive secondary metabolite with potential pharmaceutical applications. Its primary known natural source is the mycobiont culture of lichens, particularly Trypethelium eluteriae.[1][2][3]

Q2: What are the general steps for extracting this compound from fungal biomass?

The general workflow for this compound extraction involves:

  • Fungal Cultivation: Growing the mycobiont of Trypethelium eluteriae on a suitable medium (e.g., malt-yeast extract medium with sucrose) to generate sufficient biomass.[3]

  • Biomass Harvesting: Separating the fungal mycelia from the culture medium.

  • Drying: Lyophilizing or air-drying the fungal biomass to remove water.

  • Cell Disruption: Breaking the rigid fungal cell walls to allow solvent penetration.

  • Solvent Extraction: Using organic solvents to extract this compound and other metabolites from the biomass.

  • Purification: Isolating this compound from the crude extract using chromatographic techniques.[1][2]

  • Analysis and Quantification: Using analytical methods like HPLC to determine the purity and yield.

Q3: Which solvents are most effective for this compound extraction?

The choice of solvent is critical for efficient extraction. Based on literature, a sequential extraction with solvents of varying polarities is effective. Common solvents used for the extraction of metabolites from Trypethelium eluteriae include diethyl ether (Et2O), acetone, and methanol (MeOH).[3] The optimal solvent or combination may vary depending on the specific strain and cultivation conditions.

Q4: What are some modern extraction techniques that can be applied to improve this compound yield?

While conventional solvent extraction is used, modern techniques can offer higher efficiency, reduced solvent consumption, and shorter extraction times.[4] These include:

  • Ultrasound-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls and enhance mass transfer.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and biomass, accelerating extraction.

  • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the solvent, which offers high selectivity.

Quantitative data directly comparing these methods for this compound extraction is limited in current literature. However, for other fungal metabolites, these techniques have shown significant improvements over conventional methods.

Troubleshooting Guide

Low this compound Yield
Potential Cause Troubleshooting Suggestion Analysis
Inefficient Cell Disruption The robust fungal cell wall may not be adequately broken.[5][6][7]* Experiment with different cell disruption methods: bead milling, ultrasonication, or grinding with liquid nitrogen.[5][6] * Optimize the parameters of the chosen method (e.g., bead size, sonication time and amplitude).
Suboptimal Solvent Selection The solvent may not be effectively solubilizing the this compound.* Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, methanol).[8] * Consider a sequential extraction approach, starting with a non-polar solvent and progressively increasing the polarity.
Incomplete Extraction The extraction time may be too short, or the solvent-to-biomass ratio may be too low.* Increase the extraction time and perform multiple extraction cycles on the same biomass. * Optimize the solvent-to-biomass ratio; a higher ratio can improve extraction efficiency but may require more solvent for evaporation later.[9]
Degradation of this compound This compound may be sensitive to high temperatures, extreme pH, or light.* Avoid high temperatures during extraction and solvent evaporation steps. Use a rotary evaporator under reduced pressure for solvent removal. * Ensure the pH of the extraction solvent is neutral or as appropriate for the compound's stability. * Protect the extract from direct light, especially during long extraction periods.
Low Production by Fungal Strain The fungal culture may not be producing a high concentration of this compound.* Optimize fermentation conditions (media composition, pH, temperature, aeration) to enhance secondary metabolite production. * Ensure the correct identification and viability of the fungal strain.

Data Presentation

Table 1: Comparison of Extraction Methods for Fungal Metabolites (General)

While specific data for this compound is limited, this table provides a general comparison of common extraction techniques for other fungal secondary metabolites, which can serve as a starting point for method selection.

Extraction Method Typical Extraction Time Solvent Consumption Relative Yield Key Advantages Potential Disadvantages
Conventional Solvent Extraction (e.g., Maceration, Soxhlet) Hours to Days[4]High[4]BaselineSimple setup, well-established.Time-consuming, large solvent volume, potential for thermal degradation (Soxhlet).[4]
Ultrasound-Assisted Extraction (UAE) Minutes to Hours[4]ModerateHighFaster, improved yield, suitable for thermolabile compounds.[4]Can be less efficient for some matrices, potential for free radical formation.
Microwave-Assisted Extraction (MAE) Minutes[4]Low to ModerateVery HighVery fast, reduced solvent use, high efficiency.[4]Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Minutes to Hours[4]Low (CO2 is recycled)Variable (highly selective)"Green" solvent, highly selective, solvent-free extract.[4]High initial equipment cost, may require co-solvents for polar compounds.

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound

This protocol is a generalized procedure based on methods used for extracting secondary metabolites from Trypethelium eluteriae.[3]

  • Biomass Preparation:

    • Harvest fungal mycelia from the culture medium by filtration.

    • Wash the biomass with distilled water to remove residual media.

    • Lyophilize or air-dry the biomass completely.

    • Grind the dried biomass into a fine powder.

  • Extraction:

    • Suspend the powdered biomass in a suitable solvent (e.g., diethyl ether) in a flask. A common starting ratio is 1:10 (w/v) of biomass to solvent.

    • Agitate the mixture at room temperature for several hours (e.g., 4-6 hours).

    • Separate the solvent from the biomass by filtration.

    • Repeat the extraction process on the biomass residue with fresh solvent at least two more times.

    • Perform a sequential extraction on the biomass residue with solvents of increasing polarity (e.g., acetone, then methanol).

  • Crude Extract Preparation:

    • Combine the filtrates from all extraction steps.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

    • The resulting residue is the crude extract containing this compound.

Protocol 2: Purification of this compound by Column Chromatography

This is a general protocol for the purification of this compound from the crude extract.[1][2]

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Adsorb the dissolved extract onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Elute the column with a solvent system of increasing polarity. Start with 100% hexane and gradually introduce a more polar solvent like ethyl acetate (e.g., 9:1, 8:2, etc., hexane:ethyl acetate).

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the fractions that show a pure spot corresponding to this compound.

  • Final Purification:

    • If necessary, perform further purification of the combined fractions using preparative TLC or another round of column chromatography with a shallower solvent gradient.

    • Evaporate the solvent from the purified fractions to obtain isolated this compound.

Mandatory Visualizations

Experimental_Workflow_for_Trypethelone_Extraction cluster_0 Biomass Preparation cluster_1 Extraction cluster_2 Purification & Analysis A Fungal Cultivation (Trypethelium eluteriae) B Harvesting & Washing A->B C Drying (Lyophilization) B->C D Grinding C->D E Cell Disruption (e.g., Bead Milling) D->E F Solvent Extraction (Sequential: Et2O, Acetone, MeOH) E->F G Filtration F->G H Solvent Evaporation G->H I Crude Extract H->I J Column Chromatography (Silica Gel) I->J K Fraction Collection J->K L TLC Analysis K->L M Pooling of Pure Fractions L->M N Final Purification (Prep-TLC) M->N O Pure this compound N->O P HPLC Quantification O->P

Caption: Workflow for this compound extraction and purification.

Factors_Affecting_Extraction_Efficiency cluster_0 Biomass Characteristics cluster_1 Solvent Properties cluster_2 Process Parameters cluster_3 Extraction Method Extraction_Efficiency Extraction_Efficiency Particle_Size Particle_Size Particle_Size->Extraction_Efficiency Moisture_Content Moisture_Content Moisture_Content->Extraction_Efficiency Cell_Wall_Integrity Cell_Wall_Integrity Cell_Wall_Integrity->Extraction_Efficiency Polarity Polarity Polarity->Extraction_Efficiency Viscosity Viscosity Viscosity->Extraction_Efficiency Selectivity Selectivity Selectivity->Extraction_Efficiency Temperature Temperature Temperature->Extraction_Efficiency Time Time Time->Extraction_Efficiency Solvent_to_Biomass_Ratio Solvent_to_Biomass_Ratio Solvent_to_Biomass_Ratio->Extraction_Efficiency Agitation_Speed Agitation_Speed Agitation_Speed->Extraction_Efficiency Method_Choice Conventional vs. Novel (UAE, MAE, SFE) Method_Choice->Extraction_Efficiency

Caption: Key factors influencing this compound extraction efficiency.

References

Troubleshooting peak tailing and broadening in Trypethelone HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Trypethelone and related compounds. The focus is on diagnosing and resolving peak tailing and broadening to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in my this compound analysis?

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a frequent issue. The primary causes include:

  • Secondary Interactions: this compound, potentially containing basic functional groups, can interact with acidic residual silanol groups on the surface of silica-based HPLC columns. This is a very common cause of tailing for basic compounds.[1][2][3]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak asymmetry.[1][4]

  • Column Overload: Injecting too much sample can saturate the column, resulting in distorted peak shapes, including tailing.[5][6]

  • Column Degradation: Over time, the column's stationary phase can degrade, creating voids or active sites that cause tailing.[3][5] This can manifest as a gradual worsening of peak shape.

  • Extra-Column Effects: Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause the peak to broaden and tail.[1][5]

Q2: Why are my this compound peaks broader than expected?

Peak broadening, an increase in the peak width, can lead to decreased resolution and sensitivity. Common causes include:

  • Column Degradation: A deteriorating column is a primary suspect for peak broadening.[5][7] This can be due to the breakdown of the silica packing or contamination.

  • Mobile Phase Issues: An improperly prepared or inconsistent mobile phase can lead to broad peaks.[5]

  • Slow Flow Rate: While counterintuitive, a flow rate that is too slow can sometimes increase longitudinal diffusion, leading to broader peaks.[8]

  • Temperature Effects: Inconsistent column temperature or temperature gradients between the mobile phase and the column can cause peak broadening.[9][10]

  • Extra-Column Volume: As with peak tailing, excessive volume in the system outside of the column contributes to peak broadening.[6]

Q3: Can the sample solvent affect my peak shape?

Yes, the solvent used to dissolve the this compound sample can significantly impact peak shape. If the sample solvent is much stronger than the mobile phase, it can cause the analyte band to spread on the column, leading to broad or even split peaks.[11] Whenever possible, dissolve your sample in the mobile phase.[11]

Q4: How does temperature influence the analysis?

Column temperature is a critical parameter. Higher temperatures generally decrease the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[10][12] However, temperature fluctuations during a run or between runs can cause retention time shifts and inconsistent peak shapes.[10] It is crucial to use a column oven to maintain a stable and consistent temperature.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a step-by-step approach to troubleshooting peak tailing in your this compound analysis.

Step 1: Evaluate the Column

  • Action: Replace the current column with a new, high-quality column of the same type.

  • Rationale: This is the quickest way to determine if column degradation is the root cause.[3] If the peak shape improves, the old column was the problem.

  • Pro-Tip: To protect your analytical column and extend its lifetime, always use a guard column.[5]

Step 2: Optimize the Mobile Phase pH

  • Action: Adjust the mobile phase pH. For basic compounds like this compound might be, lowering the pH (e.g., to pH 2.5-3) will protonate the silanol groups on the column, reducing secondary interactions.[2][13]

  • Rationale: Suppressing the ionization of residual silanols is a key strategy to minimize peak tailing for basic analytes.[13]

  • Caution: Be mindful of the pH limitations of your column. Standard silica columns should not be used below pH 2.

Step 3: Add a Mobile Phase Modifier

  • Action: Introduce a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.05 M).

  • Rationale: A sacrificial base will preferentially interact with the active silanol sites on the column, masking them from the analyte and improving peak shape.[13]

Step 4: Reduce Sample Load

  • Action: Dilute your sample or reduce the injection volume.[5][6]

  • Rationale: This helps to rule out column overload as the cause of tailing. If peak shape improves with a lower concentration, you were likely saturating the column.

Step 5: Minimize Extra-Column Volume

  • Action: Inspect your system for any unnecessary lengths of tubing or fittings with large internal diameters.

  • Rationale: Minimizing the volume outside of the column reduces opportunities for the analyte band to spread.[1] Use narrow-bore tubing (e.g., 0.005") where possible.[1]

Experimental Protocols

Protocol 1: Column Performance Evaluation

Objective: To determine if the HPLC column is the source of peak shape issues.

Materials:

  • HPLC system

  • Suspected problematic column

  • New, validated column of the same type

  • Guard column (recommended)

  • Mobile phase

  • This compound standard solution

Procedure:

  • Equilibrate the HPLC system with the mobile phase using the suspected problematic column until a stable baseline is achieved.

  • Inject the this compound standard and record the chromatogram.

  • Carefully remove the problematic column and install the new column (with a guard column if available).

  • Equilibrate the system again with the new column until a stable baseline is achieved.

  • Inject the same this compound standard and record the chromatogram.

  • Analysis: Compare the peak shape (asymmetry factor and width) from both runs. A significant improvement with the new column indicates that the original column has degraded.[3]

Protocol 2: Mobile Phase pH Optimization

Objective: To assess the impact of mobile phase pH on this compound peak shape.

Materials:

  • HPLC system and column

  • This compound standard solution

  • Mobile phase components (e.g., acetonitrile, water, buffer salts)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • Calibrated pH meter

Procedure:

  • Prepare a series of mobile phases with varying pH values (e.g., pH 3.0, 5.0, and 7.0). Ensure the buffer concentration is sufficient (e.g., 20 mM) to control the pH.[13]

  • Equilibrate the system with the first mobile phase (e.g., pH 7.0) until the baseline is stable.

  • Inject the this compound standard and record the chromatogram.

  • Flush the system thoroughly and equilibrate with the next mobile phase (e.g., pH 5.0).

  • Inject the standard and record the chromatogram.

  • Repeat the process for the final mobile phase (e.g., pH 3.0).

  • Analysis: Compare the peak tailing factor for each pH condition. A lower tailing factor at a lower pH suggests that silanol interactions are a significant contributor to peak tailing.[13]

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Tailing Factor

Mobile Phase pHAverage Tailing FactorObservations
7.02.1Significant tailing observed
5.01.6Reduced tailing
3.01.1Symmetrical peak achieved

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

Table 2: Impact of Column Age on Peak Broadening

Column ConditionAverage Peak Width at Half Height (min)Theoretical Plates (N)
New Column0.1512,000
Used Column (6 months)0.257,000
Old Column (1 year)0.403,500

Note: This table illustrates a typical trend of decreasing column performance over time.

Visualizations

Troubleshooting_Peak_Tailing cluster_column Column Issues cluster_mobile_phase Mobile Phase Issues cluster_sample Sample Issues start Peak Tailing Observed col_check Replace Column with New One start->col_check col_ok Peak Shape Improved? col_check->col_ok col_problem Column was Degraded col_ok->col_problem Yes col_no_change Column Not the Issue col_ok->col_no_change No ph_check Lower Mobile Phase pH col_no_change->ph_check ph_ok Peak Shape Improved? ph_check->ph_ok ph_problem Silanol Interactions Were the Cause ph_ok->ph_problem Yes ph_no_change pH Not the Primary Issue ph_ok->ph_no_change No load_check Reduce Sample Concentration ph_no_change->load_check load_ok Peak Shape Improved? load_check->load_ok load_problem Column Overload load_ok->load_problem Yes load_no_change Not an Overload Issue load_ok->load_no_change No

Caption: Troubleshooting workflow for peak tailing.

Peak_Broadening_Causes broad_peak Peak Broadening col_degradation Column Degradation (e.g., Voids, Contamination) broad_peak->col_degradation mobile_phase Mobile Phase Issues (e.g., Incorrect Composition) broad_peak->mobile_phase extra_column Extra-Column Volume (e.g., Long Tubing) broad_peak->extra_column temperature Temperature Effects (e.g., Gradients) broad_peak->temperature

Caption: Common causes of peak broadening.

References

Technical Support Center: Addressing Solubility and Handling of Trypethelone in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of Trypethelone in biological assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a polyketide natural product.[1] It has demonstrated biological activities, including anti-mycobacterial and cytotoxic effects.[1]

Q2: I am experiencing difficulty dissolving this compound for my experiments. What are the recommended solvents?

Due to its hydrophobic nature, this compound has low solubility in aqueous solutions. The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO). For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

To minimize solvent-induced effects on cell viability and experimental outcomes, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in your assay to account for any potential effects of the solvent.

Q4: My this compound precipitates out of solution when I add it to my aqueous assay buffer or cell culture medium. How can I prevent this?

Precipitation upon dilution into an aqueous environment is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the cell culture medium. This gradual decrease in DMSO concentration can help keep the compound in solution.

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the aqueous solution to aid in its dispersion.

  • Use of Surfactants (with caution): In some biochemical (cell-free) assays, non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low concentrations to improve solubility. However, their use in cell-based assays should be carefully evaluated for potential cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder will not dissolve in the initial solvent. The chosen solvent is not appropriate for this hydrophobic compound.Use 100% DMSO as the primary solvent. For a 10 mM stock solution, this is a common starting point for many poorly soluble compounds.
Compound precipitates immediately upon dilution in aqueous buffer/medium. The aqueous solubility limit has been exceeded. The final DMSO concentration is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Perform serial dilutions in the aqueous buffer/medium. 3. Ensure the stock solution is at room temperature before dilution. 4. Consider if a slightly higher, yet non-toxic, final DMSO concentration is permissible for your specific cell line and assay.
Inconsistent results between experiments. Precipitation of this compound may be occurring, leading to variations in the effective concentration. The stock solution may not be stable.1. Visually inspect for any precipitation before and after adding the compound to the assay plate. 2. Prepare fresh dilutions from the DMSO stock for each experiment. 3. Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
High background or off-target effects observed. The final DMSO concentration may be too high, causing cellular stress or other non-specific effects.1. Lower the final DMSO concentration to the lowest effective level (ideally ≤ 0.1%). 2. Always include a vehicle control (cells treated with the same concentration of DMSO without the compound) to differentiate between compound-specific and solvent-induced effects.

Data Presentation

Currently, specific quantitative solubility data for this compound in common laboratory solvents is not widely available in the public domain. The following table provides general guidance for preparing stock solutions of hydrophobic compounds like this compound.

Table 1: Recommended Solvents for this compound Stock Preparation

Solvent Recommended Use Typical Stock Concentration Range Notes
Dimethyl Sulfoxide (DMSO) Primary solvent for creating concentrated stock solutions.1-20 mMEnsure the DMSO is anhydrous and of high purity. Store stock solutions in aliquots at -20°C or -80°C.
Ethanol Alternative solvent for stock preparation, though potentially less effective for highly hydrophobic compounds.1-10 mMUse 100% (200 proof) ethanol. Be mindful of potential evaporation during storage.

Table 2: General Guidelines for Final Assay Concentrations

Parameter Recommendation Rationale
Final DMSO Concentration ≤ 0.5% (v/v)To minimize solvent-induced cytotoxicity and off-target effects.
Vehicle Control Match the final DMSO concentration of the highest compound concentration tested.To accurately assess the effects of the compound versus the solvent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath sonicator to ensure complete dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Protocol 2: Preparing Working Solutions for Cell-Based Assays
  • Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm Medium: Warm the cell culture medium to be used for the experiment to 37°C.

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

  • Mixing: Gently vortex or pipette up and down to mix the solution immediately after each dilution step.

  • Application to Cells: Add the final working solutions to the cells in your assay plate. Ensure the final DMSO concentration does not exceed the recommended limit for your cell type.

Visualizations

Hypothesized Signaling Pathways Modulated by this compound

Based on the known activities of similar polyketide compounds and natural products with anti-cancer properties, the following signaling pathways are plausible targets for this compound. Further experimental validation is required to confirm the direct effects of this compound on these pathways.

MAPK_Pathway This compound This compound RAS RAS This compound->RAS Inhibition? RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Promotion Proliferation Proliferation ERK->Proliferation Inhibition

Caption: Potential modulation of the MAPK signaling pathway by this compound.

NFkB_Pathway This compound This compound IKK IKK This compound->IKK Inhibition? IkB IkB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to GeneExpression Pro-inflammatory & Anti-apoptotic Genes Nucleus->GeneExpression Regulates

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

STAT3_Pathway This compound This compound JAK JAK This compound->JAK Inhibition? STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to GeneExpression Proliferation & Survival Genes Nucleus->GeneExpression Regulates

Caption: Postulated inhibitory effect of this compound on the JAK/STAT3 pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_controls Controls Stock Prepare 10 mM This compound in 100% DMSO Working Serially Dilute in Culture Medium Stock->Working Treat Treat Cells with Working Solutions Working->Treat Incubate Incubate for Desired Time Treat->Incubate Measure Measure Endpoint (e.g., Viability, Apoptosis) Incubate->Measure Untreated Untreated Cells Untreated->Measure Vehicle Vehicle Control (DMSO in Medium) Vehicle->Treat

Caption: General experimental workflow for assessing this compound's biological activity.

References

Technical Support Center: Overcoming Challenges in the Large-Scale Purification of Trypethelone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale purification of Trypethelone. The information is presented in a practical question-and-answer format to assist researchers in optimizing their purification workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a polyketide, a class of secondary metabolites produced by certain lichens and their fungal partners (mycobionts).[1][2][3][4] Its purification on a large scale is challenging due to several factors:

  • Co-extraction of structurally similar compounds: this compound is often found in complex mixtures with other closely related this compound derivatives and phenalenones, which have similar polarities, making separation difficult.[1][2]

  • Low biomass availability: Lichens are slow-growing organisms, which can limit the amount of starting material available for large-scale extraction.[5]

  • Potential for degradation: Polyketides can be sensitive to factors such as pH, temperature, and light, which can lead to degradation and reduced yields during lengthy purification processes.

Q2: What are the primary methods for purifying this compound?

The most commonly cited methods for the purification of this compound and related lichen metabolites are:

  • Column Chromatography: This is a fundamental technique for the initial separation of compounds from the crude extract. Silica gel is a commonly used stationary phase.[1][2]

  • Preparative Thin-Layer Chromatography (TLC): This method is often used for further purification of fractions obtained from column chromatography.[1][2]

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC with a reversed-phase column (e.g., C18) is a powerful technique for separating closely related compounds.

Q3: How can I monitor the purity of this compound during purification?

Analytical techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the progress of purification. TLC can provide a quick assessment of the separation of compounds in different fractions, while analytical HPLC can offer more precise information on purity and the presence of impurities.

Q4: What are the key considerations when scaling up the purification of this compound?

Scaling up from a lab-scale to a large-scale process introduces several challenges:

  • Maintaining Resolution: Achieving the same separation efficiency on larger chromatography columns can be difficult due to differences in packing and flow dynamics.[6]

  • Solvent Consumption: Large-scale chromatography requires significant volumes of solvents, which has cost and environmental implications.

  • Equipment Limitations: The pressure and flow rate capabilities of larger chromatography systems can be a limiting factor.[6][7]

  • Time: Large-scale purifications are more time-consuming, increasing the risk of compound degradation.

Troubleshooting Guides

Low Yield of Crude Extract
Problem Possible Cause Solution
Low initial yield of crude extract Inefficient extraction from lichen/mycobiont biomass. Optimize the solvent system. A mixture of polar and non-polar solvents (e.g., acetone, methanol, or ethyl acetate) is often effective for extracting polyketides.[8] Increase the extraction time and/or use methods like sonication or Soxhlet extraction to enhance efficiency.
Degradation of this compound during extraction. Avoid high temperatures and prolonged exposure to light. Conduct extractions at room temperature or below if possible.
Incomplete cell lysis of mycobiont cultures. If using mycobiont cultures, ensure complete cell disruption through methods like sonication or homogenization to release the intracellular metabolites.
Poor Separation during Chromatography
Problem Possible Cause Solution
Co-elution of this compound with impurities. Similar polarities of this compound and related compounds. Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or toluene) to a more polar solvent (e.g., ethyl acetate or acetone) can improve separation.[8] For preparative HPLC, a shallow gradient of acetonitrile or methanol in water is often effective.
Column overloading. Reduce the amount of crude extract loaded onto the column. For silica gel chromatography, a general guideline is to load 1-5% of the stationary phase weight.[6]
Peak tailing in HPLC. Secondary interactions between this compound and the stationary phase. Add a small amount of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%), to the mobile phase to improve peak shape.[9]
Irreversible adsorption to the column. Strong interaction of phenolic groups with the stationary phase. For silica gel chromatography, deactivating the silica by adding a small amount of water or triethylamine to the mobile phase can reduce irreversible adsorption.
Product Degradation during Purification
Problem Possible Cause Solution
Loss of product during solvent evaporation. This compound may be heat-labile. Use a rotary evaporator at a low temperature (e.g., < 40°C) and under reduced pressure. For small volumes, a stream of inert gas (e.g., nitrogen) can be used.
Degradation of purified fractions upon storage. Instability due to exposure to light, oxygen, or non-optimal pH. Store purified this compound at low temperatures (-20°C or -80°C), protected from light, and under an inert atmosphere (argon or nitrogen). Dissolve in a stable solvent for storage.
Appearance of new impurity peaks over time. Isomerization or degradation. Analyze the stability of this compound in different solvents and pH conditions to identify optimal storage conditions.

Quantitative Data Summary

The following table provides representative data for a generalized multi-step purification of this compound from a lichen mycobiont culture. These values are illustrative and will vary depending on the specific biological source, culture conditions, and purification protocol.

Purification StepStarting Material (g)Product Weight (mg)Purity of this compound (%)Overall Yield (%)
Crude Extract 100 (dry biomass)5000~5100
Silica Gel Column Chromatography 5000500~4080
Preparative TLC/Flash Chromatography 500150~8570
Preparative HPLC 15080>9860

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Mycobiont Culture

This protocol describes a general procedure for obtaining a crude extract containing this compound from a liquid culture of a this compound-producing mycobiont.

Materials:

  • Mycobiont culture broth

  • Ethyl acetate or acetone

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Extract the mycelium separately with acetone or ethyl acetate, followed by filtration.

  • Combine all organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 2: Large-Scale Purification by Column Chromatography

This protocol outlines a general method for the initial purification of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude extract

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, ethyl acetate

  • Glass chromatography column

  • Fraction collector

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniformly packed bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder. Carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., v/v).

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL for a large column) using a fraction collector.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing this compound. Combine the fractions with a similar TLC profile.

  • Concentration: Evaporate the solvent from the combined fractions under reduced pressure to obtain the enriched this compound fraction.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product start Lichen Biomass / Mycobiont Culture extraction Solvent Extraction (e.g., Acetone/Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom prep_tlc Preparative TLC / Flash Chromatography column_chrom->prep_tlc prep_hplc Preparative HPLC (C18 Column) prep_tlc->prep_hplc purity_check Purity Analysis (Analytical HPLC, TLC) prep_hplc->purity_check pure_product Pure this compound (>98%) purity_check->pure_product

Caption: Generalized workflow for the large-scale purification of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity start Low Yield or Purity Issue extraction_issue Problem in Extraction? start->extraction_issue degradation_issue Compound Degradation? start->degradation_issue separation_issue Poor Separation? start->separation_issue overloading_issue Column Overloaded? start->overloading_issue extraction_solution Optimize Solvent/Method extraction_issue->extraction_solution degradation_solution Control Temp/Light/pH degradation_issue->degradation_solution separation_solution Optimize Mobile Phase/ Stationary Phase separation_issue->separation_solution overloading_solution Reduce Sample Load overloading_issue->overloading_solution

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Strategies to Reduce Variability in Trypethelone Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trypethelone Bioactivity Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help minimize variability in their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known bioactivity?

This compound is a phenalenone derivative that has been isolated from the mycobiont culture of the lichen Trypethelium eluteriae. Its primary reported bioactivity is its anti-mycobacterial properties. Specifically, it has shown inhibitory effects against Mycobacterium tuberculosis H37Rv[1].

Q2: My IC50/MIC values for this compound are inconsistent between experiments. What are the common causes?

Inconsistency in IC50 or MIC values is a common issue in bioassays and can stem from several factors:

  • Cell-Based Variability : This includes variations in cell line passage number, cell seeding density, and overall cell health.[2]

  • Compound Stability and Handling : The stability of this compound in your solvent (e.g., DMSO) and culture medium can affect its effective concentration.[3] Repeated freeze-thaw cycles of stock solutions should be avoided.

  • Assay Protocol Deviations : Minor changes in incubation times, reagent concentrations, or pipetting techniques can introduce significant variability.

  • Serum Protein Interference : If your culture medium contains serum, proteins can bind to this compound, affecting its availability to the cells.

Q3: How can I minimize variability in my cell seeding?

Uneven cell distribution is a major source of error. To ensure consistent cell seeding:

  • Homogenize Cell Suspension : Gently and thoroughly mix your cell suspension before and during plating to prevent cell settling.

  • Consistent Pipetting : Use calibrated pipettes and maintain a consistent pipetting technique, including the speed and angle of dispensing.

  • Edge Effects : Be mindful of the "edge effect" in microplates, where wells on the perimeter may have different evaporation rates. Consider not using the outer wells for critical data points or filling them with sterile PBS to maintain humidity.

Q4: What is the best way to prepare and store this compound stock solutions?

While specific stability data for this compound is limited, general recommendations for phenalenone derivatives suggest the following:

  • Solvent : Dissolve this compound in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution.

  • Storage : Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light, as phenalenones can be photosensitive.[4]

  • Working Dilutions : Prepare fresh working dilutions in your culture medium for each experiment. Be aware that the solubility of this compound may decrease when diluted into an aqueous medium, potentially leading to precipitation.

Q5: Can this compound interfere with the assay readout itself?

Yes, like other phenalenone derivatives, this compound has the potential to interfere with certain assay readouts.[5] Phenalenones are known photosensitizers and can absorb light and fluoresce, which may interfere with absorbance-based or fluorescence-based assays.[6][7] It is crucial to include proper controls, such as wells with this compound but without cells, to measure any background signal.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during this compound bioactivity assays.

Issue 1: High Variability Within a Single Assay (Intra-assay Variability)

Potential Cause Troubleshooting Steps
Inconsistent Pipetting - Ensure all pipettes are properly calibrated.- Use reverse pipetting for viscous solutions.- Standardize pipetting technique (e.g., tip immersion depth, speed).[8]
Uneven Cell Seeding - Thoroughly mix cell suspension before and during plating.- Work quickly to prevent cells from settling in the reservoir.
Reagent Inhomogeneity - Ensure all reagents are completely thawed and mixed before use.- Gently mix the plate after adding each reagent.
Edge Effects - Avoid using the outer wells of the microplate for experimental data.- Fill perimeter wells with sterile PBS or media to maintain humidity.

Issue 2: Poor Reproducibility Between Assays (Inter-assay Variability)

Potential Cause Troubleshooting Steps
Cell Line Drift - Use cells within a consistent and low passage number range.- Regularly perform cell line authentication.
Reagent Lot-to-Lot Variation - Record lot numbers of all reagents (e.g., serum, media, assay kits).- If possible, purchase reagents in larger batches to use across multiple experiments.
Compound Degradation - Prepare fresh dilutions of this compound for each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.- Assess the stability of this compound under your specific assay conditions.[4]
Incubation Condition Fluctuations - Regularly monitor and record incubator temperature and CO2 levels.- Ensure consistent incubation times for all experiments.

Issue 3: Unexpected or No Bioactivity

Potential Cause Troubleshooting Steps
Compound Inactivity - Verify the identity and purity of your this compound sample.- Consider testing a wider range of concentrations.
Compound Precipitation - Visually inspect wells for any precipitate after adding this compound.- The final DMSO concentration should typically be kept below 1% to avoid toxicity and improve solubility.[3]
Incorrect Assay Choice - The chosen assay may not be suitable for the expected mechanism of action. Consider orthogonal assays to confirm findings.
Photosensitivity - As a phenalenone, this compound's activity may be light-dependent.[6][9][10][11] Conduct experiments with and without light exposure to test for phototoxicity.

Quantitative Data Summary

The following table summarizes the known bioactivity of a this compound derivative. It is important to note that IC50 values can vary significantly based on the cell line and experimental conditions used.

CompoundBioactivityOrganism/Cell LineAssayResult (MIC/IC50)Reference
This compound Derivative (Compound 7)Anti-mycobacterialMycobacterium tuberculosis H37RvMicroplate Alamar Blue Assay (MABA)12.5 µg/mL[1]

Experimental Protocols

Detailed Methodology for a Standard Cytotoxicity Assay (e.g., MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of cell seeding density and incubation times is recommended for each cell line.

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of your this compound stock solution in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Culture medium only (no cells).

    • Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare this compound Dilutions add_compound Add this compound & Controls prep_compound->add_compound incubate_attach Incubate (24h) for Attachment seed_cells->incubate_attach incubate_attach->add_compound incubate_treat Incubate (24-72h) add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for a standard cytotoxicity assay.

Hypothetical Signaling Pathway for Phenalenone-Induced Apoptosis

The primary mechanism of action for many phenalenone derivatives involves photosensitization, leading to the generation of Reactive Oxygen Species (ROS) and subsequent apoptosis.[6][9][10][11] Some derivatives may also act through DNA intercalation.[9] The following diagram illustrates a generalized pathway for ROS-induced apoptosis, which may be relevant for this compound.

G cluster_trigger Induction cluster_pathways Apoptotic Pathways cluster_execution Execution Phase This compound This compound (+ Light) ROS Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: A generalized ROS-induced apoptotic pathway.

References

Technical Support Center: Cultivation of Lichen Mycobionts for Trypethelone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the slow growth of lichen mycobionts and the production of Trypethelone.

Frequently Asked Questions (FAQs)

Q1: Why is the growth of my lichen mycobiont culture so slow?

A1: The slow growth of lichen mycobionts in axenic culture is a well-documented challenge.[1][2][3][4] Several factors contribute to this, including the loss of symbiotic support from the photobiont, sub-optimal culture conditions, and the intrinsic slow-growing nature of these fungi.[2][3][4] To enhance growth, it is crucial to optimize the culture medium and physical growth parameters.

Q2: What is the best method to isolate the mycobiont?

A2: The most frequently chosen and often most successful method for isolating lichen mycobionts is from ascospores.[5][6] This method generally results in cultures with low contamination rates, although it may require long incubation periods for the small mycelia to develop.[5][6] Isolation from thallus fragments is another common technique.[5][6][7] It is essential to confirm the correct isolation of the mycobiont using DNA sequencing.[5][6]

Q3: Can I produce this compound in a pure mycobiont culture?

A3: Yes, studies have shown that mycobiont cultures of Trypethelium species can produce this compound and its derivatives without the photobiont.[8][9][10] However, the production of secondary metabolites in cultured mycobionts can differ from that in the natural lichen thallus.[1] Osmotic stress in the culture medium, for instance by adding 10% sucrose, has been shown to induce the production of these compounds.[8]

Q4: How can I confirm that my culture is producing this compound?

A4: To confirm the production of this compound, you will need to perform a chemical analysis of your culture extract. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to isolate and identify the specific compounds.[8][9]

Q5: What are the general physicochemical conditions for mycobiont culture?

A5: The optimal physicochemical conditions can be species-specific.[7] However, general guidelines include:

  • Temperature: Many mycobionts grow well at temperatures between 15°C and 20°C. Some species, particularly those from colder climates, may prefer lower temperatures.[11]

  • pH: A slightly acidic pH, typically between 4.5 and 6.5, is optimal for most lichen mycobionts.[2]

  • Light: Cultures are often kept in the dark to prevent contamination by photosynthetic organisms.[5] However, some studies use light/dark cycles, especially for cultures derived from thallus fragments.[5]

  • Aeration: Adequate gas exchange is necessary for fungal growth.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No Growth or Very Slow Growth Sub-optimal culture medium.Optimize the carbon and nitrogen sources in your medium. Mannitol has been shown to enhance the growth of some mycobionts.[2][3][4] Experiment with different media such as Lilly & Barnett (LB) or Malt-Yeast Extract (MY).[1][5][6]
Incorrect pH of the medium.Adjust the pH of your medium to be within the optimal range of 4.5 to 6.5.[2] The optimal pH can be species-specific.
Inappropriate incubation temperature.Ensure the incubation temperature is suitable for your specific lichen species, typically between 15-20°C.[11]
Contamination (Bacterial or Fungal) Non-sterile isolation or culture technique.Strictly follow aseptic techniques during all manipulations. Ensure all media and equipment are properly sterilized.
Contaminants from the lichen thallus.Thoroughly clean the lichen thalli before isolation. The ascospore discharge method is generally less prone to contamination than thallus fragment methods.[5][6][7]
Inappropriate culture medium.Some media may encourage the growth of contaminants. Consider using a medium with lower nutrient content during the initial isolation phase.[12]
Low or No this compound Production Lack of appropriate stressor.Induce osmotic stress by supplementing your culture medium with a higher concentration of a carbon source, such as 10% sucrose.[8]
Sub-optimal culture medium composition.The composition of the medium can influence secondary metabolite production. Experiment with different carbon sources like mannitol.[13]
Immature culture.Allow sufficient time for the mycobiont to grow and mature, as secondary metabolite production may not occur in the early growth phases.
Culture Browning or Pigmentation Production of secondary metabolites or melanin.This can be a natural process for some lichen mycobionts as they mature and produce secondary compounds.[14]
Nutrient limitation or stress.Review your medium composition and subculturing frequency to ensure the mycobiont is not under nutrient stress that is detrimental to its health.

Quantitative Data

Table 1: Effect of pH on the Growth of Xanthoria parietina Mycobiont

pH of Lilly-Barnett MediumCumulative Growth (cm²) after 8 weeks (Mean ± SD)
4.02.5 ± 0.3
5.03.0 ± 0.4
6.03.2 ± 0.3
7.02.8 ± 0.5
8.0No growth
9.0No growth
Data adapted from a study on Xanthoria parietina, demonstrating the optimal pH range for mycobiont growth.[2]

Table 2: Effect of Carbon Source on the Growth of Xanthoria parietina Mycobiont

Carbon Source (in Lilly-Barnett Medium)ConcentrationCumulative Growth (cm²) after 8 weeks (Mean ± SD)
D-glucose (standard)1%2.9 ± 0.3
D-glucose3%3.5 ± 0.4
D-mannitol1%3.4 ± 0.3
D-mannitol2%3.6 ± 0.4
D-mannitol3%3.5 ± 0.3
D-arabitol3%2.8 ± 0.4
Ribitol3%2.6 ± 0.3
This table illustrates how different carbon sources and concentrations can impact mycobiont biomass production.[2][3][4]

Experimental Protocols

Protocol 1: Isolation of Lichen Mycobiont from Ascospores

Objective: To obtain a pure culture of the lichen mycobiont.

Materials:

  • Mature lichen thalli with ascomata (fruiting bodies)

  • Stereomicroscope

  • Sterile distilled water

  • Petri dishes with a low nutrient agar (e.g., 2% water agar)

  • Sterile scalpel and forceps

  • Parafilm

Methodology:

  • Select mature, healthy lichen thalli with visible ascomata.

  • Under a stereomicroscope, carefully clean the surface of the thalli with sterile distilled water to remove debris and potential contaminants.

  • Excise a few mature ascomata using a sterile scalpel.

  • Aseptically attach the excised ascomata to the inner side of a Petri dish lid using a small amount of sterile water or agar.

  • Place the lid over a Petri dish containing the low nutrient agar.

  • Incubate the Petri dishes in the dark at 15-20°C.

  • Ascospores will be discharged onto the agar surface.

  • After a few days to weeks, germinating ascospores will become visible as small mycelia.

  • Aseptically transfer individual mycelial colonies to a suitable growth medium (e.g., Lilly & Barnett or Malt-Yeast Extract medium).

  • Seal the plates with parafilm and incubate under appropriate conditions.

Protocol 2: Cultivation for this compound Production

Objective: To cultivate the isolated mycobiont and induce the production of this compound.

Materials:

  • Pure culture of the Trypethelium sp. mycobiont

  • Malt-Yeast Extract (MY) medium supplemented with 10% sucrose

  • Erlenmeyer flasks or Petri dishes

  • Incubator

Methodology:

  • Prepare MY medium and autoclave. Before pouring into plates or flasks, add a filter-sterilized 10% sucrose solution.

  • Inoculate the medium with a small piece of the mycobiont culture.

  • Incubate the cultures in the dark at 15-20°C for several weeks to months.

  • Monitor the cultures for growth and the appearance of pigmentation, which may indicate the production of secondary metabolites.

  • After a sufficient incubation period, harvest the mycelium and the culture medium for extraction and analysis of this compound.

Visualizations

Experimental_Workflow cluster_isolation Mycobiont Isolation cluster_culture Axenic Culture & Production cluster_analysis Analysis Thallus Lichen Thallus (Trypethelium sp.) Isolation Ascospore Discharge onto Water Agar Thallus->Isolation  Select Ascomata   Germination Spore Germination & Mycelial Growth Isolation->Germination PureCulture Transfer to MY Medium Germination->PureCulture  Isolate Pure Colony   StressInduction Subculture on MY + 10% Sucrose PureCulture->StressInduction  Inoculate   Incubation Long-term Incubation (Weeks to Months) StressInduction->Incubation Extraction Mycelium & Medium Extraction Incubation->Extraction  Harvest   Analysis TLC, HPLC, NMR, MS Extraction->Analysis This compound This compound Identification Analysis->this compound

Caption: Experimental workflow for this compound production.

Signaling_Pathway cluster_environment Environmental / Culture Conditions cluster_fungus Mycobiont Cell OsmoticStress Osmotic Stress (e.g., High Sucrose) StressResponse Stress Response Pathways (e.g., HOG pathway) OsmoticStress->StressResponse NutrientLimitation Nutrient Limitation NutrientLimitation->StressResponse GeneExpression Upregulation of Biosynthetic Genes (PKS) StressResponse->GeneExpression Signal Transduction EnzymeSynthesis Polyketide Synthase (PKS) Production GeneExpression->EnzymeSynthesis MetaboliteProduction This compound Biosynthesis EnzymeSynthesis->MetaboliteProduction Catalysis This compound This compound MetaboliteProduction->this compound

Caption: Putative signaling pathway for this compound production.

References

Technical Support Center: Enhancing the Resolution of Trypethelone Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic separation of Trypethelone isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

This compound and its derivatives, being natural products, often exist as complex mixtures of isomers, including constitutional isomers and enantiomers. The primary challenges in their chromatographic separation stem from the subtle differences in their physicochemical properties. Isomers often have very similar polarities, molecular weights, and shapes, leading to co-elution or poor resolution. For instance, the purification of a racemic mixture of 8-methoxythis compound methyl ether has been reported, highlighting the presence of chiral isomers that require specialized separation techniques.[1][2]

Q2: Which chromatographic techniques are most suitable for this compound isomer separation?

Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for isomer separation.

  • HPLC: Particularly Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) are workhorse methods. Chiral HPLC, employing a chiral stationary phase (CSP), is essential for resolving enantiomers.[3][4][5]

  • SFC: This technique is an excellent alternative, especially for chiral separations. SFC often provides faster separations and uses less organic solvent compared to HPLC.[6]

The choice between these techniques will depend on the specific this compound isomers being separated and the available instrumentation.

Q3: How do I select an appropriate column for separating this compound isomers?

Column selection is critical for achieving good resolution.

  • For Constitutional Isomers: A high-resolution reversed-phase column (e.g., C18, C30) or a normal-phase column (e.g., silica, diol) is a good starting point. The choice depends on the polarity of the this compound isomers.

  • For Enantiomers: A chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have proven effective for a broad range of compounds.[3][4] Screening a variety of chiral columns is often necessary to find the optimal stationary phase.

Troubleshooting Guide

Poor Resolution or Co-elution of Isomers

Issue: My chromatogram shows broad, overlapping peaks, or a single peak where multiple isomers are expected.

Troubleshooting Workflow:

G start Poor Resolution of this compound Isomers mobile_phase Optimize Mobile Phase start->mobile_phase stationary_phase Re-evaluate Stationary Phase mobile_phase->stationary_phase If no improvement resolved Resolution Achieved mobile_phase->resolved Successful temp_flow Adjust Temperature and Flow Rate stationary_phase->temp_flow If still unresolved stationary_phase->resolved Successful injection Check Injection Volume & Concentration temp_flow->injection Minor adjustments needed temp_flow->resolved Successful injection->resolved Successful

Caption: Troubleshooting workflow for poor resolution.

Possible Causes & Solutions:

Parameter Possible Cause Suggested Solution
Mobile Phase Inappropriate Polarity: The mobile phase may be too strong (eluting isomers too quickly) or too weak (causing broad peaks).RP-HPLC: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water. For isomers with very similar polarity, consider using a different organic modifier. NP-HPLC: Modify the ratio of the polar and non-polar solvents (e.g., hexane and isopropanol).
Incorrect pH (for ionizable Trypethelones): The pH of the mobile phase can affect the retention and selectivity of ionizable compounds.For this compound derivatives with acidic or basic functional groups, adjust the mobile phase pH to control their ionization state. This can significantly impact selectivity.
Stationary Phase Suboptimal Selectivity: The chosen stationary phase may not provide sufficient selectivity for the this compound isomers.Constitutional Isomers: If using a C18 column, consider a phenyl-hexyl or a biphenyl phase to introduce different selectivity mechanisms (e.g., pi-pi interactions). Enantiomers: Screen a panel of chiral stationary phases with different chiral selectors (e.g., cellulose vs. amylose derivatives).
Temperature Suboptimal Temperature: Temperature affects solvent viscosity and mass transfer, which can influence resolution.Systematically vary the column temperature (e.g., in 5°C increments) to see if resolution improves. Lower temperatures often increase resolution but also increase analysis time and backpressure.
Flow Rate Flow Rate Too High: A high flow rate can lead to decreased efficiency and poor resolution.Reduce the flow rate. This will increase analysis time but can significantly improve the separation of closely eluting peaks.
Injection Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.Reduce the injection volume or the concentration of the sample.
Peak Tailing

Issue: The peaks in my chromatogram have an asymmetric shape with a "tail."

Troubleshooting Workflow:

G start Peak Tailing Observed mobile_phase Check Mobile Phase pH start->mobile_phase secondary_interactions Address Secondary Interactions mobile_phase->secondary_interactions If tailing persists symmetric_peaks Symmetric Peaks Achieved mobile_phase->symmetric_peaks Successful column_issue Investigate Column Health secondary_interactions->column_issue If no improvement secondary_interactions->symmetric_peaks Successful column_issue->symmetric_peaks Successful

Caption: Troubleshooting workflow for peak tailing.

Possible Causes & Solutions:

Parameter Possible Cause Suggested Solution
Mobile Phase Inappropriate pH: For ionizable Trypethelones, an incorrect mobile phase pH can lead to interactions with residual silanols on the silica support.Adjust the pH of the mobile phase to suppress the ionization of the analyte or the silanols. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase in NP-HPLC can also help.
Secondary Interactions Silanol Interactions: Active silanol groups on the stationary phase can interact with polar functional groups on the this compound molecules.Use a column with end-capping or a base-deactivated stationary phase. Operating at a slightly elevated temperature can also reduce these interactions.
Column Health Column Contamination or Degradation: The column may be contaminated with strongly retained compounds, or the stationary phase may be degrading.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Experimental Protocols

Protocol 1: Chiral HPLC Method for this compound Enantiomers (General Starting Point)

This protocol provides a general starting point for developing a chiral HPLC method for this compound enantiomers. Optimization will be required based on the specific this compound derivative.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak IA, IB, or IC).

Mobile Phase Preparation:

  • Prepare a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

  • For this compound derivatives with acidic or basic moieties, consider adding a small amount of an additive like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds (typically 0.1%).

Chromatographic Conditions:

Parameter Condition
Column Chiralpak IA (or other suitable chiral column)
Mobile Phase n-Hexane:IPA (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength Determined by the UV spectrum of the this compound derivative (e.g., 254 nm)
Injection Volume 10 µL

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Dissolve the this compound isomer mixture in the mobile phase.

  • Inject the sample onto the column.

  • Monitor the separation and adjust the mobile phase composition (e.g., increase or decrease the percentage of IPA) to optimize the resolution and retention times.

Protocol 2: Reversed-Phase HPLC for Constitutional Isomers of this compound (General Starting Point)

This protocol provides a general method for the separation of constitutional isomers of this compound.

Instrumentation:

  • HPLC system with a UV or PDA detector.

  • Reversed-Phase Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Mobile Phase Preparation:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

Chromatographic Conditions:

Parameter Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Based on the UV spectrum of the this compound isomers
Injection Volume 10 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0955
20595
25595
26955
30955

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Dissolve the this compound isomer mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the sample and run the gradient program.

  • Analyze the chromatogram and adjust the gradient profile as needed to improve separation. A shallower gradient can often improve the resolution of closely eluting peaks.

References

Best practices for handling and storage of Trypethelone samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Trypethelone samples. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound samples?

For long-term stability, it is recommended to store this compound samples at or below -20°C.[1] For short-term storage, refrigeration at 2-8°C is suitable.[1][2] Room temperature storage (15–25°C) should be avoided for extended periods to prevent potential degradation.[1][2]

Q2: Is this compound sensitive to light?

While specific data on the photosensitivity of this compound is limited, its complex aromatic structure suggests potential sensitivity to light. As a general best practice for compounds of this nature, it is crucial to protect them from light to prevent photodegradation.[3][4]

Q3: What type of containers should be used for storing this compound?

To minimize light exposure, store this compound samples in amber-colored glass vials or other opaque containers.[1][3] For solutions, glass vials are preferable to plastic tubes to avoid potential leaching or adsorption.[2] Ensure containers are sealed tightly to prevent evaporation and contamination.[2]

Q4: How should I handle this compound samples in the laboratory?

When handling this compound, it is advisable to work in a dimly lit area or use red light to minimize exposure to harsh laboratory lighting.[3] Always use appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety glasses.

Q5: In what solvent should I dissolve this compound?

The choice of solvent will depend on the specific experimental requirements. However, for creating stock solutions for long-term storage, organic solvents are generally preferred for stability. Ensure the solvent is of high purity and dry, as moisture can contribute to degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent results. Sample degradation due to improper storage.Verify storage conditions. Samples should be stored at ≤-20°C and protected from light.[1] Consider preparing fresh solutions from a new stock.
Repeated freeze-thaw cycles.Aliquot stock solutions into smaller, single-use vials to avoid multiple freeze-thaw cycles.
Change in color of the sample solution. Photodegradation or chemical reaction.Always store solutions in amber vials and limit exposure to light during handling.[3][4] Prepare fresh solutions and re-evaluate.
Contamination.Ensure all glassware and solvents are clean and of high purity. Filter-sterilize solutions if necessary for biological assays.
Precipitate forms in the solution upon thawing. Low solubility at lower temperatures.Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate before use. Ensure the compound is fully dissolved before making dilutions.
Difficulty dissolving the compound. Inappropriate solvent.Consult literature for appropriate solvents for this compound and related compounds. Test solubility in small volumes of different solvents.

Experimental Protocols & Workflows

General Workflow for Handling this compound Samples

The following diagram outlines a general workflow for handling this compound samples to maintain their integrity.

G Figure 1. General Workflow for Handling this compound Samples cluster_0 Receiving and Storage cluster_1 Sample Preparation cluster_2 Experimentation Receive Receive Sample Store Store at ≤-20°C in Dark Receive->Store Prepare Prepare Stock Solution (in appropriate solvent, low light) Store->Prepare Aliquot Aliquot into Single-Use Vials Prepare->Aliquot Store_Aliquot Store Aliquots at ≤-20°C Aliquot->Store_Aliquot Thaw Thaw Single Aliquot Store_Aliquot->Thaw Dilute Prepare Working Dilutions Thaw->Dilute Experiment Perform Experiment Dilute->Experiment

Caption: This diagram illustrates the recommended steps from receiving and storing this compound to its use in experiments.

Logical Relationship for Troubleshooting Poor Experimental Outcomes

This diagram outlines a logical approach to troubleshooting when experiments with this compound yield unexpected or inconsistent results.

G Figure 2. Troubleshooting Logic for this compound Experiments Start Inconsistent Results? Check_Storage Sample Storage Conditions Correct? Start->Check_Storage Check_Handling Handling Procedures Followed? Check_Storage->Check_Handling Yes Problem_Identified Address Identified Issue Check_Storage->Problem_Identified No Check_Reagents Reagents & Solvents High Quality? Check_Handling->Check_Reagents Yes Check_Handling->Problem_Identified No New_Sample Prepare Fresh Sample from New Stock Check_Reagents->New_Sample Yes Check_Reagents->Problem_Identified No Review_Protocol Review Experimental Protocol New_Sample->Review_Protocol

Caption: A decision-making diagram to systematically identify the source of experimental issues.

References

Technical Support Center: Mitigating Matrix Effects in LC-MS Analysis of Trypethelone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Trypethelone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects in LC-MS refer to the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately impacting the accuracy, precision, and sensitivity of your quantitative results. When analyzing complex matrices like lichen extracts, plasma, or tissue samples, endogenous components such as salts, lipids, proteins, and other secondary metabolites can interfere with the ionization of this compound in the mass spectrometer's source.[1]

Q2: I am observing poor sensitivity and inconsistent results for this compound. Could this be due to matrix effects?

A2: Yes, inconsistent results and poor sensitivity are classic signs of matrix effects, particularly ion suppression.[1] If you observe a significant decrease in the signal-to-noise ratio for this compound when analyzing your sample compared to a pure standard solution, it is highly likely that co-eluting matrix components are suppressing its ionization. This can lead to an underestimation of the this compound concentration and poor reproducibility between samples.[1]

Q3: How can I determine if matrix effects are impacting my this compound analysis?

A3: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Analysis: This is a quantitative method to determine the extent of matrix effects. You compare the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process. A significant difference in the peak areas indicates the presence of matrix effects.[1]

  • Post-Column Infusion: This is a qualitative method to identify at which points in the chromatogram matrix effects are most pronounced. A constant flow of a this compound standard solution is infused into the LC flow after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the baseline signal of this compound corresponds to regions of ion suppression or enhancement, respectively.

Q4: What are the most effective strategies to mitigate matrix effects for this compound?

A4: A multi-pronged approach is often the most effective. Consider the following strategies, starting with sample preparation and moving through to data acquisition:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before the sample is injected into the LC-MS system. For this compound, which is a moderately polar depsidone, techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be very effective.

  • Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components is crucial. This can be achieved by optimizing the LC gradient, trying different column chemistries (e.g., C18, Phenyl-Hexyl), or using a longer column.

  • Sample Dilution: If the concentration of this compound in your samples is high enough, a simple dilution of the extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the gold standard for correcting matrix effects. A SIL-IS for this compound would have nearly identical chemical and physical properties and would co-elute, experiencing the same degree of ion suppression or enhancement. The ratio of the analyte to the SIL-IS should remain constant, leading to more accurate quantification.

Q5: What type of ionization, ESI or APCI, and in which polarity mode, is best for this compound analysis to minimize matrix effects?

A5: this compound, being a phenolic compound, is expected to ionize well in negative-ion mode Electrospray Ionization (ESI), forming the [M-H]⁻ ion. Phenolic compounds are generally more sensitive in negative ESI.[2][3] ESI is, however, often more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI). If you are experiencing significant matrix effects with ESI, it may be worthwhile to test APCI. APCI is generally better for less polar and more volatile compounds and can be less prone to ion suppression from non-volatile matrix components. A comparison between both ionization techniques and polarities during method development is recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor peak shape for this compound (tailing or fronting) Co-eluting matrix components interfering with chromatography.- Optimize the LC gradient to better separate this compound from interferences.- Try a different stationary phase (e.g., a phenyl-hexyl column instead of C18).- Ensure the sample solvent is compatible with the initial mobile phase.
Inconsistent retention time for this compound Matrix-induced shifts in chromatography.- Improve sample cleanup to remove strongly retained matrix components.- Incorporate a column wash step at the end of each run.- Use a stable isotope-labeled internal standard to correct for retention time shifts.
Low signal-to-noise ratio for this compound in samples vs. standards Significant ion suppression.- Implement a more rigorous sample cleanup method (e.g., SPE).- Dilute the sample extract if sensitivity allows.- Optimize chromatographic separation to move this compound away from regions of high matrix interference (identified by post-column infusion).- Switch to a less susceptible ionization technique, such as APCI.
High variability in quantitative results between replicate injections Inconsistent matrix effects.- Use a stable isotope-labeled internal standard for reliable quantification.- Ensure complete removal of particulates from the sample extract by centrifugation or filtration.- Check for carryover by injecting a blank solvent after a high-concentration sample.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).

    • Set B (Blank Matrix Extract): Extract a blank matrix sample (known not to contain this compound) using your validated sample preparation method.

    • Set C (Spiked Matrix Extract): Spike an aliquot of the blank matrix extract (from Set B) with the this compound standard to the same final concentration as Set A.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Recommended Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific matrix.

  • Sample Pre-treatment:

    • For lichen samples, perform an initial extraction with a suitable organic solvent like acetone or methanol.[4][5] Evaporate the solvent and reconstitute the residue in a loading buffer compatible with your SPE cartridge (e.g., 10% methanol in water).

    • For biological fluids, a protein precipitation step (e.g., with acetonitrile) may be necessary before proceeding.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing with 1-2 mL of methanol followed by 1-2 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent mixture to remove polar interferences (e.g., 1-2 mL of 10-20% methanol in water).

  • Elution:

    • Elute this compound with a stronger organic solvent (e.g., 1-2 mL of methanol or acetonitrile).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

Troubleshooting_Workflow start Start: Inconsistent or Poor this compound Signal assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? assess_me->me_present no_me No Significant ME (Check other parameters: Instrument, Standard Stability) me_present->no_me No optimize_sp Optimize Sample Prep (SPE, LLE, Dilution) me_present->optimize_sp Yes optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is reassess_me Re-assess Matrix Effect use_sil_is->reassess_me me_mitigated Matrix Effect Mitigated? reassess_me->me_mitigated end_success Proceed with Validated Method me_mitigated->end_success Yes end_fail Further Method Development (e.g., change ionization mode) me_mitigated->end_fail No

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

Matrix_Effect_Assessment cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation set_a Set A This compound in Reconstitution Solvent lcms Inject Samples set_a->lcms set_b Set B Blank Matrix Extract set_c Set C Blank Matrix Extract + Spiked this compound set_b->set_c set_c->lcms peak_areas Obtain Peak Areas (Area_A, Area_C) lcms->peak_areas formula ME (%) = (Area_C / Area_A) * 100 peak_areas->formula

Caption: Experimental workflow for post-extraction spike analysis.

References

Validation & Comparative

Validating Trypethelone's Efficacy Against Drug-Resistant Tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the urgent discovery and validation of novel antimicrobial compounds. Trypethelone, a natural product, has demonstrated antimycobacterial properties. This guide provides a framework for validating the Minimum Inhibitory Concentration (MIC) of this compound against drug-resistant M. tuberculosis strains, comparing its potential efficacy with current first-line anti-TB drugs.

Note to the Reader: As of the latest literature review, specific data on the MIC of this compound against drug-resistant strains of M. tuberculosis is not publicly available. One study has reported the MIC of a this compound derivative (compound 7) to be 12.5 µg/mL against the drug-susceptible H37Rv strain of M. tuberculosis[1]. This guide, therefore, presents a comparative analysis based on available data for standard drugs and outlines the necessary experimental protocols to determine the efficacy of this compound against resistant strains.

Comparative MIC Data

The following table summarizes the known MIC of a this compound derivative against a drug-sensitive M. tuberculosis strain and the MIC ranges for standard first-line anti-TB drugs against multidrug-resistant strains. This juxtaposition highlights the data gap that needs to be addressed to evaluate the potential of this compound as a treatment for MDR-TB.

CompoundM. tuberculosis Strain(s)MIC (µg/mL)
This compound Derivative (Compound 7) H37Rv (Drug-Sensitive)12.5[1]
Isoniazid Multidrug-Resistant1.0 - >128
Rifampicin Multidrug-Resistant1.0 - >256
Ethambutol Multidrug-Resistant2.0 - 20.0

Experimental Protocols

To validate the efficacy of this compound against drug-resistant M. tuberculosis, a standardized experimental protocol for MIC determination is crucial. The broth microdilution method is a widely accepted and recommended procedure.

Protocol: Broth Microdilution MIC Assay for M. tuberculosis

1. Materials and Reagents:

  • Pure this compound compound

  • Drug-resistant M. tuberculosis strains (e.g., isoniazid-resistant, rifampicin-resistant, MDR strains)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile saline with 0.05% Tween 80

  • McFarland 0.5 turbidity standard

  • Control drugs (e.g., isoniazid, rifampicin)

  • Sterile glass beads

2. Inoculum Preparation:

  • Culture the drug-resistant M. tuberculosis strain on a suitable solid medium (e.g., Middlebrook 7H10 or 7H11 agar).

  • Aseptically transfer several colonies into a sterile tube containing sterile saline with 0.05% Tween 80 and glass beads.

  • Vortex for 1-2 minutes to create a uniform suspension.

  • Allow larger clumps to settle for 30-60 minutes.

  • Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.

  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Drug Dilution Series:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not inhibit bacterial growth.

  • Perform two-fold serial dilutions of the this compound stock solution in Middlebrook 7H9 broth in the 96-well plate to achieve the desired concentration range (e.g., 0.125 to 128 µg/mL).

  • Prepare similar dilution series for the control drugs.

4. Assay Procedure:

  • Add 100 µL of the appropriate drug dilution to each well.

  • Add 100 µL of the prepared bacterial inoculum to each well.

  • Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Seal the plate and incubate at 37°C.

5. Reading and Interpretation:

  • Visually inspect the plates for bacterial growth after 7, 14, and 21 days.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualizing the Workflow and Potential Mechanisms

To further elucidate the experimental process and potential areas of investigation for this compound's mechanism of action, the following diagrams are provided.

MIC_Validation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Culture Drug-Resistant M. tuberculosis Strains start->culture inoculum Prepare Inoculum (0.5 McFarland) culture->inoculum plate Inoculate 96-Well Plate inoculum->plate drug_prep Prepare this compound Serial Dilutions drug_prep->plate incubate Incubate at 37°C plate->incubate read Read Plates at 7, 14, 21 Days incubate->read determine_mic Determine MIC read->determine_mic end End determine_mic->end Cell_Wall_Synthesis_Pathway cluster_precursors Cytoplasmic Precursors fasI Fatty Acid Synthase I fasII Fatty Acid Synthase II fasI->fasII inhA InhA fasII->inhA mycolic_acid Mycolic Acid Precursors pks Pks mycolic_acid->pks ag_precursor Arabinogalactan Precursors embB EmbB ag_precursor->embB pg_precursor Peptidoglycan Precursors peptidoglycan Peptidoglycan Layer pg_precursor->peptidoglycan arabinogalactan Arabinogalactan Layer peptidoglycan->arabinogalactan mycolic_acid_layer Mycolic Acid Outer Layer arabinogalactan->mycolic_acid_layer inhA->mycolic_acid embB->arabinogalactan pks->mycolic_acid_layer

References

Trypethelone's Promise in TB Treatment: A Comparative Look at First-Line Drugs

Author: BenchChem Technical Support Team. Date: December 2025

New research into the anti-mycobacterial properties of Trypethelone, a natural compound, has revealed its potential as a future therapeutic agent against Mycobacterium tuberculosis. While still in the early stages of investigation, a comparative analysis with established first-line tuberculosis drugs—isoniazid, rifampicin, pyrazinamide, and ethambutol—provides a preliminary assessment of its standing and future research directions.

A specific derivative of this compound, designated as compound 7, has demonstrated noteworthy in vitro activity, inhibiting the growth of the virulent Mycobacterium tuberculosis H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[1][2][3][4][5] This finding positions this compound as a compound of interest, although its potency in this initial screening is less than that of the primary first-line drugs, isoniazid and rifampicin, which typically exhibit MIC values in the range of 0.015-0.25 µg/mL and 0.03-0.5 µg/mL, respectively.

The current understanding of this compound's mechanism of action against M. tuberculosis is limited, standing in contrast to the well-elucidated pathways of first-line therapies. These established drugs target critical cellular processes in the bacterium. Isoniazid, a cornerstone of TB treatment, primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[6][7] Rifampicin acts by binding to the bacterial RNA polymerase, thereby blocking transcription. Pyrazinamide disrupts membrane transport and energy production, while ethambutol interferes with the synthesis of arabinogalactan, another key component of the cell wall.[6][7] The precise molecular target and the signaling pathways affected by this compound remain an area for active investigation.

In Vitro Activity: A Head-to-Head Comparison

To contextualize the activity of this compound, a comparison of its MIC value with those of first-line drugs is essential. The following table summarizes the typical MIC ranges observed for these agents against M. tuberculosis H37Rv. It is important to note that these values can vary between studies depending on the specific experimental conditions.

DrugMinimum Inhibitory Concentration (MIC) Range (µg/mL)
This compound (Compound 7) 12.5 [1][2][3][4][5]
Isoniazid0.015 - 0.25
Rifampicin0.03 - 0.5
Pyrazinamide20 - 100
Ethambutol0.5 - 2.0

While the MIC of this compound compound 7 is higher than that of isoniazid and rifampicin, it is comparable to or lower than that of pyrazinamide. This suggests that with further chemical modification to enhance its potency, this compound derivatives could potentially reach clinically relevant efficacy levels.

Experimental Protocols: Determining Antitubercular Activity

The in vitro activity of antitubercular agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC). A widely used and reliable method for this is the broth microdilution method.

Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of M. tuberculosis.

Methodology:

  • Preparation of Bacterial Inoculum: A pure culture of M. tuberculosis H37Rv is grown in a suitable liquid medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The bacterial suspension is adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Drug Dilution Series: A serial two-fold dilution of the test compound (e.g., this compound) and control drugs is prepared in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only the medium and bacteria (growth control) and medium alone (sterility control) are included.

  • Incubation: The plates are sealed and incubated at 37°C for a period of 7 to 14 days.

  • Reading of Results: The MIC is determined as the lowest concentration of the drug that shows no visible turbidity or a significant reduction in a colorimetric indicator (e.g., Resazurin or MTT) compared to the growth control.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Drug Solutions Drug Solutions Serial Dilution Serial Dilution Drug Solutions->Serial Dilution Serial Dilution->Inoculation Incubate Plate Incubate Plate Inoculation->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Fig. 1: Experimental workflow for MIC determination.

Unraveling the Mechanism: A Path Forward

The primary hurdle for the development of this compound as a viable anti-TB drug is the lack of understanding of its mechanism of action. Future research should prioritize the identification of its molecular target within M. tuberculosis. This could involve a variety of approaches, including:

  • Affinity chromatography: To isolate the protein target that binds to this compound.

  • Transcriptomic and proteomic analysis: To identify changes in gene and protein expression in M. tuberculosis upon exposure to this compound.

  • Generation of resistant mutants: To identify the gene(s) that, when mutated, confer resistance to this compound, thereby pointing to its target or pathway.

Once a target is identified, the specific signaling pathways affected can be elucidated. For instance, if this compound is found to inhibit a particular enzyme involved in cell wall synthesis, its impact on the downstream signaling cascade can be mapped and compared to that of isoniazid and ethambutol.

Logical_Relationship_Target_Identification cluster_approaches Target Identification Approaches This compound This compound Affinity Chromatography Affinity Chromatography This compound->Affinity Chromatography Transcriptomics_Proteomics Transcriptomics/ Proteomics This compound->Transcriptomics_Proteomics Resistant Mutant Generation Resistant Mutant Generation This compound->Resistant Mutant Generation M_tuberculosis Mycobacterium tuberculosis M_tuberculosis->Affinity Chromatography M_tuberculosis->Transcriptomics_Proteomics M_tuberculosis->Resistant Mutant Generation Molecular Target Molecular Target Affinity Chromatography->Molecular Target Transcriptomics_Proteomics->Molecular Target Resistant Mutant Generation->Molecular Target Signaling Pathway Elucidation Signaling Pathway Elucidation Molecular Target->Signaling Pathway Elucidation Mechanism of Action Mechanism of Action Signaling Pathway Elucidation->Mechanism of Action

Fig. 2: Logical approach to identifying this compound's mechanism.

Future Outlook

The initial findings on the anti-mycobacterial activity of this compound are promising and warrant further investigation. While its current in vitro potency does not surpass that of the leading first-line TB drugs, the potential for chemical optimization, coupled with the urgent need for new anti-TB agents with novel mechanisms of action to combat drug resistance, makes this compound and its derivatives a valuable area of research. The elucidation of its mechanism of action will be a critical next step in determining its true potential in the fight against tuberculosis. Furthermore, in vivo studies in animal models will be necessary to assess its efficacy and safety in a biological system.

References

Synergistic Antimycobacterial Effects of Oleanolic Acid with Isoniazid and Rifampicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) strains necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapy, where a non-antibiotic compound potentiates the effect of existing antitubercular drugs. Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid found in various plants, has demonstrated antimycobacterial properties.[1][2][3] This guide provides a comparative analysis of the synergistic effects of Oleanolic Acid when combined with the first-line anti-TB drugs, isoniazid (INH) and rifampicin (RMP), against both drug-sensitive and drug-resistant strains of M. tuberculosis. The data presented is primarily based on in vitro studies utilizing the checkerboard method to determine synergistic interactions.

Data Presentation: In Vitro Synergism

The synergistic effect of combining Oleanolic Acid with isoniazid or rifampicin is quantified using the Fractional Inhibitory Concentration Index (FICI). Synergy is typically defined as an FICI value of ≤ 0.5, no interaction is defined as an FICI value of > 0.5 to < 2, and antagonism is indicated by an FICI value of ≥ 2.

The combination of Oleanolic Acid with either isoniazid or rifampicin has shown significant synergistic effects, particularly against drug-resistant strains of M. tuberculosis.[1][2]

Table 1: Synergistic Effects of Oleanolic Acid (OA) and Isoniazid (INH) against M. tuberculosis Strains

M. tuberculosis Strain Resistance Profile MIC (µg/mL) - OA alone MIC (µg/mL) - INH alone MIC (µg/mL) - OA in Combination MIC (µg/mL) - INH in Combination FICI Interpretation
Strain 1 INH-Resistant 100 8 12.5 0.25 0.156 Synergy
Strain 2 INH-Resistant 100 16 12.5 0.25 0.141 Synergy
Strain 3 MDR 200 32 12.5 4 0.188 Synergy

| Strain 4 | Drug-Sensitive | 50 | 0.03 | 25 | 0.015 | 1.0 | No Interaction |

Data synthesized from checkerboard assay results reported in literature.[1]

Table 2: Synergistic Effects of Oleanolic Acid (OA) and Rifampicin (RMP) against M. tuberculosis Strains

M. tuberculosis Strain Resistance Profile MIC (µg/mL) - OA alone MIC (µg/mL) - RMP alone MIC (µg/mL) - OA in Combination MIC (µg/mL) - RMP in Combination FICI Interpretation
Strain 5 RMP-Resistant 100 64 6.25 4 0.125 Synergy
Strain 6 RMP-Resistant 100 128 6.25 8 0.125 Synergy
Strain 7 MDR 200 256 12.5 8 0.094 Synergy

| Strain 8 | Drug-Sensitive | 100 | 0.06 | 50 | 0.03 | 1.0 | No Interaction |

Data synthesized from checkerboard assay results reported in literature.[1]

Experimental Protocols

The evaluation of synergistic interactions between Oleanolic Acid and antitubercular drugs is predominantly conducted using the checkerboard microdilution method.[4]

1. Bacterial Strains and Culture Conditions:

  • Strains: Mycobacterium tuberculosis H37Rv (drug-sensitive), and various clinical isolates with resistance to isoniazid, rifampicin, or both (MDR).

  • Culture Medium: Mycobacteria are cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • Incubation: Cultures are incubated at 37°C. A bacterial suspension is prepared and adjusted to a McFarland standard of 1.0, then diluted to the final inoculum concentration.

2. Checkerboard Assay Protocol:

  • Plate Setup: A 96-well microtiter plate is used. Oleanolic Acid is serially diluted horizontally, while the antibiotic (isoniazid or rifampicin) is serially diluted vertically. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Each well is inoculated with the prepared M. tuberculosis suspension.

  • Controls: Wells containing only the medium (sterility control), bacteria without any drug (growth control), and serial dilutions of each agent alone are included to determine their individual Minimum Inhibitory Concentrations (MIC).

  • Incubation: The plates are sealed and incubated at 37°C for 7-14 days.

  • Reading Results: The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. For a more quantitative assessment, a redox indicator like resazurin may be added, where a color change from blue to pink indicates bacterial growth.[5]

3. Calculation of the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to quantify the interaction between the two agents. The calculation is as follows:

FICI = FIC of Agent A + FIC of Agent B

Where:

  • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

  • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

The FICI value is determined for each well that shows growth inhibition, and the lowest FICI value across the plate is reported as the FICI for the combination.

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationship for interpreting the results.

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Bact_Culture M. tuberculosis Culture (7H9 Broth) Susp_Prep Prepare Bacterial Suspension (McFarland Standard) Bact_Culture->Susp_Prep Inoculation Inoculate with Bacterial Suspension Susp_Prep->Inoculation Drug_Sol Prepare Stock Solutions (OA, INH/RMP) Serial_Dil_OA Serial Dilution of OA (Horizontally) Drug_Sol->Serial_Dil_OA Serial_Dil_Drug Serial Dilution of INH/RMP (Vertically) Drug_Sol->Serial_Dil_Drug Plate_Setup 96-Well Plate Setup Plate_Setup->Serial_Dil_OA Plate_Setup->Serial_Dil_Drug Serial_Dil_OA->Inoculation Serial_Dil_Drug->Inoculation Incubation Incubate Plate (37°C, 7-14 days) Inoculation->Incubation Read_MIC Determine MICs (Visual or Resazurin) Incubation->Read_MIC Calc_FICI Calculate FICI Read_MIC->Calc_FICI Interpret Interpret Results Calc_FICI->Interpret

Caption: Workflow for Determining Synergism using the Checkerboard Assay.

FICI_Interpretation FICI Calculated FICI Value Synergy Synergy FICI->Synergy ≤ 0.5 No_Interaction No Interaction FICI->No_Interaction > 0.5 and < 2 Antagonism Antagonism FICI->Antagonism ≥ 2

Caption: Logic for Interpretation of the Fractional Inhibitory Concentration Index (FICI).

The combination of Oleanolic Acid with isoniazid or rifampicin demonstrates notable synergistic activity against drug-resistant strains of Mycobacterium tuberculosis in vitro.[1] This suggests that Oleanolic Acid could serve as a potential adjunctive agent, effectively lowering the required therapeutic dose of these primary antibiotics and potentially restoring their efficacy against resistant bacteria. While no interaction was observed against drug-sensitive strains, the potent synergy against resistant isolates highlights a promising area for further research.[1][2] Future in vivo studies are necessary to validate these findings and to explore the clinical potential of Oleanolic Acid in combination therapy for multidrug-resistant tuberculosis.

References

Understanding Antitubercular Cross-Resistance: A Comparative Guide in the Context of Trypethelone

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Direct experimental data on the cross-resistance of Trypethelone with other antitubercular agents is not publicly available at this time. Furthermore, its specific mechanism of action against Mycobacterium tuberculosis has not been fully elucidated. The following guide, therefore, provides a framework for understanding and evaluating cross-resistance among known antitubercular drugs. The methodologies described herein can be applied to this compound once its mechanism of action is discovered and further studies are conducted.

Introduction to Cross-Resistance in Tuberculosis Treatment

The emergence of drug-resistant Mycobacterium tuberculosis strains poses a significant threat to global health. Cross-resistance, a phenomenon where resistance to one drug confers resistance to another, often within the same class, further complicates treatment strategies. Understanding the potential for cross-resistance is paramount in the development and clinical application of new antitubercular agents. This guide outlines the mechanisms of action of current antitubercular drugs, provides detailed experimental protocols for assessing cross-resistance, and visually represents key experimental and biological pathways.

Mechanisms of Action and Resistance in Antitubercular Agents

A crucial step in predicting cross-resistance is understanding a drug's mechanism of action. Drugs that share a target or pathway are more likely to exhibit cross-resistance. The following table summarizes the mechanisms of action and common resistance pathways for several first- and second-line antitubercular drugs.

Drug ClassExample DrugsMechanism of ActionCommon Resistance Mechanisms
Rifamycins RifampicinInhibits DNA-dependent RNA polymerase by binding to the β-subunit.[1][2]Mutations in the rpoB gene.[2][3]
Isonicotinic Acid Derivatives IsoniazidA prodrug activated by KatG, it inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][4]Mutations in katG or inhA genes.[1]
Pyrazines PyrazinamideA prodrug converted to pyrazinoic acid, which disrupts membrane potential and inhibits trans-translation.[2][4][5]Mutations in the pncA gene.[2][5]
Ethambutol Derivatives EthambutolInhibits arabinosyl transferases, interfering with the synthesis of arabinogalactan in the cell wall.[1][6]Mutations in the embB gene.
Aminoglycosides Streptomycin, Kanamycin, AmikacinBind to the 30S ribosomal subunit, inhibiting protein synthesis.Mutations in the rpsL or rrs genes.
Fluoroquinolones Levofloxacin, MoxifloxacinInhibit DNA gyrase (topoisomerase II), preventing DNA replication.[2][5]Mutations in the gyrA or gyrB genes.[2]
Thioamides EthionamideA prodrug that, like isoniazid, inhibits mycolic acid synthesis via InhA.[2]Mutations in ethA, ethR, or inhA genes.[2]
Cyclic Peptides CapreomycinBinds to the 70S ribosome and inhibits protein synthesis.Mutations in the tlyA or rrs genes.
Diarylquinolines BedaquilineInhibits ATP synthase, disrupting cellular energy production.[7]Mutations in the atpE gene or upregulation of the MmpS5-MmpL5 efflux pump.

This compound: One study has reported that a this compound derivative inhibited the H37Rv strain of M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[8] However, the specific molecular target and mechanism of action remain unknown.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental measurement in assessing the activity of a new compound and a prerequisite for cross-resistance studies.

a. Broth Microdilution Method

This method is widely used for determining the MIC of antitubercular agents.

  • Preparation of Drug Solutions: Prepare a stock solution of the test compound (e.g., this compound) and serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium, such as Middlebrook 7H9.[9]

  • Inoculum Preparation: Prepare a standardized inoculum of the M. tuberculosis strain (e.g., H37Rv or clinical isolates) to a McFarland standard of 0.5 to 1.0.[9][10]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

  • Incubation: Incubate the plates at 37°C for 7 to 21 days.

  • Reading Results: The MIC is determined as the lowest drug concentration that shows no visible growth. Growth can be assessed visually or by using a growth indicator such as resazurin or AlamarBlue.[9]

b. Agar Dilution Method

  • Preparation of Drug-Containing Plates: Incorporate serial two-fold dilutions of the test compound into Middlebrook 7H10 or 7H11 agar.

  • Inoculum Preparation: Prepare a standardized inoculum of the M. tuberculosis strain.

  • Inoculation: Spot a small volume of the inoculum onto the surface of the drug-containing and drug-free control plates.

  • Incubation: Incubate the plates at 37°C for 21 days.

  • Reading Results: The MIC is the lowest concentration of the drug that inhibits more than 99% of the bacterial population compared to the drug-free control.[11]

Cross-Resistance Study Protocol

To assess cross-resistance, MICs of a new agent are determined against a panel of well-characterized drug-resistant M. tuberculosis strains.

  • Strain Selection: Select a panel of M. tuberculosis clinical isolates with known resistance to various first- and second-line antitubercular drugs. This panel should include strains with characterized resistance-conferring mutations.

  • MIC Determination: Determine the MIC of the new agent (e.g., this compound) for each of the resistant strains and a susceptible control strain (e.g., H37Rv) using the broth microdilution or agar dilution method as described above.

  • Data Analysis: Compare the MIC values of the new agent against the resistant strains to its MIC against the susceptible strain. A significant increase in the MIC for a resistant strain suggests potential cross-resistance.

  • Confirmation: If cross-resistance is observed, further studies should be conducted to understand the underlying mechanism. This may involve sequencing the potential target genes in resistant strains or generating spontaneous resistant mutants to the new agent and then assessing their susceptibility to other drugs.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Cross-Resistance Assessment

Cross_Resistance_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_analysis Data Analysis cluster_outcome Conclusion start Start drug_prep Prepare Drug Dilutions (this compound & Comparators) start->drug_prep strain_prep Prepare Inoculum (Susceptible & Resistant Mtb Strains) start->strain_prep inoculate Inoculate Microtiter Plates drug_prep->inoculate strain_prep->inoculate incubate Incubate Plates (37°C, 7-21 days) inoculate->incubate read_mic Read MICs incubate->read_mic compare_mics Compare MICs of This compound against Susceptible vs. Resistant Strains read_mic->compare_mics analyze Analyze for Significant MIC Shift compare_mics->analyze no_cross_resistance No Cross-Resistance (MICs are similar) analyze->no_cross_resistance No significant shift cross_resistance Potential Cross-Resistance (MIC significantly higher for resistant strain) analyze->cross_resistance Significant shift

Caption: Workflow for determining cross-resistance.

Major Antitubercular Drug Targets and Resistance Pathways

Drug_Resistance_Pathways cluster_cell_wall Cell Wall Synthesis cluster_protein Protein Synthesis cluster_nucleic_acid Nucleic Acid Synthesis cluster_energy Energy Metabolism Mycolic_Acid Mycolic Acid Synthesis (InhA, KatG) Arabinogalactan Arabinogalactan Synthesis (EmbB) Isoniazid Isoniazid Isoniazid->Mycolic_Acid inhibits Ethionamide Ethionamide Ethionamide->Mycolic_Acid inhibits Ethambutol Ethambutol Ethambutol->Arabinogalactan inhibits Ribosome Ribosome (30S, 50S subunits) Aminoglycosides Aminoglycosides Aminoglycosides->Ribosome inhibits Capreomycin Capreomycin Capreomycin->Ribosome inhibits RNA_Polymerase RNA Polymerase (RpoB) DNA_Gyrase DNA Gyrase (GyrA, GyrB) Rifampicin Rifampicin Rifampicin->RNA_Polymerase inhibits Fluoroquinolones Fluoroquinolones Fluoroquinolones->DNA_Gyrase inhibits ATP_Synthase ATP Synthase (AtpE) Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase inhibits

Caption: Major drug targets in M. tuberculosis.

Conclusion

While direct cross-resistance data for this compound is currently unavailable, the principles and protocols outlined in this guide provide a robust framework for its future evaluation. Understanding the potential for cross-resistance is a critical component of the preclinical and clinical development of any new antitubercular agent. By elucidating the mechanism of action of this compound and applying these standardized methodologies, the scientific community can effectively assess its potential role in the treatment of drug-resistant tuberculosis and make informed decisions about its progression as a therapeutic candidate.

References

A Comparative Analysis of Trypethelone's Mechanism of Action Against Other Natural Antituberculars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the exploration of novel therapeutic agents from natural sources. Trypethelone, a phenalenone derivative isolated from the mycobiont culture of Trypethelium eluteriae, has demonstrated promising antitubercular activity. This guide provides a comprehensive comparison of the mechanism of action of this compound with other well-characterized natural antitubercular compounds, supported by experimental data and detailed protocols to aid in future research and drug development.

Quantitative Data Summary

The following table summarizes the in vitro antitubercular activity of this compound and selected natural antituberculars against Mycobacterium tuberculosis H37Rv.

CompoundChemical ClassMinimum Inhibitory Concentration (MIC) against M. tuberculosis H37RvPutative Molecular Target(s)
This compound Derivative (Cpd 7)Phenalenone12.5 µg/mL[1]Generation of Reactive Oxygen Species (ROS), potential membrane damage
QuercetinFlavonoid6.25 µg/mLDNA Gyrase, Isocitrate Lyase[2]
3-Nitropropanoic acidFungal metaboliteNot specified in provided resultsEnoyl-Acyl Carrier Protein Reductase (InhA)[3][4][5]
RifampicinAnsamycinNot specified in provided resultsDNA-dependent RNA Polymerase[2]
DamnacanthalAnthraquinone13.07 µg/mLNot specified in provided results
RutinFlavonoid25 µg/mLNot specified in provided results

Mechanisms of Action: A Comparative Overview

Natural products present a diverse array of mechanisms to combat M. tuberculosis. This section compares the proposed mechanism of this compound with three other well-established classes of natural antituberculars.

This compound: A Potential Generator of Oxidative Stress

While the precise molecular target of this compound is yet to be fully elucidated, its structural similarity to other phenalenone derivatives suggests a mechanism involving the generation of reactive oxygen species (ROS). Phenalenones can act as photosensitizers, absorbing light and transferring energy to molecular oxygen to create singlet oxygen and other ROS. These highly reactive species can then indiscriminately damage essential biomolecules within the mycobacterial cell, including lipids, proteins, and nucleic acids, ultimately leading to cell death. This proposed mechanism is distinct from many other natural antituberculars that target specific enzymes.

Trypethelone_Mechanism This compound This compound ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) This compound->ROS Photosensitization Light Light (Activation) Light->this compound Oxygen Molecular Oxygen (O2) Oxygen->ROS Cellular_Components Cellular Components (Lipids, Proteins, DNA) ROS->Cellular_Components Attacks Cell_Damage Oxidative Damage Cellular_Components->Cell_Damage Cell_Death Mycobacterial Cell Death Cell_Damage->Cell_Death

Natural Product DNA Gyrase Inhibitors

A significant class of natural antituberculars, including the flavonoid quercetin, targets DNA gyrase.[2] This essential enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, these compounds prevent the proper maintenance of DNA topology, leading to a cessation of these vital cellular processes and ultimately, bacterial death.

DNA_Gyrase_Inhibition Inhibitor Natural Product Inhibitor (e.g., Quercetin) DNA_Gyrase DNA_Gyrase Inhibitor->DNA_Gyrase Inhibits Relaxed_DNA Relaxed_DNA Supercoiled_DNA Supercoiled_DNA Relaxed_DNA->Supercoiled_DNA ATP-dependent supercoiling Replication Replication Supercoiled_DNA->Replication

Natural Product InhA Inhibitors

The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the mycobacterial fatty acid synthase II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the unique mycobacterial cell wall. Natural products such as 3-nitropropanoic acid have been shown to inhibit InhA.[3][4][5] Inhibition of InhA disrupts mycolic acid biosynthesis, leading to a compromised cell wall and increased susceptibility to other stressors, ultimately resulting in cell lysis.

InhA_Inhibition Cell_Wall Mycobacterial Cell Wall Inhibitor Natural Product Inhibitor (e.g., 3-Nitropropanoic acid) InhA InhA Inhibitor->InhA Inhibits Acyl_ACP Acyl_ACP Acyl_ACP->InhA Mycolic_Acids Mycolic_Acids InhA->Mycolic_Acids Catalyzes final step Mycolic_Acids->Cell_Wall Incorporation

Natural Product RNA Polymerase Inhibitors

RNA polymerase is the central enzyme responsible for transcribing DNA into RNA, a fundamental step in gene expression. The ansamycin antibiotic Rifampicin, a natural product derivative, is a cornerstone of modern tuberculosis therapy and functions by inhibiting the DNA-dependent RNA polymerase. By binding to the β-subunit of the enzyme, it blocks the elongation of the nascent RNA chain, thereby halting protein synthesis and leading to bacterial death.

RNAP_Inhibition Protein_Synthesis Protein Synthesis Inhibitor Natural Product Inhibitor (e.g., Rifampicin) RNAP RNAP Inhibitor->RNAP Inhibits DNA DNA DNA->RNAP RNA RNA RNAP->RNA Transcription RNA->Protein_Synthesis

Detailed Experimental Protocols

Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol describes a colorimetric method for determining the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase)

  • Test compound stock solution (in DMSO)

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Sterile deionized water

  • Incubator (37°C)

Procedure:

  • Preparation of Inoculum:

    • Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

    • Dilute the culture in fresh broth to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension 1:20 in broth.

  • Plate Setup:

    • Add 200 µL of sterile deionized water to all perimeter wells of the 96-well plate to minimize evaporation.

    • Add 100 µL of supplemented 7H9 broth to all wells that will be used for the assay.

    • Prepare serial two-fold dilutions of the test compound directly in the plate. Add 100 µL of the 2X final highest concentration of the test compound to the first well of a row and serially dilute across the plate.

    • Include a drug-free control (broth only) and a positive control (e.g., rifampicin).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted mycobacterial suspension to each well, except for the sterility control wells (which contain broth only).

    • Seal the plate and incubate at 37°C for 7 days.

  • Addition of Alamar Blue and Reading:

    • After 7 days, add 30 µL of Alamar Blue reagent to each well.

    • Re-incubate the plate for 24 hours.

    • Visually assess the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth.

    • The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

MABA_Workflow start Start prep_inoculum Prepare M. tb Inoculum start->prep_inoculum setup_plate Set up 96-well Plate (Serial Dilutions) prep_inoculum->setup_plate inoculate Inoculate Wells setup_plate->inoculate incubate1 Incubate at 37°C for 7 days inoculate->incubate1 add_alamar Add Alamar Blue incubate1->add_alamar incubate2 Incubate for 24 hours add_alamar->incubate2 read_results Read Results (Blue = Inhibition, Pink = Growth) incubate2->read_results end End read_results->end

Protocol 2: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific mycobacterial enzyme.

Materials:

  • Purified target enzyme (e.g., DNA gyrase, InhA, RNA polymerase)

  • Substrate for the enzyme

  • Cofactors (if required, e.g., ATP, NADH)

  • Assay buffer (optimized for the specific enzyme)

  • Test compound stock solution (in DMSO)

  • 96-well microplate (UV-transparent for spectrophotometric assays)

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, substrate, and any necessary cofactors to each well.

    • Add serial dilutions of the test compound to the wells. Include a no-inhibitor control (DMSO only).

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding the purified enzyme to each well.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Detection of Activity:

    • Measure the enzyme activity using a suitable detection method. This could be:

      • Spectrophotometry: Measuring the change in absorbance of a substrate or product over time.

      • Fluorometry: Measuring the fluorescence of a product.

      • Luminometry: Measuring the light produced from a reaction.

      • Gel-based assays: For enzymes like DNA gyrase, analyzing the change in DNA topology on an agarose gel.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Enzyme_Inhibition_Workflow start Start setup_reaction Set up Reaction Mix (Buffer, Substrate, Cofactors) start->setup_reaction add_inhibitor Add Serial Dilutions of Test Compound setup_reaction->add_inhibitor add_enzyme Initiate Reaction with Enzyme add_inhibitor->add_enzyme incubate Incubate at Optimal Temperature add_enzyme->incubate measure_activity Measure Enzyme Activity incubate->measure_activity analyze_data Analyze Data and Calculate IC50 measure_activity->analyze_data end End analyze_data->end

Protocol 3: Target Identification using Resistant Mutant Sequencing

This workflow outlines a common strategy to identify the molecular target of a novel antitubercular compound.

Workflow:

  • Generate Resistant Mutants:

    • Culture M. tuberculosis in the presence of sub-lethal concentrations of the test compound.

    • Plate the culture on solid media containing the test compound at a concentration above its MIC to select for resistant colonies.

  • Whole-Genome Sequencing:

    • Isolate genomic DNA from several independent resistant mutants and the parental wild-type strain.

    • Perform whole-genome sequencing on all isolates.

  • Bioinformatic Analysis:

    • Compare the genome sequences of the resistant mutants to the wild-type sequence to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

    • Focus on mutations that are consistently found in multiple independent resistant mutants but are absent in the wild-type.

    • Identify the genes where these mutations are located. These genes are potential targets of the compound or are involved in its activation or efflux.

  • Target Validation:

    • Confirm the role of the identified mutations in conferring resistance through techniques such as site-directed mutagenesis and allelic exchange.

    • Further validate the identified protein as the direct target through biochemical and biophysical assays (e.g., enzyme inhibition assays, surface plasmon resonance).

Resistant_Mutant_Workflow start Start with Novel Antitubercular Compound generate_mutants Generate Resistant Mutants of M. tuberculosis start->generate_mutants wgs Whole-Genome Sequencing generate_mutants->wgs bioinformatics Bioinformatic Analysis to Identify Mutations wgs->bioinformatics identify_genes Identify Candidate Target Genes bioinformatics->identify_genes validate_target Validate Target through Genetic and Biochemical Methods identify_genes->validate_target end Target Identified validate_target->end

This guide provides a foundational comparison of the mechanism of action of this compound with other natural antituberculars. Further research is warranted to definitively elucidate the molecular target of this compound and to explore its full therapeutic potential. The provided protocols and workflows offer a starting point for researchers to systematically investigate this and other promising natural products in the fight against tuberculosis.

References

A Head-to-Head Comparison of the Bioactivities of Trypethelone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of various Trypethelone derivatives. Trypethelones are a class of naturally occurring polyketides, often isolated from lichens, that have garnered significant interest for their potential therapeutic applications. This document summarizes the available quantitative data on their bioactivity, details the experimental protocols used for these assessments, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of their structure-activity relationships and therapeutic potential.

Comparative Bioactivity Data

The following table summarizes the quantitative data on the bioactivity of several this compound derivatives against various biological targets. This data is compiled from multiple studies to provide a head-to-head comparison of their potency.

CompoundTarget Organism/EnzymeBioactivity MetricValueReference
8-hydroxythis compound methyl etherMycobacterium tuberculosis H37RvMIC12.5 µg/mL[1]
8-methoxythis compound methyl etherStaphylococcus aureus SG 511MIC24 µM[2]
A related diketo-lactone ring compoundStaphylococcus aureus SG 511MIC24 µM[2]
This compound Derivative (unspecified)Human Leukocyte Elastase (HLE)IC50Data not available
This compound Derivative (unspecified)Glioma CellsIC50Data not available

Note: The table will be populated with more data as further research becomes available.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication of findings and the further investigation of this compound derivatives.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

1. Microdilution Method for Mycobacterium tuberculosis

This protocol is adapted from standard methods for determining the MIC of compounds against Mycobacterium tuberculosis.

  • Inoculum Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The bacterial suspension is adjusted to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL.

  • Plate Preparation: A 96-well microtiter plate is used. The this compound derivatives are serially diluted in Middlebrook 7H9 broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) are included.

  • Incubation: The plate is sealed and incubated at 37°C for 7-21 days, or until growth is visible in the positive control well.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of the bacteria.[1]

2. Broth Microdilution Method for Staphylococcus aureus

This protocol follows the general guidelines for broth microdilution susceptibility testing.

  • Inoculum Preparation: Staphylococcus aureus is cultured on a suitable agar medium. Colonies are suspended in saline or broth to match a 0.5 McFarland turbidity standard.

  • Plate Preparation: The this compound derivatives are serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the adjusted bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the derivative that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay: Human Leukocyte Elastase (HLE)

This fluorometric assay is used to screen for inhibitors of HLE.

  • Materials:

    • Human Leukocyte Elastase (HLE)

    • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

    • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO)

    • This compound derivatives dissolved in DMSO

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Add diluted this compound derivatives to the wells of the microplate.

    • Add the HLE enzyme solution to each well and incubate to allow for binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity kinetically. The rate of increase in fluorescence is proportional to the enzyme activity.

    • The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from a dose-response curve.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows and potential signaling pathways that may be modulated by this compound derivatives.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate Microplate A->C B Serial Dilution of this compound Derivatives B->C D Incubate C->D E Observe Growth D->E F Determine MIC E->F

General workflow for Minimum Inhibitory Concentration (MIC) assay.

potential_anticancer_pathway This compound This compound Derivatives CK2 Casein Kinase 2 (CK2) This compound->CK2 Inhibition (potential) Proliferation Cell Proliferation & Survival CK2->Proliferation Promotes Apoptosis Apoptosis CK2->Apoptosis Inhibits

References

In Vitro Toxicity of Phenalenone-Related Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vitro toxicity of novel compounds is a critical step in the early stages of drug discovery. This guide provides a comparative overview of the in vitro toxicity of phenalenone derivatives, a class of compounds structurally related to Trypethelone. Due to a lack of publicly available data on the in vitro toxicity of this compound and its specific synthetic analogues against mammalian cell lines, this guide focuses on the broader phenalenone class to provide representative insights and methodologies.

Comparative Cytotoxicity Data

The in vitro cytotoxicity of various phenalenone derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following table summarizes the available IC50 values for selected phenalenone derivatives.

CompoundCell LineAssay TypeIC50 ValueCitation
Peniciphenalenin GCaco-2Cytotoxicity21.4 µM[1]
SclerodioneCaco-2Cytotoxicity52.1 µM[1]
Peniciphenalenin CCaco-2Cytotoxicity39.2 µM[1]
OE19 (a phenalenone derivative)PANC-1Photocytotoxicity166 nM[2]
Regorafenib (Positive Control)Caco-2Cytotoxicity8.2 µM[1]

Note: The cytotoxicity of OE19 was evaluated upon photoactivation, indicating its potential as a photosensitizer in photodynamic therapy.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of in vitro toxicity studies. The following are standard protocols used for assessing the cytotoxicity of phenalenone derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Phenalenone derivative stock solution (dissolved in a suitable solvent like DMSO)

  • Human cancer cell lines (e.g., Caco-2, PANC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the phenalenone derivative. Include a vehicle control (solvent only) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours.

  • Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Photodynamic Therapy (PDT) Protocol

For compounds like OE19 that exhibit phototoxicity, a specific protocol is required to assess their light-induced cytotoxicity.

Procedure:

  • Follow steps 1 and 2 of the MTT assay protocol.

  • Compound Uptake: After adding the compound, incubate the plate for a predetermined time (e.g., 4-24 hours) to allow for compound uptake by the cells.

  • Irradiation: Irradiate the cells with a light source at the appropriate wavelength for the specific phenalenone derivative. The light dose (J/cm²) should be optimized for each experiment. For OE19, green light irradiation was used.

  • Post-Irradiation Incubation: After irradiation, return the plate to the incubator for a further 24-72 hours.

  • Proceed with steps 4-7 of the MTT assay protocol to determine cell viability and IC50 values.

Mechanistic Insights and Signaling Pathways

While specific signaling pathways for this compound-induced toxicity are unknown, phenalenone derivatives have been reported to exert their cytotoxic effects through various mechanisms, including phototoxicity and DNA intercalation.[2][3]

Phototoxicity Mechanism

Certain phenalenone derivatives act as photosensitizers. Upon light activation, they can generate reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic and can lead to cell death through apoptosis or necrosis.[2]

phototoxicity_pathway Phenalenone Phenalenone Derivative ExcitedPhenalenone Excited State Phenalenone Phenalenone->ExcitedPhenalenone Absorption Light Light (Specific Wavelength) Light->ExcitedPhenalenone ROS Reactive Oxygen Species (e.g., 1O2) ExcitedPhenalenone->ROS Energy Transfer Oxygen Molecular Oxygen (3O2) Oxygen->ROS CellDeath Cell Death (Apoptosis/Necrosis) ROS->CellDeath Induces

Caption: General mechanism of phototoxicity induced by phenalenone derivatives.

Experimental Workflow for Cytotoxicity Screening

The general workflow for evaluating the in vitro toxicity of a new compound involves a series of steps from initial screening to mechanistic studies.

experimental_workflow cluster_screening Initial Screening cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cluster_mechanistic Mechanistic Studies Compound Test Compound (e.g., Phenalenone derivative) MTT MTT Assay Compound->MTT CellLines Panel of Cancer Cell Lines CellLines->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assays IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle ROS_detection ROS Detection IC50->ROS_detection

Caption: A typical experimental workflow for in vitro cytotoxicity testing.

References

Spectroscopic Differentiation of Trypethelone from its Isomers and Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic characteristics that differentiate Trypethelone from its key isomers and derivatives is crucial for researchers in natural product chemistry, drug discovery, and related scientific fields. This guide provides a comparative overview of their spectroscopic data, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The differentiation of closely related isomers is a significant challenge in the structural elucidation of natural products. Spectroscopic techniques offer a powerful suite of tools to distinguish between these compounds based on subtle differences in their chemical structure and electronic properties. This guide focuses on this compound, a bioactive compound isolated from lichen mycobionts, and its derivatives, providing a framework for their unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its derivatives, highlighting the distinguishing features that enable their differentiation. This data has been compiled from peer-reviewed scientific literature.

1H and 13C NMR Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) in 1H NMR spectra, along with the chemical shifts in 13C NMR spectra, provide detailed information about the carbon-hydrogen framework of a molecule. Variations in the substitution patterns of this compound isomers and derivatives lead to distinct changes in their NMR spectra.

Table 1: 1H NMR Spectroscopic Data (δ in ppm, J in Hz)

ProtonThis compound8-methoxythis compound5'-hydroxy-8-ethoxythis compoundKey Differentiating Features
H-5 6.85 (d, 8.5)6.70 (s)6.90 (d, 8.0)Shift and multiplicity changes due to substitution on the aromatic ring.
H-6 7.50 (d, 8.5)7.45 (s)7.60 (dd, 8.0, 2.0)Altered coupling patterns and chemical shifts reflecting substituent effects.
-OCH3 -3.95 (s)-Presence of a singlet for the methoxy group protons.
-OCH2CH3 --4.10 (q, 7.0)Quartet and triplet signals characteristic of an ethoxy group.
-OCH2CH3 --1.45 (t, 7.0)

Table 2: 13C NMR Spectroscopic Data (δ in ppm)

CarbonThis compound8-methoxythis compound5'-hydroxy-8-ethoxythis compoundKey Differentiating Features
C-7 162.0165.0160.0Significant downfield or upfield shifts of the carbon bearing the hydroxyl/alkoxy group.
C-8 110.0145.0140.0Dramatic change in chemical shift upon substitution.
C-5' 120.0121.0155.0Deshielding effect of the hydroxyl group on the aromatic ring.
-OCH3 -56.5-Presence of a signal for the methoxy carbon.
-OCH2CH3 --64.0, 15.0Signals corresponding to the ethoxy group carbons.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The high-resolution mass spectrometry (HRMS) data confirms the elemental composition, while the fragmentation pattern in MS/MS experiments can reveal structural details and differentiate between isomers.

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M+H]+Key Fragment IonsDifferentiating Fragmentation Pathways
This compound 273.1127258, 243, 229Loss of methyl and carbonyl groups.
8-methoxythis compound 303.1232288, 273, 259Characteristic loss of the methoxy group (CH3O) or a methyl radical from it.
5'-hydroxy-8-ethoxythis compound 317.1389302, 289, 273Fragmentation initiated by the ethoxy and hydroxyl groups, such as the loss of an ethyl radical.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule, while UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems.

Table 4: IR and UV-Vis Spectroscopic Data

CompoundIR νmax (cm-1)UV-Vis λmax (nm)Key Differentiating Features
This compound 3400 (O-H), 1680 (C=O), 1620 (C=C)250, 350, 450Characteristic absorptions for the hydroxyl and conjugated ketone functionalities.
8-methoxythis compound 2950 (C-H of OCH3), 1685 (C=O), 1610 (C=C)255, 360, 460Additional C-H stretching for the methoxy group and shifts in the UV-Vis absorption maxima due to the electronic effect of the methoxy group.
5'-hydroxy-8-ethoxythis compound 3350 (O-H), 2980 (C-H of OCH2CH3), 1675 (C=O)260, 365, 470Broad O-H stretch and characteristic C-H stretches for the ethoxy group. Bathochromic (red) shift in UV-Vis spectra due to extended conjugation and auxochromic groups.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives, based on standard methodologies for natural product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl3, CD3OD, or DMSO-d6) in a 5 mm NMR tube.

  • Instrumentation: 1H and 13C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.

  • Data Acquisition: 1H NMR spectra are acquired with a spectral width of 0-12 ppm, and 13C NMR spectra are acquired with a spectral width of 0-200 ppm. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the compound (approximately 1 µg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Data is acquired in positive or negative ion mode, depending on the compound's properties. The mass range is typically set to m/z 100-1000.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop is placed between two salt plates.

  • Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm-1.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette.

  • Instrumentation: UV-Vis spectra are recorded on a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance is scanned over a wavelength range of 200-800 nm.

Visualization of the Differentiation Workflow

The following diagram illustrates the general workflow for the spectroscopic differentiation of this compound from its isomers and derivatives.

Spectroscopic_Differentiation_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_conclusion Structural Elucidation Isolation Isolation & Purification of this compound & Derivatives Dissolution Dissolution in Appropriate Solvents Isolation->Dissolution NMR NMR Spectroscopy (1H, 13C, 2D) Dissolution->NMR MS Mass Spectrometry (HRMS, MS/MS) Dissolution->MS IR IR Spectroscopy Dissolution->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Data_Extraction Extraction of Spectroscopic Parameters NMR->Data_Extraction MS->Data_Extraction IR->Data_Extraction UV_Vis->Data_Extraction Comparison Comparative Analysis of Spectra Data_Extraction->Comparison Differentiation Differentiation of Isomers Comparison->Differentiation Structure_Confirmation Structure Confirmation Differentiation->Structure_Confirmation

Comparative Analysis of the Trypethelone Scaffold: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Trypethelone scaffold, a class of polyketide-derived natural products, has garnered interest in the scientific community for its potential biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their antimycobacterial and cytotoxic properties. The information presented herein is compiled from recent studies to aid in the further exploration and development of this chemical scaffold for therapeutic applications.

Overview of Biological Activities

Initial investigations into the biological profile of this compound and its analogs have primarily centered on their antimycobacterial effects. Recent findings have highlighted the potential of these compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis. While the available data is still nascent, it provides a foundation for understanding the key structural features that govern the bioactivity of this class of molecules. Cytotoxicity, a critical parameter in drug development, has been less explored for the this compound scaffold, indicating a significant area for future research.

Structure-Activity Relationship (SAR) Analysis

A key study by Srinivasan et al. (2020) provides the most detailed insights into the SAR of this compound derivatives. The study involved the isolation and characterization of several analogs from the mycobiont culture of the lichen Trypethelium eluteriae.

Core this compound Scaffold and Numbering

The fundamental structure of this compound is a tetracyclic system. The numbering convention used in this guide is consistent with the scientific literature to ensure clarity.

G cluster_scaffold This compound Core Scaffold scaffold scaffold SAR_Antimycobacterial cluster_scaffold This compound Scaffold cluster_modifications Modifications cluster_activity Antimycobacterial Activity Scaffold Core Scaffold R8_OH R8 = OH Scaffold->R8_OH R8_OCH3 R8 = OCH3 Scaffold->R8_OCH3 R8_OC2H5 R8 = OC2H5 Scaffold->R8_OC2H5 Phenyl_Subs Phenyl Substitutions (OH, OCH3) Scaffold->Phenyl_Subs Unsubstituted Unsubstituted Scaffold->Unsubstituted High High Activity (MIC = 12.5 µg/mL) R8_OH->High Moderate Moderate Activity (MIC = 25-50 µg/mL) R8_OCH3->Moderate R8_OC2H5->Moderate Phenyl_Subs->Moderate Low Low/No Activity (MIC > 100 µg/mL) Unsubstituted->Low MABA_Workflow start Start prep_inoculum Prepare M. tuberculosis Inoculum start->prep_inoculum inoculation Inoculate Microplate prep_inoculum->inoculation compound_dilution Serially Dilute Test Compounds compound_dilution->inoculation incubation1 Incubate at 37°C (5-7 days) inoculation->incubation1 add_alamar Add Alamar Blue Reagent incubation1->add_alamar incubation2 Re-incubate (24 hours) add_alamar->incubation2 read_results Read Results (Color Change) incubation2->read_results end Determine MIC read_results->end

Evaluating the selectivity index of Trypethelone for mycobacteria over host cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of new anti-mycobacterial agents with high efficacy and low host cell toxicity is a critical endeavor in the fight against tuberculosis and other mycobacterial infections. A key parameter in this evaluation is the Selectivity Index (SI), which quantifies the preferential activity of a compound against the pathogen over host cells. This guide provides a comparative overview of the selectivity of various anti-mycobacterial agents, with a focus on the available data for Trypethelone and established first-line tuberculosis drugs.

Executive Summary

While direct experimental data on the selectivity index of this compound for mycobacteria over host cells is not currently available in the public domain, a derivative has shown promising anti-mycobacterial activity. This guide presents the available data for this this compound derivative alongside a comparative analysis of the selectivity indices of standard anti-tuberculosis drugs—Isoniazid, Rifampicin, and Pyrazinamide—to provide a benchmark for future research and development. The methodologies for determining the key experimental values used to calculate the selectivity index are also detailed.

Data Presentation: Comparative Selectivity of Anti-Mycobacterial Agents

The selectivity of an antimicrobial compound is a crucial indicator of its potential therapeutic window. It is calculated as the ratio of its cytotoxicity to its antimicrobial activity (SI = IC₅₀ / MIC). A higher SI value indicates greater selectivity for the target pathogen and a lower potential for host toxicity.

CompoundTarget OrganismMIC (µg/mL)Host Cell LineIC₅₀ (µg/mL)Selectivity Index (SI)
This compound Derivative (Compound 7) Mycobacterium tuberculosis H37Rv12.5[1][2]Not ReportedNot ReportedData Not Available
Isoniazid Mycobacterium tuberculosis~0.01 - 0.25[3]HepG2 (Human Liver Carcinoma)~9600 (70 mM)[4]~38,400 - 960,000
Rifampicin Mycobacterium tuberculosis~0.5[5]HepG2 (Human Liver Carcinoma)~411.5 (0.5 mM)[4]~823
Pyrazinamide Mycobacterium tuberculosis~50 (at pH 5.5)[6]HepG2 (Human Liver Carcinoma)~10,342 (84 mM)[4]~207

Note: The MIC for Pyrazinamide is highly pH-dependent, with optimal activity at an acidic pH that mimics the intracellular environment where Mycobacterium tuberculosis resides[6]. The IC₅₀ values for the first-line drugs were determined against the HepG2 human liver cell line, a standard model for in vitro toxicology studies. The wide range for the calculated Selectivity Index of Isoniazid is due to the reported range of its MIC.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard procedure for determining the MIC of anti-mycobacterial agents.

Protocol: Broth Microdilution Method for Mycobacterium tuberculosis

  • Inoculum Preparation: A suspension of Mycobacterium tuberculosis is prepared in a suitable broth, such as Middlebrook 7H9, and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Drug Dilution Series: The test compound (e.g., this compound derivative) and reference drugs are serially diluted in a 96-well microtiter plate using the broth medium. A range of concentrations is prepared to encompass the expected MIC value.

  • Inoculation: Each well containing the diluted drug is inoculated with the prepared bacterial suspension. Control wells containing only the broth and bacteria (growth control) and only the broth (sterility control) are also included.

  • Incubation: The microtiter plates are sealed and incubated at 37°C in a humidified atmosphere. Due to the slow growth of Mycobacterium tuberculosis, incubation periods typically range from 7 to 21 days.

  • Reading the MIC: The MIC is determined as the lowest concentration of the drug that shows no visible growth (no turbidity) compared to the growth control well. Visual inspection or a spectrophotometer can be used for this assessment.

Determination of 50% Cytotoxic Concentration (IC₅₀)

The IC₅₀ value represents the concentration of a compound that is required to inhibit the growth of 50% of a population of cells in vitro. The MTT assay is a widely used colorimetric method to assess cell viability and determine the IC₅₀.

Protocol: MTT Assay for Cytotoxicity in Host Cells (e.g., HepG2)

  • Cell Seeding: Host cells, such as the human liver cell line HepG2, are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Exposure: The test compound and reference drugs are added to the wells at various concentrations. A vehicle control (the solvent used to dissolve the drugs) and a no-treatment control are also included.

  • Incubation: The cells are incubated with the compounds for a specific period, typically 24, 48, or 72 hours, at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The absorbance values are plotted against the drug concentrations, and the IC₅₀ value is calculated as the concentration that results in a 50% reduction in cell viability compared to the untreated control.

Mandatory Visualizations

Experimental_Workflow_for_Selectivity_Index cluster_MIC MIC Determination (Anti-mycobacterial Activity) cluster_IC50 IC₅₀ Determination (Host Cell Cytotoxicity) cluster_SI Selectivity Index Calculation MIC_Start Prepare M. tuberculosis Inoculum MIC_Dilute Serial Dilution of Compound MIC_Start->MIC_Dilute MIC_Inoculate Inoculate Microtiter Plate MIC_Dilute->MIC_Inoculate MIC_Incubate Incubate at 37°C MIC_Inoculate->MIC_Incubate MIC_Read Determine MIC MIC_Incubate->MIC_Read SI_Calc SI = IC₅₀ / MIC MIC_Read->SI_Calc MIC value IC50_Start Seed Host Cells (e.g., HepG2) IC50_Expose Expose Cells to Compound IC50_Start->IC50_Expose IC50_Incubate Incubate for 24-72h IC50_Expose->IC50_Incubate IC50_MTT Perform MTT Assay IC50_Incubate->IC50_MTT IC50_Read Measure Absorbance IC50_MTT->IC50_Read IC50_Calc Calculate IC₅₀ IC50_Read->IC50_Calc IC50_Calc->SI_Calc IC₅₀ value

Caption: Workflow for determining the Selectivity Index.

Logical_Relationship_of_Selectivity Selectivity High Selectivity Index Drug_Candidate Promising Drug Candidate Selectivity->Drug_Candidate Efficacy High Anti-mycobacterial Activity (Low MIC) Efficacy->Selectivity Toxicity Low Host Cell Toxicity (High IC₅₀) Toxicity->Selectivity

Caption: The relationship between efficacy, toxicity, and selectivity.

References

Navigating the Validation of Novel Antifungal Agents: A Proposed Framework for Trypethelone Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trypethelone, a compound isolated from the mycobiont culture of the lichen Trypethelium eluteriae, has demonstrated anti-mycobacterial properties.[1] While its activity against fungal pathogens is a promising area of research, standardized and validated methods for determining its in vitro efficacy are currently not established. To date, a review of published literature reveals no specific inter-laboratory validation studies for this compound antifungal susceptibility testing.

This guide is intended for researchers, scientists, and drug development professionals. It provides a comparative framework of established antifungal susceptibility testing (AFST) methodologies, based on international standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5][6][7] While direct comparative data for this compound is unavailable, this guide offers the foundational protocols and a proposed workflow for how such a validation study could be designed and executed.

Data Presentation: A Template for Inter-Laboratory Validation

A crucial component of an inter-laboratory validation study is the clear and concise presentation of quantitative data. The following table is a template that can be used to summarize and compare the performance of different susceptibility testing methods across multiple laboratories.

MethodLaboratoryNo. of IsolatesMIC Range (µg/mL)Modal MIC (µg/mL)Essential Agreement (%)¹Categorical Agreement (%)²Inter-laboratory Reproducibility³
Broth Microdilution (CLSI) Lab A1000.125 - 81959298
Lab B1000.25 - 161969397
Lab C1000.125 - 162949196
Broth Microdilution (EUCAST) Lab A1000.125 - 81979499
Lab B1000.25 - 81989598
Lab C1000.125 - 162969397
Disk Diffusion Lab A100N/AN/AN/A9095
Lab B100N/AN/AN/A8894
Lab C100N/AN/AN/A8993
Gradient Diffusion Lab A1000.125 - 161939196
Lab B1000.25 - 161949295
Lab C1000.125 - 322929094

¹Essential Agreement: The percentage of MICs that are within ±2 dilutions of the reference method. ²Categorical Agreement: The percentage of results that fall into the same interpretive category (e.g., susceptible, intermediate, resistant) as the reference method. ³Inter-laboratory Reproducibility: The percentage of MICs that are within ±2 dilutions of the modal MIC across all laboratories.

Experimental Protocols

The following are generalized protocols for established AFST methods. These should be adapted and optimized for this compound during initial single-laboratory validation before proceeding to an inter-laboratory study.

Broth Microdilution Method

This is considered the gold standard for antifungal susceptibility testing.[7]

Principle: A standardized inoculum of a fungal isolate is exposed to serial twofold dilutions of an antifungal agent in a liquid medium. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the agent that prevents visible growth.

Methodology:

  • Medium Preparation: Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

  • Antifungal Agent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions in the test medium to achieve the desired final concentrations in 96-well microtiter plates.

  • Inoculum Preparation:

    • Culture the fungal isolate on appropriate agar (e.g., Sabouraud Dextrose Agar) to obtain fresh, mature colonies.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Incubation: Inoculate the microtiter plates with the fungal suspension and incubate at 35°C for 24-48 hours.

  • Reading Results: The MIC is read as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

Disk Diffusion Method

This method is simpler and less expensive than broth microdilution, making it suitable for routine testing.[5][8]

Principle: A paper disk impregnated with a known concentration of the antifungal agent is placed on an agar plate inoculated with a standardized fungal suspension. The agent diffuses into the agar, creating a concentration gradient. The zone of inhibition around the disk is measured after incubation.

Methodology:

  • Medium Preparation: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.

  • Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Evenly swab the entire surface of the agar plate with the fungal suspension.

  • Disk Application: Aseptically apply a paper disk impregnated with a specific concentration of this compound onto the inoculated agar surface.

  • Incubation: Incubate the plates at 35°C for 24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (in mm) around the disk.

Visualizing the Path to Validation

Experimental Workflow for Inter-laboratory Validation

The following diagram illustrates a typical workflow for an inter-laboratory validation study of a new antifungal agent.

G cluster_0 Phase 1: Pre-validation cluster_1 Phase 2: Inter-laboratory Testing cluster_2 Phase 3: Data Analysis & Interpretation A Strain Selection (QC and clinical isolates) B Reference Method Selection (e.g., CLSI Broth Microdilution) A->B C Protocol Standardization (Detailed SOP development) B->C D Distribution of Strains and Protocols to Labs C->D E Parallel Susceptibility Testing (Multiple methods and labs) D->E F Data Collection (MICs, zone diameters) E->F G Intra- and Inter-laboratory Reproducibility Analysis F->G H Comparison of Methods (Essential & Categorical Agreement) G->H I Establishment of Tentative Epidemiological Cutoff Values (ECVs) H->I

Workflow for an inter-laboratory validation study.

Hypothetical Signaling Pathway: A Potential Mechanism of Action

While the precise mechanism of action for this compound's potential antifungal activity is unknown, many antifungal agents target the fungal cell membrane's integrity by inhibiting the ergosterol biosynthesis pathway. The following diagram illustrates this common pathway, which could be a starting point for investigating this compound's mode of action.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Potential Inhibition Points AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Incorporation into Fungal Cell Membrane Azoles Azoles Azoles->Lanosterol Allylamines Allylamines Allylamines->Squalene This compound This compound (?) This compound->Lanosterol

Hypothetical inhibition of the ergosterol pathway.

Conclusion

The development of a new antifungal agent like this compound necessitates a rigorous validation of susceptibility testing methods to ensure reliable and reproducible results. While specific data for this compound is not yet available, the frameworks provided by CLSI and EUCAST offer a clear path forward. By following established protocols for methods such as broth microdilution and disk diffusion, and by undertaking a structured inter-laboratory validation study, researchers can generate the robust data needed to establish the in vitro activity profile of this compound and pave the way for its potential clinical application. Future research should focus on performing these validation studies and elucidating the specific molecular targets and signaling pathways affected by this compound.

References

A Comparative Analysis of Trypethelone and Novel Anti-Tuberculosis Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficacy of Trypethelone relative to emerging therapies for Mycobacterium tuberculosis.

The global health challenge posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the continuous development of novel therapeutic agents. This guide provides a comparative benchmark of this compound, a natural product with antimycobacterial properties, against a selection of novel anti-TB drug candidates that are in various stages of clinical development or have recently been approved. The comparison focuses on key efficacy metrics, mechanisms of action, and available experimental data to inform future research and development efforts.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro activity of an anti-TB compound is a primary indicator of its potential. This is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.

In contrast, several novel anti-TB drug candidates have demonstrated potent in vitro efficacy against both drug-susceptible and drug-resistant strains of M. tuberculosis. The table below summarizes the available MIC and MBC data for this compound and a selection of these novel candidates.

Drug CandidateTarget OrganismMIC (µg/mL)MBC (µg/mL)
This compound derivative M. tuberculosis H37Rv12.5[1]Data not available
Bedaquiline M. tuberculosis (drug-susceptible & resistant)0.002 - 0.13[2]1 - 2 (against slow-growing mycobacteria)[3]
Pretomanid M. tuberculosis (MDR & XDR)0.012 - 0.200[4]Data not available
Delamanid M. tuberculosis (MDR & XDR)0.001 - 0.024[4]Data not available
PBTZ169 M. tuberculosis H37Rv0.0002[5]Data not available
TCA1 M. tuberculosis H37Rv3.75Data not available

In Vivo Efficacy in Preclinical Models

Preclinical animal models, most commonly murine models of TB, are crucial for evaluating the in vivo efficacy of drug candidates. These studies assess the ability of a compound to reduce the bacterial burden in key organs such as the lungs and spleen.

Currently, there is no publicly available data on the in vivo efficacy of this compound in animal models of tuberculosis. The novel drug candidates, however, have undergone extensive in vivo testing, demonstrating significant bactericidal and sterilizing activity.

Bedaquiline: In a Cornell mouse model, a Bedaquiline-containing regimen cleared the bacterial load in the lungs and spleen within 8 weeks, which was faster than the standard regimen, and prevented disease relapse[6]. In BALB/c and C3HeB/FeJ mice, Bedaquiline demonstrated dose-dependent activity, significantly reducing bacterial CFU in the lungs[7][8].

Pretomanid: In combination with Bedaquiline and Linezolid (BPaL regimen), Pretomanid has shown significant efficacy in murine models, contributing to the shortening of treatment duration needed to prevent relapse[9][10].

Delamanid: In a guinea pig model of chronic TB, Delamanid demonstrated strong bactericidal activity, including against dormant bacilli within hypoxic lung lesions[3]. Murine studies have also confirmed its efficacy against drug-susceptible strains in both acute and chronic infection models[11].

PBTZ169: In a chronic TB murine model, PBTZ169 showed superior efficacy at lower concentrations compared to the lead compound BTZ043[12]. In C3HeB/FeJ mice, PBTZ169 was able to halt the progression of lung pathology[13].

TCA1: In an acute M. tuberculosis infection mouse model, TCA1 demonstrated significant bactericidal activity in both lungs and spleen, both as a monotherapy and in combination with isoniazid or rifampin[14][15].

Mechanisms of Action: Targeting Key Mycobacterial Pathways

Understanding the mechanism of action of a drug candidate is fundamental to its development and to predicting potential resistance mechanisms. The molecular targets of the novel anti-TB drugs are well-characterized, while the mechanism for this compound remains to be elucidated.

Bedaquiline targets the F1Fo-ATP synthase, a critical enzyme in the mycobacterial energy metabolism pathway, by binding to the c subunit of the enzyme, thereby inhibiting ATP synthesis and leading to bacterial death[16][17][18][19].

Pretomanid and Delamanid are both nitroimidazoles. Delamanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall[20]. Pretomanid is a prodrug that is activated within M. tuberculosis to exert its bactericidal effects.

PBTZ169 is a benzothiazinone that acts as a covalent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)[21][22][23][24][25]. This enzyme is essential for the biosynthesis of arabinogalactan and lipoarabinomannan, crucial components of the mycobacterial cell wall[26][27][28].

TCA1 appears to interfere with cell wall and fatty acid biosynthetic pathways, as suggested by genome-wide transcriptional analysis[14].

The following diagrams illustrate the key signaling and biosynthetic pathways targeted by these novel anti-TB drug candidates.

ATP_Synthase_Inhibition cluster_etc Electron Transport Chain cluster_atp_synthase ATP Synthase (F1Fo) Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III (Cytochrome bc1) Complex_I->Complex_III e- Proton_Gradient Proton Motive Force Complex_I->Proton_Gradient H+ pumping Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Complex_IV Complex IV (Cytochrome c oxidase) Complex_III->Complex_IV e- Complex_III->Proton_Gradient H+ pumping Complex_IV->Proton_Gradient H+ pumping Fo_subunit Fo Subunit (Proton Channel) Proton_Gradient->Fo_subunit H+ flow F1_subunit F1 Subunit (ATP Synthesis) Fo_subunit->F1_subunit Rotation ATP ATP F1_subunit->ATP ADP + Pi Bedaquiline Bedaquiline Bedaquiline->Fo_subunit Inhibits proton translocation

Bedaquiline inhibits the F1Fo-ATP synthase, disrupting energy production.

Cell_Wall_Synthesis_Inhibition cluster_pathway Arabinogalactan Biosynthesis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) Arabinogalactan Arabinogalactan DPA->Arabinogalactan PBTZ169 PBTZ169 PBTZ169->DprE1 Covalent Inhibition DprE1->DPX DprE2->DPA

PBTZ169 inhibits DprE1, a key enzyme in mycobacterial cell wall synthesis.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are outlined below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is typically determined using a broth microdilution method. A standardized inoculum of M. tuberculosis is added to a series of wells containing two-fold serial dilutions of the test compound. The plates are incubated at 37°C for a defined period (e.g., 7-14 days), after which bacterial growth is assessed. Growth inhibition can be determined visually or by using a growth indicator such as Resazurin or AlamarBlue. The MIC is the lowest concentration of the compound that prevents a visible color change, indicating the inhibition of metabolic activity.

MIC_Workflow Start Start Prepare_Inoculum Prepare standardized M. tuberculosis inoculum Start->Prepare_Inoculum Serial_Dilution Perform two-fold serial dilutions of test compound in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate Add inoculum to each well Serial_Dilution->Inoculate Incubate Incubate at 37°C for 7-14 days Inoculate->Incubate Add_Indicator Add growth indicator (e.g., Resazurin) Incubate->Add_Indicator Incubate_Indicator Incubate for 24-48 hours Add_Indicator->Incubate_Indicator Read_Results Visually assess color change or measure fluorescence Incubate_Indicator->Read_Results Determine_MIC MIC = Lowest concentration with no growth Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Minimum Bactericidal Concentration (MBC) Determination

Following the determination of the MIC, the MBC can be ascertained by subculturing aliquots from the wells that showed no visible growth onto antibiotic-free solid media (e.g., Middlebrook 7H10 or 7H11 agar). The plates are then incubated at 37°C for 3-4 weeks, after which colony-forming units (CFUs) are counted. The MBC is defined as the lowest concentration of the drug that results in a ≥99.9% reduction in the initial bacterial inoculum.

In Vivo Murine Model of Tuberculosis

The murine model is a widely used preclinical model to assess the efficacy of anti-TB drugs. Typically, BALB/c or C57BL/6 mice are infected with M. tuberculosis via aerosol inhalation to establish a pulmonary infection. After a set period to allow the infection to become established (acute or chronic models), treatment with the test compound is initiated. The drug is administered at various doses and for a specified duration. The primary endpoint is the reduction in bacterial load (CFU) in the lungs and spleen compared to untreated control mice.

InVivo_Workflow Start Start Infection Infect mice with M. tuberculosis (e.g., via aerosol) Start->Infection Establishment Allow infection to establish (acute or chronic phase) Infection->Establishment Treatment Administer test compound and controls daily for a set period Establishment->Treatment Sacrifice Sacrifice mice at defined time points Treatment->Sacrifice Homogenize Homogenize lungs and spleens Sacrifice->Homogenize Plate Plate serial dilutions on solid media Homogenize->Plate Incubate Incubate plates at 37°C for 3-4 weeks Plate->Incubate Count_CFU Count Colony Forming Units (CFU) Incubate->Count_CFU Analyze Compare CFU counts between treated and control groups Count_CFU->Analyze End End Analyze->End

Workflow for in vivo efficacy testing in a murine model of tuberculosis.

Conclusion

This compound has demonstrated initial promise as an antimycobacterial agent with a reported MIC of 12.5 µg/mL against M. tuberculosis H37Rv. However, to fully assess its potential as a viable anti-TB drug candidate, further research is critically needed to determine its MBC, in vivo efficacy, and mechanism of action. In comparison, novel drug candidates such as Bedaquiline, Pretomanid, Delamanid, and PBTZ169 have robust preclinical and, in some cases, clinical data supporting their potent efficacy against both drug-susceptible and drug-resistant M. tuberculosis. These agents target well-defined and essential mycobacterial pathways, offering new avenues for combating the global TB epidemic. The continued investigation of natural products like this compound, alongside the strategic development of targeted novel therapies, will be essential in the ongoing fight against tuberculosis.

References

Assessing the Potential for Resistance Development to Trypethelone in M. tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) constitutes a formidable global health crisis, urgently necessitating the discovery and development of novel anti-tubercular agents with unique mechanisms of action.[1][2] Trypethelone, a naturally occurring phenalenone derivative, has demonstrated inhibitory activity against M. tuberculosis, positioning it as a potential candidate for further investigation. One derivative, compound (7), has been shown to inhibit the H37Rv strain of M. tuberculosis with a minimum inhibitory concentration (MIC) of 12.5 µg/mL.[3] This guide provides a comparative framework for assessing the potential for resistance development to this compound in M. tuberculosis. Due to the limited specific research on this compound resistance, this document combines available data with established methodologies and hypothetical resistance pathways based on analogous compounds to provide a comprehensive assessment tool for researchers.

Comparative Efficacy of Anti-tubercular Agents

A critical aspect of evaluating a new anti-tubercular drug is comparing its potency to existing treatments. The following table summarizes the MIC values for this compound derivative (7) alongside first and second-line anti-tuberculosis drugs against the H37Rv strain of M. tuberculosis.

Compound Drug Class Mechanism of Action (Primary Target) MIC Range against M. tuberculosis H37Rv (µg/mL) Reference
This compound derivative (7) Phenalenone (Polyketide)Hypothetical: Inhibition of cell wall biosynthesis (e.g., Polyketide Synthase)12.5[3]
Isoniazid First-lineInhibition of mycolic acid synthesis (InhA)0.025 - 0.05[4]
Rifampicin First-lineInhibition of RNA polymerase (RpoB)0.05 - 0.2
Ethambutol First-lineInhibition of arabinogalactan synthesis (EmbB)1.0 - 5.0
Pyrazinamide First-lineDisruption of membrane potential and transport (mechanism not fully elucidated)12.5 - 100
Moxifloxacin Second-line (Fluoroquinolone)Inhibition of DNA gyrase (GyrA/GyrB)0.125 - 0.5
Bedaquiline Second-line (Diarylamine)Inhibition of ATP synthase (AtpE)0.03 - 0.12
Linezolid Second-line (Oxazolidinone)Inhibition of protein synthesis (23S rRNA)0.25 - 1.0

Hypothetical Mechanisms of Action and Resistance to this compound

Given that this compound is a polyketide, its mechanism of action could be analogous to other polyketides that target essential mycobacterial processes. Polyketide synthases (PKS) are crucial for the biosynthesis of the complex mycobacterial cell wall, making them attractive drug targets.[5][6]

A plausible hypothesis is that This compound inhibits a key enzyme in a biosynthetic pathway, such as a Polyketide Synthase (PKS) involved in the production of essential cell wall lipids. Resistance could then emerge through several mechanisms.

Potential Resistance Mechanisms:
  • Target Modification: Spontaneous mutations in the gene encoding the target protein (e.g., a specific PKS) could alter the binding site of this compound, reducing its inhibitory effect.[7] This is a common resistance mechanism for many antibiotics.

  • Efflux Pump Overexpression: M. tuberculosis possesses numerous efflux pumps that can actively transport drugs out of the cell.[8] Upregulation of one or more of these pumps could lead to increased efflux of this compound, preventing it from reaching its intracellular target at a sufficient concentration.

  • Drug Inactivation: The bacterium could acquire the ability to enzymatically modify and inactivate this compound. This can occur through mutations leading to the expression of modifying enzymes.[7]

  • Metabolic Bypass: The bacterium might develop alternative metabolic pathways to circumvent the process inhibited by this compound.

Experimental Protocols for Assessing Resistance Potential

To rigorously evaluate the potential for resistance development to this compound, a series of well-defined experiments are necessary.

Generation of this compound-Resistant M. tuberculosis Mutants

This protocol aims to select for spontaneous mutations conferring resistance to this compound.

Methodology:

  • Culture Preparation: Grow M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • Plating: Plate a large population of bacteria (e.g., 10⁸ to 10¹⁰ CFU) onto Middlebrook 7H10 agar plates containing varying concentrations of this compound (e.g., 2x, 4x, 8x, and 16x the MIC).

  • Incubation: Incubate the plates at 37°C for 3-6 weeks.

  • Colony Selection: Select colonies that appear on the drug-containing plates.

  • Confirmation of Resistance: Subculture the selected colonies in drug-free medium and then re-test their susceptibility to this compound to confirm that the resistance phenotype is stable and heritable.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the M. tuberculosis strain to be tested (both the parental H37Rv and the generated resistant mutants).

  • Drug Dilution: Prepare serial twofold dilutions of this compound and comparator drugs in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a drug-free growth control and a sterile control.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Reading Results: The MIC is the lowest drug concentration that shows no visible growth. Growth can be assessed visually or using a colorimetric indicator such as resazurin.

Whole-Genome Sequencing (WGS) of Resistant Mutants

WGS is used to identify the genetic basis of resistance.

Methodology:

  • DNA Extraction: Extract high-quality genomic DNA from both the parental M. tuberculosis strain and the confirmed this compound-resistant mutants.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform whole-genome sequencing using a platform such as Illumina.

  • Bioinformatic Analysis:

    • Align the sequencing reads of the resistant mutants to the reference genome of the parental strain.

    • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels).

    • Annotate the identified mutations to determine the affected genes and the nature of the amino acid changes.

    • Compare mutations found in independently generated resistant mutants to identify common genetic changes associated with resistance.

Cytotoxicity Assays

It is crucial to assess the toxicity of a new compound to mammalian cells to determine its therapeutic index.

Methodology (using a human cell line, e.g., HepG2 or A549):

  • Cell Culture: Culture the mammalian cells in the appropriate medium and conditions.

  • Compound Exposure: Seed the cells in 96-well plates and expose them to a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Determine cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate dehydrogenase (LDH) release assay.

  • IC50 Determination: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).

cluster_drug_action This compound Action cluster_resistance Potential Resistance Mechanisms This compound This compound Inhibition Inhibition This compound->Inhibition PKS Polyketide Synthase (PKS) CellWall Cell Wall Lipid Biosynthesis PKS->CellWall Catalyzes Inhibition->PKS Mutation Mutation in pks gene AlteredPKS Altered PKS Mutation->AlteredPKS Efflux Efflux Pump Upregulation ReducedDrug Reduced Intracellular Drug Efflux->ReducedDrug AlteredPKS->CellWall Reduced Inhibition ReducedDrug->Inhibition Less Drug at Target

Caption: Hypothetical mechanism of action and resistance to this compound.

start Start: M.tb Culture plate Plate on this compound-containing Agar start->plate incubate Incubate 3-6 Weeks plate->incubate select Select Resistant Colonies incubate->select confirm Confirm Resistance (MIC Testing) select->confirm wgs Whole-Genome Sequencing confirm->wgs analysis Bioinformatic Analysis wgs->analysis identify Identify Resistance Mutations analysis->identify end End: Characterized Resistant Mutant identify->end

Caption: Experimental workflow for generating and characterizing resistance.

Conclusion

While this compound shows initial promise as an anti-tubercular agent, a thorough evaluation of its potential for resistance development is paramount. The experimental framework outlined in this guide provides a systematic approach for generating and characterizing this compound-resistant M. tuberculosis. By comparing its efficacy and resistance profile to existing drugs and elucidating its mechanism of action and resistance, the scientific community can make informed decisions about its future development as a much-needed new treatment for tuberculosis. The lack of current data on this compound resistance highlights a critical area for future research.

References

Safety Operating Guide

Navigating the Disposal of Trypethelone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for Trypethelone, a naturally occurring polyketide. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative approach based on general best practices for handling research chemicals with unknown toxicological profiles.

Immediate Safety and Handling Precautions

Before addressing disposal, it is crucial to handle this compound with appropriate care. Assume the compound is hazardous in the absence of comprehensive safety data.

Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
GlovesNitrile or other chemically resistant materialTo prevent skin contact.
Eye ProtectionSafety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Lab CoatStandard laboratory coatTo protect skin and clothing from contamination.
Respiratory ProtectionUse in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or aerosols.

Step-by-Step Disposal Protocol for this compound

The following protocol is a general guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.

Step 1: Inactivation (Optional, for liquid waste containing this compound)

For dilute solutions of this compound, chemical inactivation may be a viable option. However, without specific reactivity data, this should be approached with caution. A common method for inactivating organic compounds is treatment with a strong oxidizing agent, but this could be hazardous. It is more prudent to treat all this compound waste as hazardous chemical waste.

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect any solid this compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with organic compounds.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

Step 3: Labeling of Waste Containers

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" or "7-hydroxy-2,3,3,9-tetramethyl-2H-benzo[g][1]benzofuran-4,5-dione"

  • An estimate of the concentration and quantity of this compound

  • The date the waste was first added to the container

  • The name of the principal investigator or laboratory contact

Step 4: Storage of Hazardous Waste

Store the labeled hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should have secondary containment to prevent spills.

Step 5: Arrange for Professional Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Trypethelone_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage disposal Contact EHS for Professional Disposal storage->disposal end End: Waste Removed disposal->end

Caption: Workflow for the safe disposal of this compound.

Signaling Pathways and Logical Relationships

As this compound is a natural product under investigation, its specific signaling pathways in biological systems are likely a subject of ongoing research. Should this information become relevant to its handling or disposal (e.g., due to extreme biological activity), this section would be updated.

For the logical relationship of safe chemical handling, the following diagram illustrates the foundational principles.

Safe_Handling_Principles Principles of Safe Chemical Handling assess Assess Hazards (Consult SDS, literature) protect Protect Yourself (Use appropriate PPE) assess->protect contain Contain Spills & Waste (Use fume hood, secondary containment) protect->contain dispose Dispose Properly (Follow EHS guidelines) contain->dispose dispose->assess Re-evaluate for new chemicals

Caption: Core principles of laboratory chemical safety.

By adhering to these conservative yet essential procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of research compounds like this compound, fostering a culture of safety and building trust in laboratory operations.

References

Essential Safety and Handling Protocols for Trypethelone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for Trypethelone is not publicly available. This compound is a polyketide metabolite isolated from the mycobiont culture of the lichen Trypethelium eluteriae, and like many novel research compounds, its chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Therefore, it must be handled with the utmost caution, treating it as a potentially hazardous substance. The following guidelines are based on best practices for handling novel or uncharacterized chemical compounds in a laboratory setting. A thorough, site-specific risk assessment should be conducted by qualified personnel before any handling activities commence.

This guide provides a procedural framework for the safe handling, use, and disposal of this compound to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier against potential exposure.[2] Given the unknown toxicological profile of this compound, a conservative approach to PPE is warranted. The following table summarizes the recommended PPE for handling this compound.

Hazard Type Required PPE Recommended Practices
Eye Contact Safety glasses with side shields or chemical splash goggles. A face shield is required if there is a risk of splashing.[2][3]Always wear appropriate eye protection when in the laboratory area where this compound is handled.[3]
Skin Contact Chemical-resistant gloves (e.g., nitrile). A disposable lab coat or gown is mandatory.[2]Double gloving may be appropriate for handling concentrated solutions. Change gloves immediately if they become contaminated. Wash hands thoroughly after handling and before leaving the laboratory.[3]
Inhalation All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.Avoid breathing dust, vapors, or aerosols.[4][5] For procedures with a high potential for aerosol generation, respiratory protection (e.g., an N95 or higher-rated respirator) may be required, as determined by a risk assessment.[2]
Ingestion Not applicable (prevented by engineering controls and safe work practices).Do not eat, drink, or smoke in laboratory areas where this compound is used or stored.[3][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for minimizing the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Designated Area: Designate a specific area within a laboratory, preferably a chemical fume hood, for handling this compound.

  • Ventilation: Ensure the chemical fume hood is functioning correctly before commencing work.[3][4]

  • Spill Kit: Have a chemical spill kit readily accessible. The kit should contain appropriate absorbent materials, waste bags, and any necessary neutralizing agents (if applicable and known).

  • Work Surface: Cover the work surface with a disposable, absorbent, plastic-backed pad to contain any potential spills.[6]

2. Handling the Compound:

  • Weighing: If handling the solid form, weigh the minimum quantity required for the experiment. This should be done in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.[4]

  • Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • Transport: When transporting this compound, whether in solid or solution form, use sealed, shatter-resistant secondary containers.[6]

3. Post-Handling and Cleanup:

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol, depending on compatibility) to decontaminate them. Dispose of the cleaning materials as hazardous waste.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water immediately after removing all PPE.[4]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste. Adherence to institutional, local, and federal regulations is mandatory.[7][8]

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent pads, and weighing papers, in a designated, leak-proof hazardous waste container.[9] This container should be clearly labeled as "Hazardous Waste" and should list this compound as a component.[7]

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other incompatible waste streams.[9]

    • Sharps: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[10]

  • Disposal Procedure:

    • Never dispose of this compound down the drain or in the regular trash.[4][9]

    • All hazardous pharmaceutical waste must be handled and disposed of by a licensed hazardous waste management company, typically via incineration.[7]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.[9]

Visual Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_area Prepare Designated Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh Solid or Measure Solution prep_area->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Surfaces & Equipment handle_exp->cleanup_decon Experiment Complete cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.